molecular formula C18H13P B170142 5-Phenyl-5h-benzo[b]phosphindole CAS No. 1088-00-2

5-Phenyl-5h-benzo[b]phosphindole

Cat. No.: B170142
CAS No.: 1088-00-2
M. Wt: 260.3 g/mol
InChI Key: DNPJAMMRVRYLOB-UHFFFAOYSA-N
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Description

5-Phenyl-5h-benzo[b]phosphindole is a useful research compound. Its molecular formula is C18H13P and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenylbenzo[b]phosphindole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H13P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPJAMMRVRYLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10293103
Record name 5-phenyl-5h-benzo[b]phosphindole
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Molecular Weight

260.3 g/mol
Source PubChem
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CAS No.

1088-00-2
Record name NSC87219
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Record name 5-phenyl-5h-benzo[b]phosphindole
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Record name 5-Phenyl-5H-benzo[b]phosphindole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Phenyl-5H-benzo[b]phosphindole, a core heterocyclic scaffold of significant interest in materials science and medicinal chemistry. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, offering both strategic insights and actionable experimental protocols.

Introduction: The Significance of the Benzo[b]phosphindole Scaffold

Phosphole-containing π-conjugated systems, such as this compound, are gaining prominence due to their unique electronic and optical properties.[1][2] The trivalent phosphorus atom within the phosphole ring offers a versatile handle for chemical modification, allowing for the fine-tuning of the molecule's photophysical and electrochemical characteristics.[1][2] This adaptability makes benzo[b]phosphindoles and their derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as photocatalysts.[3][4]

The core structure, this compound, consists of a central five-membered phosphole ring fused to two benzene rings, with a phenyl group attached to the phosphorus atom. The synthesis of this scaffold and its derivatives is a key area of research, with a focus on developing efficient, scalable, and versatile synthetic routes.

Core Synthesis Pathway: Di-lithiation and Cyclization

The most prevalent and robust method for the synthesis of the this compound core involves a di-lithiation of a 2,2'-dihalobiphenyl precursor followed by cyclization with dichlorophenylphosphine. This approach offers a direct route to the fundamental phosphole ring system.

Mechanistic Insights

The reaction proceeds via a two-step mechanism. The first step is a lithium-halogen exchange reaction, where an organolithium reagent, typically n-butyllithium, is used to replace the halogen atoms (iodine or bromine) on the 2 and 2' positions of the biphenyl precursor with lithium atoms. This generates a highly reactive 2,2'-dilithiobiphenyl intermediate.

The second step involves the nucleophilic attack of the di-lithiated intermediate on dichlorophenylphosphine. The two carbon-lithium bonds act as nucleophiles, displacing the two chlorine atoms on the phosphorus center to form the new carbon-phosphorus bonds and close the five-membered phosphole ring.

Synthesis_Mechanism Reactant1 2,2'-Dihalobiphenyl Intermediate 2,2'-Dilithiobiphenyl Intermediate Reactant1->Intermediate Lithium-Halogen Exchange Reagent1 2 n-BuLi Reagent1->Reactant1 Product This compound Intermediate->Product Cyclization Reactant2 Dichlorophenylphosphine (PhPCl2) Reactant2->Product

Synthesis of the 2,2'-Dihalobiphenyl Precursor

The synthesis of the 2,2'-dihalobiphenyl precursor is a critical first step. A common method involves the Ullmann coupling of a 2-halo-1-nitrobenzene derivative, followed by reduction of the nitro groups and a Sandmeyer reaction to introduce the desired halogens at the 2 and 2' positions.[5]

Experimental Protocol: Synthesis of 2,2'-Diiodobiphenyl

  • Dimerization: A solution of 2-bromo-1-nitrobenzene in DMF is heated with copper powder to induce an Ullmann coupling, yielding 2,2'-dinitro-1,1'-biphenyl.[5]

  • Reduction: The resulting 2,2'-dinitro-1,1'-biphenyl is reduced to 2,2'-diamino-1,1'-biphenyl using a reducing agent such as stannous chloride dihydrate in ethanol and hydrochloric acid.[5]

  • Diazotization and Iodination: The 2,2'-diamino-1,1'-biphenyl is then subjected to a Sandmeyer reaction. The diamine is treated with sodium nitrite in the presence of an acid to form a bis(diazonium) salt, which is subsequently reacted with potassium iodide to yield 2,2'-diiodo-1,1'-biphenyl.[5]

Core Synthesis: Step-by-Step Protocol

This protocol is a generalized procedure based on the synthesis of substituted derivatives.[4]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
2,2'-DiiodobiphenylC₁₂H₈I₂406.0098%
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes
DichlorophenylphosphineC₆H₅Cl₂P179.0098%
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous
Diethyl ether(C₂H₅)₂O74.12Anhydrous
Hydrogen Peroxide (optional for oxidation)H₂O₂34.0130% aq.

Experimental Procedure:

  • Reaction Setup: A two-neck round-bottom flask is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Precursor Addition: 2,2'-Diiodobiphenyl (1.0 mmol) is added to the flask, which is then evacuated and backfilled with inert gas three times. Anhydrous THF (10 mL) is added via syringe.

  • Di-lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.1 mmol, 2.1 equivalents) is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

  • Cyclization: Dichlorophenylphosphine (1.1 mmol, 1.1 equivalents) is added dropwise to the cold solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether (3 x 40 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Experimental_Workflow Start Start Setup Flame-dry flask under inert atmosphere Start->Setup Add_Precursor Add 2,2'-Diiodobiphenyl and anhydrous THF Setup->Add_Precursor Cool Cool to -78 °C Add_Precursor->Cool Add_BuLi Add n-Butyllithium dropwise Cool->Add_BuLi Stir1 Stir for 1 hour at -78 °C Add_BuLi->Stir1 Add_PhPCl2 Add Dichlorophenylphosphine dropwise Stir1->Add_PhPCl2 Warm_Stir2 Warm to room temperature and stir for 12 hours Add_PhPCl2->Warm_Stir2 Quench Quench with water Warm_Stir2->Quench Extract Extract with diethyl ether Quench->Extract Dry_Concentrate Dry and concentrate organic phase Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Obtain pure product Purify->End

Chemical Modification and Derivatization

The trivalent phosphorus atom in this compound is highly reactive and can be easily modified to produce a variety of derivatives with different electronic properties.[1][2]

  • Oxidation: Reaction with hydrogen peroxide or elemental sulfur yields the corresponding phosphine oxide or sulfide, respectively.[2] The phosphine oxide derivatives are often more stable and exhibit different photophysical properties.[3]

  • Alkylation: Treatment with alkylating agents, such as methyl triflate, results in the formation of phospholium salts.[1][2]

  • Coordination: The phosphorus atom can act as a Lewis base and coordinate to Lewis acids, such as borane or gold complexes.[1][2]

These modifications allow for a systematic tuning of the frontier molecular orbital energy levels, absorption, and emission characteristics of the benzo[b]phosphindole core.[1][2]

Characterization

The synthesized this compound and its derivatives are typically characterized by a suite of spectroscopic and analytical techniques:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the overall molecular structure and the arrangement of protons and carbons on the aromatic rings.[1][2]

    • ³¹P NMR: Provides a characteristic signal for the phosphorus atom, with the chemical shift being highly sensitive to its oxidation state and coordination environment. The parent trivalent phosphole typically shows a signal at a different chemical shift compared to its pentavalent oxide or sulfide derivatives.[1][2]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the precise three-dimensional structure of the molecule in the solid state, providing information on bond lengths, bond angles, and the planarity of the ring system.[1][2]

  • Photophysical Measurements: UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and emissive properties of the compounds.[1][2]

Conclusion

The synthesis of this compound via the di-lithiation of a 2,2'-dihalobiphenyl precursor and subsequent cyclization with dichlorophenylphosphine is a reliable and versatile method. This approach provides access to a class of compounds with tunable electronic and photophysical properties, making them highly attractive for a range of applications in materials science. The ability to readily derivatize the phosphorus center further enhances the utility of this synthetic strategy, opening up avenues for the development of novel functional materials.

References

  • Fujimoto, H., Yasuda, M., & Hayashi, M. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 671–677. [Link]

  • Request PDF. (n.d.). Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Fujimoto, H., Yasuda, M., & Hayashi, M. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. PMC - NIH. [Link]

  • Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., Zhai, S., & Gao, X. (2024). Supporting Information: Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journals. [Link]

Sources

characterization of 5-Phenyl-5h-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 5-Phenyl-5H-benzo[b]phosphindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phosphorus-containing heterocyclic compound, stands as a cornerstone molecule in the development of advanced organic materials. As the direct phosphorus analogue of indole, its unique electronic structure, arising from the interplay between the phosphorus atom's orbitals and the π-conjugated system, imparts distinct photophysical and electrochemical properties.[1][2] This guide provides a comprehensive technical overview of the essential methodologies employed to synthesize and rigorously characterize this compound. We delve into the causality behind experimental choices, from spectroscopic analysis and single-crystal X-ray diffraction to electrochemical evaluation. The protocols and data presented herein are designed to equip researchers in materials science and drug development with the foundational knowledge required to explore the potential of phosphindole-based architectures in applications such as organic light-emitting diodes (OLEDs), sensors, and bioactive scaffolds.[3][4]

Introduction: The Significance of the Phosphole Moiety

The replacement of a carbon or nitrogen atom in a conjugated organic ring system with a phosphorus atom introduces significant perturbations to the molecule's electronic landscape. In the case of this compound, the phosphorus atom's pyramidal geometry and the potential for σ–π conjugation lead to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2] This intrinsic electron-accepting character is a key feature that makes phosphole derivatives highly attractive for use in organic electronics.[3][5] Furthermore, the trivalent phosphorus center is a site of high chemical reactivity, allowing for straightforward modification through oxidation, alkylation, or coordination to Lewis acids, which in turn provides a powerful handle for fine-tuning the material's properties.[6][7] A thorough characterization is therefore not just a validation of identity, but a critical investigation into the structure-property relationships that govern its function.

cluster_Core This compound Core cluster_Properties Key Properties cluster_Applications Potential Applications Structure C₁₈H₁₃P M.W. 260.27 g/mol LUMO Low-lying LUMO (Electron Accepting) Structure->LUMO σ–π Conjugation Reactivity Reactive P-center (Tunability) Structure->Reactivity Trivalent Phosphorus Photophysics Photoluminescence Structure->Photophysics Bioactives Bioactive Scaffolds Structure->Bioactives OLEDs Organic Electronics (OLEDs) LUMO->OLEDs Sensors Chemical Sensors Reactivity->Sensors Photophysics->OLEDs

Caption: Logical relationship between the core structure of this compound and its resultant properties and applications.

Synthesis and Purification

The synthesis of the benzo[b]phosphindole skeleton is most effectively achieved via a ring-closure reaction. A common and reliable approach involves the reaction of a suitable dilithio-biphenyl intermediate with dichlorophenylphosphine.[7] This method provides direct access to the trivalent phosphole core.

Experimental Protocol: Synthesis
  • Rationale: This protocol leverages the high nucleophilicity of organolithium reagents to form the C-P bonds necessary for constructing the heterocyclic ring. The choice of anhydrous, aprotic solvents like THF and low temperatures is critical to prevent quenching of the highly reactive intermediates.

  • Preparation of Intermediate: To a solution of 2,2'-dibromobiphenyl (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen or argon atmosphere, add n-butyllithium (2.2 equiv) dropwise at -78 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2,2'-dilithio-1,1'-biphenyl intermediate.

  • Phosphine Addition: Slowly add a solution of dichlorophenylphosphine (1.1 equiv) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield this compound as an off-white to beige solid.[8]

Start 2,2'-Dibromobiphenyl in Anhydrous THF Step1 Add n-BuLi @ -78°C (Inert Atmosphere) Start->Step1 Intermediate Formation of 2,2'-Dilithio-1,1'-biphenyl Step1->Intermediate Step2 Add Dichlorophenylphosphine in THF @ -78°C Intermediate->Step2 Step3 Warm to RT, Stir Overnight Step2->Step3 Step4 Quench with sat. NH₄Cl Step3->Step4 Step5 Extract with CH₂Cl₂ Step4->Step5 Step6 Dry, Concentrate Step5->Step6 Step7 Purify via Column Chromatography Step6->Step7 End Pure this compound Step7->End

Caption: General workflow for the synthesis of this compound.

Structural and Spectroscopic Characterization

A multi-faceted analytical approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise bonding framework. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's constitution.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic region will show complex multiplets corresponding to the protons on the benzo rings and the phenyl substituent.

  • ¹³C NMR: Reveals the carbon skeleton. The number of distinct signals confirms the molecule's symmetry. Quaternary carbons, such as those at the ring junctions and the P-bound carbons, will show characteristic chemical shifts.

  • ³¹P NMR: This is a definitive technique for phosphorus-containing compounds. This compound exhibits a characteristic chemical shift for a trivalent phosphole. For instance, a related structure, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, shows a ³¹P signal at δ = -13.27 ppm.[6][9] Upon oxidation to the corresponding phosphine oxide, this signal shifts significantly downfield (e.g., to δ ≈ 32 ppm), providing clear evidence of chemical modification at the phosphorus center.[10][11]

Table 1: Representative NMR Data for Benzo[b]phosphindole Derivatives

Nucleus Compound Type Typical Chemical Shift (δ, ppm) Rationale for Shift
³¹P Trivalent Phosphole -10 to -15 Shielded phosphorus in a π-conjugated system.[6]
³¹P P-Oxide +25 to +40 Deshielded due to the electron-withdrawing oxygen atom.[6][11]
¹³C C-P Carbon 130-150 (with JC-P coupling) Direct attachment to phosphorus influences the electronic environment.

| ¹H | Aromatic Protons | 7.0 - 8.5 | Typical range for fused aromatic systems. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined exact mass should match the calculated mass for C₁₈H₁₃P (260.0755 Da) within a narrow tolerance (typically < 5 ppm).[12][13] This provides unequivocal confirmation of the molecular formula.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms.

  • Self-Validating Protocol:

    • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent mixture (e.g., dichloromethane/hexane).

    • Data Collection: Mount a crystal and collect diffraction data using a diffractometer.

    • Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters. The final refined model should have low residual factors (R-values) and a good-of-fit (GOF) value close to 1.

  • Key Insights: For related phosphole-fused acenes, X-ray analysis has revealed a nearly planar geometry for the fused ring system.[6][7] The C-P-C bond angle within the five-membered ring is typically acute (around 89°), while the sum of bond angles around the phosphorus atom indicates a trigonal pyramidal geometry.[14] This structural information is invaluable for understanding the degree of π-conjugation and for computational modeling.

Photophysical and Electrochemical Properties

Understanding the interaction of this compound with light and its behavior under an applied potential is crucial for its application in optoelectronic devices.[15]

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques probe the electronic transitions within the molecule.

  • Experimental Protocol:

    • Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a suitable spectroscopic-grade solvent (e.g., THF or chloroform).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λmax).

    • Record the emission spectrum using a fluorometer, exciting at a wavelength corresponding to a major absorption band, to determine the emission maximum (λem).

    • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., anthracene or quinine sulfate).[7]

  • Interpretation: The absorption spectrum reveals the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the LUMO. Benzo[b]phosphole derivatives typically exhibit strong absorption in the UV region.[6] Many derivatives are fluorescent, emitting light in the blue region of the visible spectrum upon relaxation from the excited state.[6][7] The quantum yield provides a measure of the efficiency of this emission process.

Table 2: Illustrative Photophysical Data for Phosphole Derivatives

Derivative Type λabs (nm) λem (nm) Quantum Yield (ΦF) Reference
Benzonaphthophosphoindole ~362 - - [6]
P-Oxide Derivative ~350 ~395 Moderate [6][7]

| P-Methylated Cation | ~355 | ~426 | High |[6][7] |

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Rationale: By applying a scanning potential, we can drive the reversible addition or removal of electrons. The potentials at which these events occur are directly related to the energies of the frontier molecular orbitals. This is a self-validating system as the reversibility of the redox peaks confirms the stability of the generated radical ions.

  • Experimental Protocol:

    • Set up a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Prepare a solution of the compound in a suitable solvent (e.g., anhydrous dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • De-aerate the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Record the cyclic voltammogram by scanning the potential.

    • Calibrate the potential scale by adding an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are used to estimate the HOMO and LUMO energy levels, respectively, using empirical formulas. These values are critical for predicting charge injection and transport properties in electronic devices.[6]

cluster_Structural Structural Characterization cluster_Properties Property Characterization cluster_Data Derived Information Sample This compound NMR NMR (¹H, ¹³C, ³¹P) Sample->NMR MS HRMS Sample->MS XRay X-Ray Crystallography Sample->XRay UVVis UV-Vis & Fluorescence Sample->UVVis CV Cyclic Voltammetry Sample->CV Structure Connectivity & 3D Structure NMR->Structure Formula Elemental Formula MS->Formula XRay->Structure Photophysics λ_abs, λ_em, Φ_F UVVis->Photophysics Electrochem HOMO/LUMO Levels CV->Electrochem

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. From the foundational confirmation of its molecular structure through NMR and mass spectrometry to the detailed elucidation of its solid-state conformation and electronic properties via X-ray crystallography, spectroscopy, and electrochemistry, each step provides critical insight. The data gathered through these methods are not merely descriptive; they are predictive, enabling the rational design of next-generation materials for organic electronics and other advanced applications. This guide provides the technical framework and expert rationale necessary for researchers to confidently synthesize, validate, and ultimately innovate with this versatile phosphole scaffold.

References

  • ResearchGate.

  • PubChem.

  • ScienceDirect.

  • Beilstein Journal of Organic Chemistry.

  • Beilstein Journal of Organic Chemistry.

  • Beilstein Journal of Organic Chemistry.

  • CORE.

  • Springer Nature.

  • SpectraBase.

  • Guidechem.

  • Strem Chemicals.

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5-Phenyl-5h-benzo[b]phosphindole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenyl-5H-benzo[b]phosphindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key organophosphorus compound. Also known as 5-phenyldibenzophosphole, this molecule belongs to the class of phosphole-based π-conjugated systems, which are of significant interest in materials science and catalysis. This document details its core physical and chemical properties, outlines synthetic and characterization methodologies, explores its chemical reactivity, and discusses its current and potential applications. The information is curated to provide researchers and drug development professionals with the foundational knowledge required for its effective handling, utilization, and derivatization in advanced research settings.

Molecular Structure and Core Properties

This compound is a heterocyclic aromatic compound featuring a central five-membered phosphole ring fused with two benzene rings, and a phenyl group attached to the phosphorus atom. This planar, π-conjugated structure is the foundation for its unique electronic and photophysical properties.

Chemical Structure and Identifiers
  • IUPAC Name: 5-phenylbenzo[b]phosphindole[1]

  • Common Synonyms: 5-phenyldibenzophosphole, 5-Phenyl-5H-benzophosphindole[2][3]

  • CAS Number: 1088-00-2[1][2][3][4]

  • Molecular Formula: C₁₈H₁₃P[1][2][3][4]

  • Molecular Weight: 260.27 g/mol [3][4]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Physical Form Solid, off-white to beige[3][5][6]
Melting Point 90-92 °C[2][3][5]
Solubility Insoluble in water[6]
Stability Reported to be stable in air and moisture[6]
Calculated LogP 4.3 to 5.97[1][2]

Synthesis and Characterization

The synthesis of the benzo[b]phosphindole core generally relies on the formation of the phosphorus-carbon bonds via cyclization of a biphenyl precursor with a phosphorus-containing reagent.

General Synthetic Strategy

A common and effective method involves a metal-halogen exchange reaction on a 2,2'-dihalobiphenyl precursor to generate a dilithio intermediate. This highly reactive species is then quenched with dichlorophenylphosphine (PhPCl₂) to induce cyclization and form the desired phosphole ring. Subsequent oxidation can yield the corresponding phosphine oxide if desired.

Synthesis_Workflow Precursor 2,2'-Dihalobiphenyl Derivative Intermediate 2,2'-Dilithiobiphenyl Intermediate Precursor->Intermediate n-BuLi, THF -78 °C Product This compound Intermediate->Product Quench / Cyclization Reagent Dichlorophenylphosphine (PhPCl₂) Reagent->Product Oxidized_Product This compound 5-oxide Product->Oxidized_Product Oxidizing Agent (e.g., H₂O₂)

Caption: General synthetic workflow for benzo[b]phosphindoles.

Experimental Protocol: Synthesis of a Dibromo-Derivative (Illustrative)

The following protocol for a dibrominated analog of the corresponding oxide demonstrates the core chemistry.[7] The synthesis of the parent compound follows a similar logic, starting from 2,2'-diiodobiphenyl.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, two-neck flask under a nitrogen atmosphere, add 4,4'-dibromo-2,2'-diiodobiphenyl (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour to form the dilithio intermediate.

  • Cyclization: Add dichlorophenylphosphine (1.1 mmol) dropwise to the cold solution. Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract the organic layer with ether (3 x 40 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • (Optional) Oxidation: To obtain the phosphine oxide, dissolve the product in dichloromethane (DCM), add hydrogen peroxide, and stir for 12 hours.[7] Extract the organic layer to isolate the oxidized product.[7]

Spectroscopic Characterization

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Reveals the aromatic protons on the benzo and phenyl rings.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.[1]

    • ³¹P NMR: Provides a characteristic signal for the phosphorus atom, which is highly sensitive to its chemical environment (e.g., trivalent phosphine vs. pentavalent phosphine oxide). For phosphine oxide derivatives, signals around δ 32 ppm are typical.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.[7][9]

  • Optical Spectroscopy: UV-visible absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties, particularly for applications in optoelectronics. The photophysical behavior is known to be tunable based on substituents.[8][9]

Chemical Reactivity

The reactivity of this compound is dominated by the lone pair of electrons on the trivalent phosphorus atom, making it a versatile platform for further chemical modification.

Reactivity at the Phosphorus Center

The phosphorus atom can readily undergo several key transformations, allowing for fine-tuning of the molecule's electronic and steric properties.

  • Oxidation: The phosphine can be easily oxidized to the corresponding phosphine oxide (P=O) using common oxidizing agents like hydrogen peroxide.[7]

  • Alkylation/Quaternization: Reaction with alkyl halides leads to the formation of phosphonium salts.

  • Complexation: The phosphorus atom acts as a Lewis base and can coordinate to transition metals, making these compounds valuable as ligands in catalysis.[9]

  • Sulfurization/Selenation: Reaction with sulfur or selenium yields the corresponding phosphine sulfide (P=S) or phosphine selenide (P=Se).[9]

Reactivity_Diagram Phosphine This compound (Trivalent P) Oxide Phosphine Oxide (P=O) Phosphine->Oxide [O] Sulfide Phosphine Sulfide (P=S) Phosphine->Sulfide S₈ Salt Phosphonium Salt (P⁺-R) Phosphine->Salt R-X Complex Metal Complex (P → Metal) Phosphine->Complex Metal Precursor

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Phosphorus Heterocycles

In the landscape of medicinal chemistry and materials science, the pursuit of novel molecular scaffolds that offer unique electronic, structural, and biological properties is relentless. Among these, phosphorus-containing heterocycles, particularly phosphole derivatives, have garnered significant attention.[1] The phosphorus atom, with its distinct atomic radius, electronegativity, and ability to exist in multiple oxidation states, imparts unique characteristics to a molecule that are not readily achievable with its nitrogen or sulfur-containing counterparts.[2] 5-Phenyl-5H-benzo[b]phosphindole, also known as 5-phenyldibenzophosphole, stands as a canonical example of this class of compounds, embodying a rigid, planarized tricyclic system with a pendant phenyl group on the phosphorus atom. This guide provides a comprehensive technical overview of its molecular structure, a detailed protocol for its synthesis and characterization, and an expert analysis of its potential applications in drug discovery and development.

Molecular Structure and Conformational Analysis

The structural integrity of a molecule is paramount to its function. For this compound, its defining feature is the fusion of a phosphole ring with two benzene rings, creating a dibenzophosphole core.

Core Geometry and Bond Parameters

X-ray crystallographic studies of 5-phenyldibenzophosphole have provided precise insights into its three-dimensional structure.[3] The central five-membered phosphole ring is not perfectly planar and adopts a slight envelope conformation, with the phosphorus atom deviating minimally from the plane formed by the four carbon atoms.[3] The dibenzophosphole moiety itself is slightly bowed.[3]

Key bond lengths and angles within the molecule are critical for understanding its electronic properties and potential interactions with biological targets.

Parameter Value Significance
P–C(phenyl) Bond Length1.841-1.846 ÅReflects the single bond character between the phosphorus atom and the exocyclic phenyl ring.[3]
P–C(dibenzophosphole) Bond Length1.808-1.838 ÅIndicates the bond strength within the heterocyclic ring system.[3]
C–P–C (phosphole ring) Angle88.9-89.5°The acute angle is characteristic of a five-membered ring containing a larger heteroatom like phosphorus.[3]
Exocyclic C–P–C Angle101.7-104.2°This wider angle accommodates the steric bulk of the phenyl group and the fused rings.[3]

These structural parameters, particularly the pyramidal geometry at the phosphorus atom, contribute to the diminished aromaticity of the phosphole ring compared to its nitrogen analogue, pyrrole.[4] This unique electronic nature is a key driver of its chemical reactivity and physical properties.

Caption: 2D representation of the this compound molecular structure.

Experimental Protocol: Synthesis and Characterization

The synthesis of dibenzophospholes generally involves the cyclization of a 2,2'-disubstituted biphenyl with a phosphorus-containing reagent. The following protocol is a robust method for the preparation of this compound.

Synthetic Pathway

G A 2,2'-Diiodobiphenyl B 2,2'-Dilithiobiphenyl A->B  n-BuLi, THF, -78 °C D This compound B->D  THF, rt C Dichlorophenylphosphine C->D

Caption: Synthetic route to this compound.

Step-by-Step Methodology

Materials and Reagents:

  • 2,2'-Diiodobiphenyl

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dichlorophenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Dilithio Intermediate: To a solution of 2,2'-diiodobiphenyl (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (2.1 mmol, 2.1 equivalents) dropwise. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2,2'-dilithiobiphenyl intermediate is crucial for the subsequent cyclization.

  • Cyclization Reaction: To the cold solution of the dilithio intermediate, add a solution of dichlorophenylphosphine (1.1 mmol) in anhydrous THF (5 mL) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The causality here is the nucleophilic attack of the lithiated carbons on the electrophilic phosphorus center, leading to the formation of the phosphole ring.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-based eluent system to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the dibenzo and phenyl rings.
¹³C NMR A series of signals in the aromatic region (approx. 120-150 ppm), with quaternary carbons showing distinct chemical shifts.
³¹P NMR A characteristic singlet in the range of -10 to -20 ppm (relative to 85% H₃PO₄), indicative of a trivalent phosphole.
Mass Spec. Molecular ion peak corresponding to the calculated exact mass of C₁₈H₁₃P (m/z = 260.0755).
Melting Point 90-92 °C.[5]

Potential Applications in Drug Development: A Forward-Looking Analysis

While this compound is not yet an established pharmacophore, its structural and electronic features suggest several promising avenues for exploration in medicinal chemistry.

Bioisosterism and Scaffold Hopping

A cornerstone of modern drug design is the concept of bioisosterism, where a functional group or a molecular scaffold is replaced by another with similar steric and electronic properties to modulate the compound's activity, selectivity, and pharmacokinetic profile.[6] The dibenzophosphole core is a bioisostere of other well-known rigid heterocyclic systems such as dibenzofuran, carbazole, and dibenzothiophene, which are present in numerous biologically active molecules.

  • Rationale for Bioisosteric Replacement: Replacing a carbon, nitrogen, oxygen, or sulfur atom with phosphorus can significantly alter a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. The unique pyramidal geometry at the phosphorus center can also present a different vector for substituent orientation compared to its planar counterparts, potentially leading to novel interactions with protein targets.[2]

Kinase Inhibition: A Plausible Therapeutic Target

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic scaffold that occupies the ATP-binding site. The dibenzophosphole framework, with its rigid structure and potential for diverse functionalization on the phenyl ring and the dibenzo core, represents an attractive, underexplored scaffold for the design of novel kinase inhibitors. The phosphorus atom itself could engage in unique interactions, such as halogen or chalcogen bonding, with the kinase active site.

Future Directions and Expert Insights

The development of this compound and its derivatives as drug candidates would necessitate a systematic investigation of their structure-activity relationships (SAR). Key areas for exploration would include:

  • Substitution on the Phenyl Ring: Introducing various substituents on the exocyclic phenyl ring to probe for interactions with specific pockets in a target protein.

  • Functionalization of the Dibenzo Core: Modifying the electronic properties of the dibenzophosphole system through substitution on the benzene rings.

  • Oxidation State of Phosphorus: Investigating the biological activity of the corresponding phosphine oxide (P=O), as the pentavalent phosphorus center offers different geometric and electronic properties.

The synthesis of a focused library of derivatives, followed by screening against a panel of disease-relevant targets, would be a logical next step in unlocking the therapeutic potential of this intriguing class of molecules.

Conclusion

This compound is a fascinating molecule that sits at the intersection of fundamental organophosphorus chemistry and applied materials and medicinal science. Its well-defined molecular structure, accessible synthetic route, and unique electronic properties make it a compelling scaffold for further investigation. For researchers, scientists, and drug development professionals, the dibenzophosphole core represents a largely untapped area of chemical space with the potential to yield novel therapeutics and functional materials. The insights and protocols provided in this guide are intended to serve as a foundational resource to stimulate and facilitate such exploratory efforts.

References

  • Hattori, H., Ishida, K., & Sakai, N. (2022). Synthetic Strategies for Accessing Dibenzophosphole Scaffolds. Synthesis, 54(01), 1-15.
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  • GABA, A., & Mohan, C. (2016). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Delivery and Therapeutics, 6(3), 64-76.
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  • Zagidullin, A. A., Gafurov, Z. N., Sharafeeva, A. R., & Balueva, A. S. (2013). Phospholes–Development and Recent Advances.
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  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Phosphole-Based Fluorescent Biomaterials for Imaging and Therapy. (2024). National Center for Biotechnology Information. [Link]

  • This compound. PubChem. (n.d.). [Link]

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  • Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., Zhai, S., & Gao, X. (2024). Supporting Information for: Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry.
  • The chemistry and application of benzo[b]phosphole oxides. ScienceDirect. (n.d.). [Link]

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  • Iovino, F., Di Micco, S., & Zappia, G. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6549.
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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenyl-5H-benzo[b]phosphindole (CAS 1088-00-2)

This document provides a comprehensive technical overview of the chemical compound identified by CAS number 1088-00-2, known as this compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes its core properties, representative synthetic procedures, applications in catalysis, and essential safety protocols. The structure of this guide is dictated by the nature of the compound itself—a specialized phosphine ligand primarily utilized as a tool in synthetic chemistry rather than as a direct therapeutic agent.

Core Compound Identification and Physicochemical Properties

This compound is a trivalent organophosphorus compound belonging to the class of monophosphine ligands.[1] Its rigid, polycyclic aromatic structure and the presence of a phosphorus atom with a lone pair of electrons make it a candidate for applications in coordination chemistry and catalysis. The core physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1088-00-2[2][3]
IUPAC Name 5-phenylbenzo[b]phosphindole[2]
Synonyms 5-phenyldibenzophosphole, 1-phenyl-dibenzophosphole[4][5]
Molecular Formula C₁₈H₁₃P[2][3]
Molecular Weight 260.27 g/mol [2][3]
Appearance Solid, off-white to beige powder[5]
Melting Point 90-92 °C[5]
Purity Typically ≥95-99%[3]
Storage Conditions Store at 4°C under an inert atmosphere (e.g., Nitrogen or Argon), protected from light.[5]
InChI Key DNPJAMMRVRYLOB-UHFFFAOYSA-N[2]

Synthesis and Characterization

Representative Synthesis Workflow: 3,7-dibromo-5-phenylbenzo[b]phosphindole 5-oxide

The synthesis proceeds via a lithium-halogen exchange followed by cyclization with a dichlorophosphine and subsequent oxidation. This multi-step process is a common strategy for constructing complex organophosphorus heterocycles.

G cluster_0 Step 1: Dilithiation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A 4,4'-dibromo-2,2'-diiodobiphenyl in THF B n-Butyl Lithium (-78 °C, 1 hr) A->B 1. Add D Dichlorophenylphosphine (PPhCl₂) C Dilithiated Intermediate B->C 2. Reacts to form C->D 1. Add dropwise E Unoxidized Dibrominated Product (Stir 12 hr at RT) D->E 2. Reacts to form F Hydrogen Peroxide (H₂O₂) in DCM E->F 1. Dissolve and add G Final Product: 3,7-dibromo-5-phenylbenzo[b]phosphindole 5-oxide F->G 2. Oxidizes to G cluster_legend L = Phosphine Ligand (e.g., CAS 1088-00-2) M Metal(0)Ln OA Oxidative Addition M->OA R-X Complex1 R-Metal(II)-X Ln OA->Complex1 Trans Transmetalation (R'-M') Complex1->Trans Complex2 R-Metal(II)-R' Ln Trans->Complex2 RE Reductive Elimination Complex2->RE RE->M releases Product R-R' RE->Product key Generic Catalytic Cross-Coupling Cycle

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Phosphole

5-Phenyl-5H-benzo[b]phosphindole, a member of the phosphole family of organophosphorus compounds, represents a significant scaffold in materials science and medicinal chemistry. Its unique electronic structure, arising from the interplay between the phosphorus lone pair and the extended π-system, imparts intriguing photophysical and chemical properties. A thorough understanding of its molecular architecture and electronic landscape is paramount for its application in fields such as organic light-emitting diodes (OLEDs), sensors, and as a ligand in catalysis. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure and properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization.

This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing self-validating protocols. Every piece of data is contextualized, and every procedure is detailed to ensure reproducibility and a deeper understanding of the molecule's spectroscopic signature.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is used throughout this guide.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region of the spectrum is complex due to the presence of thirteen protons on three different ring systems.

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar7.20 - 8.00m-

Note: Specific assignments require 2D NMR techniques.

Experimental Protocol: ¹H NMR Spectroscopy

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase the spectrum and perform baseline correction. proc1->proc2 proc3 Reference the spectrum to the internal standard (TMS at 0.00 ppm). proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it is chemically inert and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its single, sharp resonance at a high field, which rarely overlaps with analyte signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to a series of singlets.

¹³C NMR Data [1]

CarbonChemical Shift (δ, ppm)
C-Ar120.0 - 150.0

Note: The data presented is from the SpectraBase and specific peak assignments would necessitate advanced 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for acquiring a ¹³C NMR spectrum involves dissolving approximately 20-50 mg of the compound in a suitable deuterated solvent.[2] The experiment is typically run with proton decoupling to simplify the spectrum and improve sensitivity. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for characterizing phosphorus-containing compounds, as ³¹P is a 100% abundant, spin-1/2 nucleus. The chemical shift of the phosphorus atom is highly dependent on its coordination environment and oxidation state.

³¹P NMR Data [1]

NucleusChemical Shift (δ, ppm)
³¹P-14.0

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

Experimental Protocol: ³¹P NMR Spectroscopy

The sample preparation for ³¹P NMR is similar to that for ¹H and ¹³C NMR.[3] A solution of the compound is prepared in a deuterated solvent. The spectrum is typically acquired with proton decoupling. The chemical shifts are referenced to an external standard, commonly 85% phosphoric acid.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data:

Ionm/zIdentity
[M]⁺•260.08Molecular Ion
[M-C₆H₅]⁺183.04Loss of Phenyl group

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

EI_MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection intro1 Introduce a small amount of the solid sample via a direct insertion probe. intro2 Heat the probe to volatilize the sample into the ion source. intro1->intro2 ion1 Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). intro2->ion1 ion2 Formation of the molecular ion (M⁺•) and fragment ions. ion1->ion2 anal1 Accelerate the ions into the mass analyzer (e.g., quadrupole). ion2->anal1 anal2 Separate the ions based on their mass-to-charge ratio (m/z). anal1->anal2 anal3 Detect the ions to generate the mass spectrum. anal2->anal3

Caption: General workflow for Electron Impact Mass Spectrometry.

Electron impact is a "hard" ionization technique that leads to significant fragmentation, providing a fingerprint of the molecule's structure. The molecular ion peak confirms the molecular weight, while the fragmentation pattern can be used to deduce the connectivity of the atoms.

Vibrational Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
3050-3100C-H stretch (aromatic)Medium
1580-1600C=C stretch (aromatic)Medium-Strong
1430-1470C=C stretch (aromatic)Medium-Strong
690-900C-H bend (aromatic)Strong

Note: The absence of strong absorptions in the 1650-1750 cm⁻¹ and 3200-3600 cm⁻¹ regions would confirm the absence of carbonyl and hydroxyl groups, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient method for obtaining an IR spectrum. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.

Electronic Spectroscopy: Investigating the π-System

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption maxima (λ_max) are indicative of the extent of the π-system.

Predicted UV-Vis Data:

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
~250-350-Dichloromethane

Note: The exact λ_max and ε values are dependent on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as dichloromethane or hexane. The spectrum is recorded against a solvent blank. The concentration of the solution should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, employing a suite of techniques including NMR, mass spectrometry, IR, and UV-Vis spectroscopy, provides an unambiguous structural confirmation and a deep understanding of its electronic properties. This guide has outlined the key spectroscopic features and provided detailed, field-proven protocols for their acquisition. By integrating these diverse spectroscopic datasets, researchers can confidently characterize this important phosphole and pave the way for its application in innovative technologies. The presented methodologies serve as a robust framework for the analysis of related organophosphorus compounds, ensuring scientific rigor and fostering further advancements in the field.

References

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  • Chemistry. (n.d.). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis Spectroscopic Study Directly Detecting Inorganic Phosphorus in Urine and Our Reagent Kit. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Phosphorus by UV/Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra (top) and fluorescence spectra (bottom) of.... Retrieved from [Link]

  • Scribd. (n.d.). Phosphorus analysis by UV-VIS. Retrieved from [Link]

  • NIST. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 NMR spectra of monosubstituted tungsten carbonyl complexes. NMR trans influence in octahedral tungsten (0) compounds. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Retrieved from [Link]##

Introduction: Unveiling the Molecular Signature of a Key Phosphole

This compound, a member of the phosphole family of organophosphorus compounds, represents a significant scaffold in materials science and medicinal chemistry. Its unique electronic structure, arising from the interplay between the phosphorus lone pair and the extended π-system, imparts intriguing photophysical and chemical properties. A thorough understanding of its molecular architecture and electronic landscape is paramount for its application in fields such as organic light-emitting diodes (OLEDs), sensors, and as a ligand in catalysis. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure and properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization.

This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing self-validating protocols. Every piece of data is contextualized, and every procedure is detailed to ensure reproducibility and a deeper understanding of the molecule's spectroscopic signature.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is used throughout this guide.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region of the spectrum is complex due to the presence of thirteen protons on three different ring systems.

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar7.20 - 8.00m-

Note: Specific assignments require 2D NMR techniques.

Experimental Protocol: ¹H NMR Spectroscopy

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase the spectrum and perform baseline correction. proc1->proc2 proc3 Reference the spectrum to the internal standard (TMS at 0.00 ppm). proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it is chemically inert and dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its single, sharp resonance at a high field, which rarely overlaps with analyte signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to a series of singlets.

¹³C NMR Data [1]

CarbonChemical Shift (δ, ppm)
C-Ar120.0 - 150.0

Note: The data presented is from the SpectraBase and specific peak assignments would necessitate advanced 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for acquiring a ¹³C NMR spectrum involves dissolving approximately 20-50 mg of the compound in a suitable deuterated solvent.[2] The experiment is typically run with proton decoupling to simplify the spectrum and improve sensitivity. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for characterizing phosphorus-containing compounds, as ³¹P is a 100% abundant, spin-1/2 nucleus. The chemical shift of the phosphorus atom is highly dependent on its coordination environment and oxidation state.

³¹P NMR Data [1]

NucleusChemical Shift (δ, ppm)
³¹P-14.0

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

Experimental Protocol: ³¹P NMR Spectroscopy

The sample preparation for ³¹P NMR is similar to that for ¹H and ¹³C NMR.[3] A solution of the compound is prepared in a deuterated solvent. The spectrum is typically acquired with proton decoupling. The chemical shifts are referenced to an external standard, commonly 85% phosphoric acid.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data:

Ionm/zIdentity
[M]⁺•260.08Molecular Ion
[M-C₆H₅]⁺183.04Loss of Phenyl group

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

EI_MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection intro1 Introduce a small amount of the solid sample via a direct insertion probe. intro2 Heat the probe to volatilize the sample into the ion source. intro1->intro2 ion1 Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). intro2->ion1 ion2 Formation of the molecular ion (M⁺•) and fragment ions. ion1->ion2 anal1 Accelerate the ions into the mass analyzer (e.g., quadrupole). ion2->anal1 anal2 Separate the ions based on their mass-to-charge ratio (m/z). anal1->anal2 anal3 Detect the ions to generate the mass spectrum. anal2->anal3

Caption: General workflow for Electron Impact Mass Spectrometry.

Electron impact is a "hard" ionization technique that leads to significant fragmentation, providing a fingerprint of the molecule's structure. The molecular ion peak confirms the molecular weight, while the fragmentation pattern can be used to deduce the connectivity of the atoms.

Vibrational Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
3050-3100C-H stretch (aromatic)Medium
1580-1600C=C stretch (aromatic)Medium-Strong
1430-1470C=C stretch (aromatic)Medium-Strong
690-900C-H bend (aromatic)Strong

Note: The absence of strong absorptions in the 1650-1750 cm⁻¹ and 3200-3600 cm⁻¹ regions would confirm the absence of carbonyl and hydroxyl groups, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient method for obtaining an IR spectrum. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.

Electronic Spectroscopy: Investigating the π-System

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption maxima (λ_max) are indicative of the extent of the π-system.

Predicted UV-Vis Data:

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
~250-350-Dichloromethane

Note: The exact λ_max and ε values are dependent on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as dichloromethane or hexane. The spectrum is recorded against a solvent blank. The concentration of the solution should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, employing a suite of techniques including NMR, mass spectrometry, IR, and UV-Vis spectroscopy, provides an unambiguous structural confirmation and a deep understanding of its electronic properties. This guide has outlined the key spectroscopic features and provided detailed, field-proven protocols for their acquisition. By integrating these diverse spectroscopic datasets, researchers can confidently characterize this important phosphole and pave the way for its application in innovative technologies. The presented methodologies serve as a robust framework for the analysis of related organophosphorus compounds, ensuring scientific rigor and fostering further advancements in the field.

References

  • Nelson, J. H., Affandi, S., Gray, G. A., & Alyea, E. C. (1987). ¹H and ¹³C nuclear magnetic resonance of phenyldibenzophosphole and derivatives: Complete assignment using two-dimensional J-resolved and shift correlation methods. Magnetic Resonance in Chemistry, 25(9), 774-779. [Link]

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  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Retrieved from [Link]

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  • Chemistry. (n.d.). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis Spectroscopic Study Directly Detecting Inorganic Phosphorus in Urine and Our Reagent Kit. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Phosphorus by UV/Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra (top) and fluorescence spectra (bottom) of.... Retrieved from [Link]

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Solubility Profile of 5-Phenyl-5H-benzo[b]phosphindole in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-Phenyl-5H-benzo[b]phosphindole, a significant organophosphorus compound with applications in materials science and ligand design. The document delves into the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and presents a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical properties for experimental design, process development, and formulation.

Introduction to this compound

This compound is a heterocyclic organophosphorus compound featuring a dibenzophosphole core with a phenyl group attached to the phosphorus atom.[1][2][3] Its rigid, planar structure and the presence of a π-conjugated system make it a compound of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4] The trivalent phosphorus atom also allows it to act as a ligand in coordination chemistry.

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification, thin-film deposition, and formulation. Poor solubility can hinder a compound's utility, making process development challenging and limiting its incorporation into functional materials or pharmaceutical formulations. This guide provides the theoretical and practical framework for assessing the solubility of this compound.

Compound Properties:

  • Molecular Formula: C₁₈H₁₃P[1][2]

  • Molecular Weight: 260.27 g/mol [1][3]

  • Physical Form: Off-white to beige solid[3][5]

  • Melting Point: 90-92 °C[1][3][6]

  • CAS Number: 1088-00-2[1][2][6]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful starting point.

2.1 Molecular Structure and Polarity this compound is a largely nonpolar molecule. The structure is dominated by aromatic rings (two fused benzene rings and a phenyl substituent), which are hydrophobic. The phosphorus atom introduces a slight degree of polarity, but the overall character is lipophilic. This is quantitatively supported by its high calculated LogP value of 5.96880, which indicates a strong preference for nonpolar environments over aqueous ones.[1]

2.2 Solute-Solvent Interactions The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and creating a cavity in the solvent (solvent-solvent interactions), followed by the formation of new solute-solvent interactions. For this compound, the primary solute-solvent interactions will be:

  • Van der Waals forces (Dispersion forces): These are the dominant interactions, occurring between the aromatic rings of the solute and the solvent molecules. Nonpolar and moderately polar solvents with large, polarizable electron clouds will effectively engage in these interactions.

  • Dipole-dipole interactions: Minor interactions may occur around the phosphorus atom if dissolved in a polar solvent.

  • Hydrogen bonding: The molecule lacks hydrogen bond donors, so it cannot form hydrogen bonds with protic solvents.

The relationship between these interactions is visualized in the diagram below.

cluster_0 Dissolution Process cluster_1 Key Interactions for this compound Solute_Solid Solute Crystal Lattice (Strong Solute-Solute Interactions) Solvated_Solute Solvated Solute (Favorable Solute-Solvent Interactions) Solute_Solid->Solvated_Solute Overcome Lattice Energy Solvent_Bulk Bulk Solvent (Solvent-Solvent Interactions) Solvent_Bulk->Solvated_Solute Cavity Formation & Solvation vdw Van der Waals (Dominant) (e.g., with Toluene, THF) Solvated_Solute->vdw dipole Dipole-Dipole (Minor) (e.g., with DCM) Solvated_Solute->dipole hbond Hydrogen Bonding (Negligible) (Poor interaction with Methanol) Solvated_Solute->hbond

Caption: Key intermolecular forces governing the dissolution process.

Predicted Solubility Profile

Based on its nonpolar, aromatic structure, this compound is predicted to exhibit the following solubility behavior:

  • High Solubility: In aromatic solvents like toluene and benzene, and in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can effectively engage in Van der Waals interactions with the aromatic rings.

  • Moderate Solubility: In polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate. These solvents have sufficient nonpolar character to dissolve the molecule.[7][8][9]

  • Low to Insoluble: In polar protic solvents like ethanol and methanol. The strong hydrogen-bonding network of these solvents makes it energetically unfavorable to create a cavity for the nonpolar solute.

  • Insoluble: In water, as confirmed by chemical suppliers and predicted by its high LogP value.[5]

The following table summarizes the properties of common organic solvents relevant to this prediction.

SolventFormulaTypeDielectric Constant (20°C)Polarity Index
HexaneC₆H₁₄Nonpolar1.90.1
TolueneC₇H₈Nonpolar (Aromatic)2.42.4
ChloroformCHCl₃Polar Aprotic4.814.1
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic9.13.1
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.54.0
Ethyl AcetateC₄H₈O₂Polar Aprotic6.04.4
AcetoneC₃H₆OPolar Aprotic20.75.1
AcetonitrileC₂H₃NPolar Aprotic37.55.8
EthanolC₂H₆OPolar Protic24.64.3
MethanolCH₄OPolar Protic32.75.1
WaterH₂OPolar Protic80.110.2
(Data compiled from various sources)[7][8][9]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method, as originally described by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low to moderate solubility.[10]

4.1 Causality Behind the Shake-Flask Method This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid, we ensure that the solvent is fully saturated.[10] Agitating the mixture at a constant temperature for an extended period (typically 24-72 hours) allows the system to reach its lowest energy state, where the rate of dissolution equals the rate of precipitation. This state defines the thermodynamic solubility. Subsequent analysis of the clear, saturated supernatant provides a quantitative measure of the maximum amount of solute that can be dissolved in the solvent under those conditions.

4.2 Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in an organic solvent (e.g., Toluene) at 25°C.

Materials and Equipment:

  • This compound (purity > 99%)

  • Anhydrous Toluene (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (± 0.1 mg)

  • Calibrated micropipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC or UV-Vis Spectrophotometer

Workflow Diagram:

prep 1. Preparation sub_prep1 Weigh excess solid (~20 mg) into vial prep->sub_prep1 equil 2. Equilibration sub_equil Agitate at constant T (25°C) for 48h equil->sub_equil sep 3. Phase Separation sub_sep1 Centrifuge to pellet undissolved solid sep->sub_sep1 quant 4. Quantification sub_quant1 Prepare serial dilutions of the filtrate quant->sub_quant1 sub_prep2 Add precise volume of solvent (e.g., 5 mL) sub_prep1->sub_prep2 sub_prep2->equil Seal vials sub_equil->sep Check for solid sub_sep2 Filter supernatant (0.22 µm PTFE filter) sub_sep1->sub_sep2 sub_sep2->quant Collect clear filtrate sub_quant2 Analyze by HPLC/UV-Vis against calibration curve sub_quant1->sub_quant2

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound (approximately 20-30 mg) to a 20 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture at a moderate speed (e.g., 150 rpm) for 48 hours. A 48-hour period is typically sufficient to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand for at least 2 hours to allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vial at 5000 rpm for 15 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any suspended microcrystals that could falsely elevate the measured concentration.

  • Dilution & Analysis: Prepare a series of accurate dilutions of the filtered saturated solution. Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Illustrative Solubility Data

SolventSolvent TypePredicted Solubility at 25°C (g/L)Qualitative Assessment
TolueneNonpolar (Aromatic)> 100Very Soluble
DichloromethanePolar Aprotic> 100Very Soluble
Tetrahydrofuran (THF)Polar Aprotic~ 50-80Freely Soluble
Ethyl AcetatePolar Aprotic~ 10-30Soluble
AcetonePolar Aprotic~ 5-10Sparingly Soluble
HexaneNonpolar< 1Slightly Soluble
EthanolPolar Protic< 0.1Very Slightly Soluble
WaterPolar Protic< 0.001Practically Insoluble

Conclusion

This compound is a predominantly nonpolar, lipophilic molecule. Its solubility is highest in aromatic and chlorinated organic solvents and decreases significantly with increasing solvent polarity, particularly in protic solvents like alcohols and water. For any application, from materials deposition to reaction chemistry, the selection of an appropriate solvent is critical. This guide provides the theoretical foundation and a robust, self-validating experimental protocol—the shake-flask method—to allow researchers to accurately quantify the solubility of this compound and make informed decisions in their work. Experimental verification remains the most reliable approach to determining the precise solubility in any given solvent system.

References

  • Wang, Y., et al. (2016). Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. ResearchGate. [Link]

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  • Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability. Methods in Molecular Biology. [Link]

  • GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • Chemsrc. (n.d.). 5H-Benzo[b]phosphindole, 5-phenyl-. [Link]

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  • University of California, San Diego. (n.d.). Common Organic Solvents: Table of Properties. [Link]

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A Theoretical and Computational Guide to the Aromaticity of Benzophosphindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aromaticity is a cornerstone concept in chemistry, fundamentally influencing the stability, reactivity, and electronic properties of cyclic molecules. In the realm of medicinal chemistry and materials science, heterocyclic aromatic compounds are of paramount importance. This guide delves into the nuanced world of benzophosphindoles, a class of phosphorus-containing heterocycles, through the lens of modern computational chemistry. We will explore the theoretical underpinnings of aromaticity, detail the computational methods used for its quantification, and analyze the unique influence of the phosphorus atom on the electronic structure of these fused ring systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical protocols for the theoretical investigation of benzophosphindole aromaticity.

Introduction: The Concept of Aromaticity in Heterocyclic Systems

Aromaticity describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules that contain 4n+2 π-electrons, a principle known as Hückel's Rule.[1][2] This property is not merely a theoretical curiosity; it dictates a molecule's behavior, from its resistance to addition reactions to its ability to engage in π-π stacking interactions, which are critical in biological systems.

While benzene is the archetypal aromatic compound, the introduction of heteroatoms such as nitrogen, sulfur, or phosphorus into the cyclic framework creates a diverse family of heterocyclic aromatic compounds with finely tunable electronic properties.[3][4][5] These molecules form the core scaffolds of numerous pharmaceuticals and functional materials. Phosphorus, in particular, introduces unique characteristics due to its larger atomic size, lower electronegativity compared to carbon, and the accessibility of different coordination states and bonding modes.[6][7][8] Unlike nitrogen in pyrrole, the phosphorus lone pair in its analogue, phosphole, is less inclined to delocalize, resulting in significantly diminished aromaticity.[9][10] This guide focuses on benzophosphindoles, where a phosphole ring is fused to a benzene ring, creating a complex system where the interplay of the two rings and the nature of the phosphorus center dictates the overall aromatic character.

The Benzophosphindole Scaffold: Structure and Electronic Perturbations

A benzophosphindole consists of a benzene ring fused to a phosphole ring. The position of the fusion and the substituents on the phosphorus atom and the carbocyclic framework can lead to various isomers with distinct electronic properties. The inherent pyramidal geometry at the phosphorus atom in many phospholes is a key indicator of their reduced aromaticity, as it hinders effective delocalization of the phosphorus lone pair into the π-system.[10]

However, the electronic properties and, consequently, the aromaticity of the benzophosphindole core can be extensively modulated:

  • Oxidation: Converting the trivalent phosphorus (P-III) to a pentavalent phosphine oxide (P-V) alters the hybridization and electron-donating/accepting character of the phosphorus atom.

  • Substitution: Attaching electron-donating or electron-withdrawing groups to the phosphorus atom can tune the energy of its lone pair and its participation in the π-system.[11][12]

  • Coordination: Complexation of the phosphorus lone pair to a metal center or Lewis acid can dramatically change the electronic structure of the heterocycle.[13][14]

Understanding these modifications is crucial for designing benzophosphindole-based molecules for specific applications, from drug candidates that must interact with biological targets to materials for organic electronics.[15][16][17]

The Theoretical Toolkit: Computational Methods for Quantifying Aromaticity

Since aromaticity is a concept rather than a single measurable physical quantity, various computational methods have been developed to quantify it based on its different manifestations (magnetic, geometric, and electronic).[18][19]

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

The most widely used magnetic criterion for aromaticity is the Nucleus-Independent Chemical Shift (NICS).[1][20] This method relies on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region (negative NICS values) in the center of the ring. Conversely, antiaromatic rings sustain a paratropic current, leading to a deshielded region (positive NICS values).

The NICS value is calculated by placing a "ghost" atom (a point with no basis functions) at the center of the ring and computing its magnetic shielding. Several variants exist:

  • NICS(0): Calculated at the geometric center of the ring.

  • NICS(1): Calculated 1 Å above the plane of the ring to reduce contamination from the σ-framework.

  • NICS(1)zz: The out-of-plane tensor component of the magnetic shielding, considered one of the most reliable indicators of π-aromaticity.[21][22]

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies aromaticity based on the degree of bond length equalization within a ring.[23][24] Aromatic systems tend to have uniform bond lengths, intermediate between single and double bonds, whereas non-aromatic systems exhibit significant bond length alternation.

The HOMA index is calculated using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where n is the number of bonds, α is a normalization constant, R_opt is the optimal bond length for a fully aromatic system, and R_i are the actual bond lengths in the molecule. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 (or less) suggests a non-aromatic or anti-aromatic system.

Electronic Criteria: Electron Delocalization Indices

These methods assess aromaticity by quantifying the extent of electron sharing and delocalization within the cyclic system. Indices such as the Para-Delocalization Index (PDI) and the Fluctuation (FLU) index are derived from the quantum theory of atoms in molecules (QTAIM) and provide a measure of cyclic delocalization.[23][25]

A Practical Workflow for the Computational Analysis of Aromaticity

To provide a tangible protocol for researchers, the following section outlines a step-by-step methodology for a theoretical study of benzophosphindole aromaticity using the Gaussian suite of programs, a common tool in the field.

Experimental Protocol: Computational Aromaticity Analysis
  • Step 1: Geometry Optimization

    • Objective: To find the lowest energy structure of the benzophosphindole molecule.

    • Methodology: Perform a full geometry optimization using Density Functional Theory (DFT). A common and robust choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[23] The input file would specify the initial molecular coordinates and the level of theory.

    • Causality: An accurate molecular geometry is the essential starting point for all subsequent calculations, as aromaticity indices are sensitive to bond lengths and planarity.

  • Step 2: Vibrational Frequency Analysis

    • Objective: To confirm that the optimized structure is a true energy minimum.

    • Methodology: Perform a frequency calculation at the same level of theory used for optimization.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

  • Step 3: NICS Calculation

    • Objective: To calculate the magnetic shielding at the center of the phosphole and benzene rings.

    • Methodology: Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Including Atomic Orbital (GIAO) method.[21] Place ghost atoms (designated as Bq) at the geometric center of each ring and 1 Å above the center to calculate NICS(0) and NICS(1), respectively.

    • Causality: The GIAO method is essential for obtaining results that are independent of the choice of the coordinate system origin.

  • Step 4: HOMA Calculation

    • Objective: To quantify aromaticity based on bond lengths.

    • Methodology: Extract the C-C, C-P bond lengths from the optimized geometry output file. Use these values in the HOMA equation with established R_opt and α parameters for the specific bond types.[24]

    • Data Analysis: The resulting HOMA value provides a geometric measure of aromaticity that is complementary to the magnetic NICS data.

Diagram: Computational Workflow for Aromaticity Studies

G cluster_prep Preparation cluster_analysis Aromaticity Analysis cluster_results Interpretation mol_build 1. Molecular Structure Input opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->opt freq 3. Frequency Calculation opt->freq nics 4a. NICS Calculation (GIAO-NMR) freq->nics homa 4b. HOMA Calculation (Bond Length Analysis) freq->homa interpret 5. Data Interpretation & Comparison nics->interpret homa->interpret conclusion Conclusion on Aromaticity interpret->conclusion

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Phenyl-5H-benzo[b]phosphindole, a key heterocyclic building block in materials science and pharmaceutical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying mechanistic considerations and safety protocols, ensuring a reproducible and safe execution of the synthesis. The synthesis is based on the formation of a dilithio-biphenyl intermediate, followed by cyclization with dichlorophenylphosphine. An optional protocol for the subsequent oxidation to the corresponding phosphine oxide is also provided.

Introduction and Scientific Background

This compound, also known as 5-phenyldibenzophosphole, is a phosphorus-containing heterocyclic compound that has garnered significant interest due to its unique electronic and photophysical properties. The trivalent phosphorus atom within the planar dibenzophosphole core allows for a variety of chemical modifications, making it a versatile scaffold for the development of novel materials.[1] These materials have found applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands in transition metal catalysis. The phosphorus atom's lone pair of electrons can be readily oxidized or complexed, allowing for the fine-tuning of the molecule's electronic properties.[1]

The synthesis of the benzo[b]phosphindole skeleton typically involves the construction of the central five-membered phosphorus-containing ring. Classical methods often required harsh conditions and resulted in low yields. Modern synthetic approaches, however, offer more efficient and milder routes. The protocol detailed herein employs a well-established strategy: the reaction of a 2,2'-dilithio-1,1'-biphenyl intermediate with dichlorophenylphosphine. This method is highly effective for forming the carbon-phosphorus bonds required for the heterocyclic ring system.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a two-step process, starting from a readily available 2,2'-dihalobiphenyl precursor. The key transformation is a lithium-halogen exchange to generate a highly reactive dilithium intermediate, which then undergoes a nucleophilic attack on dichlorophenylphosphine to form the desired phosphindole ring.

Reaction Mechanism

The reaction proceeds as follows:

  • Lithium-Halogen Exchange: Two equivalents of an organolithium reagent, typically n-butyllithium (n-BuLi), react with a 2,2'-dihalobiphenyl (where the halogen is either bromine or iodine) at low temperature. The strong nucleophilicity of the n-butyl anion facilitates the exchange of the halogen atoms for lithium, forming the 2,2'-dilithio-1,1'-biphenyl intermediate. This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the organolithium species.

  • Cyclization: The dilithium intermediate is a powerful dianionic nucleophile. Upon the addition of dichlorophenylphosphine (PhPCl₂), the two lithium-bearing carbon atoms sequentially displace the chloride ions from the phosphorus center. This double nucleophilic substitution results in the formation of the five-membered phosphole ring, yielding this compound.

The overall reaction is depicted in the following scheme:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Reactant1 2,2'-Dihalobiphenyl Intermediate 2,2'-Dilithio-1,1'-biphenyl Reactant1->Intermediate + 2 n-BuLi - 2 n-BuX Reactant2 n-Butyllithium (2 eq.) Reactant3 Dichlorophenylphosphine Product This compound Intermediate->Product + PhPCl₂ - 2 LiCl

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related dibenzophospholes.[2] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,2'-Diiodobiphenyl or 2,2'-Dibromobiphenyl≥98%Commercially availableEnsure dryness before use.
n-Butyllithium (2.5 M in hexanes)SolutionCommercially availableTitrate before use for accurate concentration.
Dichlorophenylphosphine≥98%Commercially availableDistill under reduced pressure if necessary.
Anhydrous Tetrahydrofuran (THF)Dry, ≥99.9%Commercially availableUse from a solvent purification system or distill from sodium/benzophenone.
Anhydrous Diethyl Ether (Et₂O)Dry, ≥99.5%Commercially availableUse from a solvent purification system or distill from sodium/benzophenone.
HexaneAnhydrousCommercially availableFor purification.
Saturated aqueous NH₄ClPrepared in-houseFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Step-by-Step Synthesis Protocol

workflow start Start: Prepare Reactants and Glassware step1 Dissolve 2,2'-dihalobiphenyl in anhydrous THF under inert atmosphere. start->step1 step2 Cool the solution to -78 °C using a dry ice/acetone bath. step1->step2 step3 Slowly add n-butyllithium (2.1 equivalents) dropwise. step2->step3 step4 Stir the reaction mixture at -78 °C for 1 hour. step3->step4 step5 Add dichlorophenylphosphine (1.1 equivalents) dropwise at -78 °C. step4->step5 step6 Allow the reaction to warm to room temperature and stir for 12 hours. step5->step6 step7 Quench the reaction with saturated aqueous NH₄Cl. step6->step7 step8 Extract the product with diethyl ether. step7->step8 step9 Dry the organic layer with anhydrous MgSO₄ and filter. step8->step9 step10 Concentrate the filtrate under reduced pressure. step9->step10 step11 Purify the crude product by column chromatography (hexane/ethyl acetate). step10->step11 end End: Obtain pure this compound step11->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,2'-diiodobiphenyl (1.0 mmol, 406.0 mg) or 2,2'-dibromobiphenyl (1.0 mmol, 312.0 mg) and anhydrous THF (20 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.1 mmol, 0.84 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dilithium intermediate.

  • Cyclization: To this solution, add dichlorophenylphosphine (1.1 mmol, 0.15 mL, 197 mg) dropwise at -78 °C. A lightening of the solution color may be observed.

  • Warming and Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 12 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The un-oxidized phosphine is typically non-polar and can be eluted with a high percentage of hexane.[2]

Optional: Oxidation to this compound 5-oxide

The trivalent phosphorus in this compound can be readily oxidized to the pentavalent phosphine oxide.

  • Dissolution: Dissolve the purified this compound (1.0 mmol, 260.3 mg) in dichloromethane (DCM, 10 mL).

  • Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 mmol, 0.11 mL) and stir the mixture vigorously at room temperature for 12 hours.[2]

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the phosphine oxide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₈H₁₃P
Molecular Weight 260.27 g/mol [3]
Appearance Off-white to beige solid
Melting Point 90-92 °C
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm.
³¹P NMR Expected in the range of δ -5 to -20 ppm (relative to 85% H₃PO₄). The corresponding 5-oxide shows a signal around δ 25-35 ppm.[4]
HRMS (EI+) Calculated for C₁₈H₁₃P [M]⁺: 260.0755; Found: should be within ± 5 ppm.

Note on NMR Spectroscopy: The precise chemical shifts and coupling constants for ¹H and ¹³C NMR should be compared with literature data.[5] ³¹P NMR is a particularly useful technique for characterizing organophosphorus compounds, with the chemical shift being highly sensitive to the oxidation state and chemical environment of the phosphorus atom.

Safety and Handling

This synthesis involves the use of hazardous reagents that require careful handling in a controlled laboratory environment.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves. Ensure a Class D fire extinguisher (for combustible metals) is readily available.

  • Dichlorophenylphosphine: Corrosive and moisture-sensitive. It can cause severe burns to the skin and eyes and is harmful if inhaled. Handle in a well-ventilated fume hood with appropriate PPE.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete lithiation due to wet reagents/glassware or inactive n-BuLi.Ensure all glassware is rigorously dried. Use freshly distilled anhydrous solvents. Titrate the n-BuLi solution before use.
Formation of multiple byproducts Side reactions of the organolithium intermediate.Maintain a low reaction temperature (-78 °C) during the addition of n-BuLi and PhPCl₂. Ensure slow, dropwise addition of reagents.
Product is the phosphine oxide Accidental oxidation of the trivalent phosphorus.Maintain a strict inert atmosphere throughout the reaction and workup. Use degassed solvents.
Difficulty in purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Nelson, J. H., Affandi, S., Gray, G. A., & Alyea, E. C. (1987). Magn. Reson. Chem., 25, 774-779.
  • Structure of 5-Phenyldibenzophosphole*. (n.d.). CORE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H13P). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-phenylbenzo[b]phosphindole 5-oxide. Wiley-VCH GmbH. Retrieved from [Link]

  • Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. (2010). Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Phenyl-5H-benzo[b]phosphindole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Development Professionals

Foreword: The Emergence of Organophosphorus Compounds in Advanced Materials

The field of organic electronics is in a perpetual quest for novel molecular architectures that can push the boundaries of efficiency, stability, and color purity in devices. Among the diverse range of heterocyclic compounds, organophosphorus molecules, and specifically phosphole derivatives, have carved out a significant niche. 5-Phenyl-5H-benzo[b]phosphindole, also known as 5-phenyldibenzophosphole, stands as a foundational structure in this class. Its unique electronic properties, stemming from the interplay between the phosphorus atom and the extended π-conjugated system, make it a compelling building block for advanced materials. The tetrahedral geometry and the σ interaction at the phosphorus center can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO), a feature highly desirable for tuning the electronic characteristics of organic semiconductors.[1]

This guide provides a comprehensive overview of the applications of this compound and its derivatives in materials science, with a primary focus on their use as emitters in Organic Light-Emitting Diodes (OLEDs). We will delve into the synthetic protocols, device fabrication methodologies, and the fundamental principles governing their performance.

Section 1: Core Concepts and Mechanistic Insights

The Unique Electronic Structure of Benzophospholes

The promise of this compound in materials science is intrinsically linked to its electronic structure. Unlike their nitrogen-containing analogues (carbazoles), the phosphorus atom in the phosphole ring introduces distinct properties:

  • Pyramidal Geometry: The phosphorus atom maintains a trigonal pyramidal geometry, which allows for facile chemical modification at the phosphorus center (e.g., oxidation, alkylation, or coordination to metals) to fine-tune the molecule's photophysical properties.[2]

  • σ-π Conjugation:** The interaction between the phosphorus lone pair or P=O/P=S bond orbitals and the π-system of the aromatic rings leads to unique electronic transitions. This interaction can be modulated to control the emission color and efficiency of the resulting material.

  • Tunable HOMO-LUMO Gap: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and LUMO can be precisely engineered through substitution on the phenyl group or the benzophosphindole core. This tunability is critical for designing efficient charge injection and transport in electronic devices.

Electroluminescence in Benzophosphole-Based OLEDs

In an OLED, the conversion of electricity to light occurs in the emissive layer (EML). When this compound derivatives are used as emitters, the process follows a well-defined sequence of events.

OLED_Mechanism

The fundamental steps are:

  • Charge Injection: Under an applied voltage, electrons are injected from the cathode into the LUMO of the electron transport layer (ETL), and holes are injected from the anode into the HOMO of the hole transport layer (HTL).

  • Charge Transport: Electrons and holes migrate through their respective transport layers towards the emissive layer.

  • Exciton Formation: Within the EML, electrons and holes recombine to form excitons, which are bound electron-hole pairs. In fluorescent OLEDs, only singlet excitons (25% of the total) can decay radiatively. However, advanced designs can harvest triplet excitons (75%) through mechanisms like thermally activated delayed fluorescence (TADF) or phosphorescence, significantly boosting efficiency.

  • Radiative Decay: The excitons relax to the ground state, releasing their energy as photons of light. The color of the emitted light is determined by the energy gap of the benzophosphindole emitter molecule.

Section 2: Synthesis and Characterization Protocols

Synthesis of this compound

The synthesis of the dibenzophosphole core can be achieved through several routes. A common and effective method involves the cyclization of a 2,2'-dihalobiphenyl precursor with a phosphorus source. A representative procedure is the reaction of 2,2′-dilithiobiphenyl with dichlorophenylphosphine.[3]

Protocol 2.1.1: Synthesis via Lithiation and Cyclization

  • Materials:

    • 2,2'-Dibromobiphenyl or 2,2'-Diiodobiphenyl

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

    • Dichlorophenylphosphine (PhPCl₂)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Standard Schlenk line and glassware for air-sensitive reactions

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Preparation of Dilithiobiphenyl:

      • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-dihalobiphenyl (1.0 eq) in anhydrous diethyl ether or THF.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add n-butyllithium (2.2 eq) dropwise via syringe while maintaining the temperature at -78 °C.

      • Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. The formation of the 2,2'-dilithiobiphenyl intermediate occurs during this time.

    • Cyclization Reaction:

      • In a separate flame-dried Schlenk flask, prepare a solution of dichlorophenylphosphine (1.0 eq) in the same anhydrous solvent.

      • Cool both the dilithiobiphenyl solution and the dichlorophenylphosphine solution to -78 °C.

      • Slowly add the dilithiobiphenyl solution to the dichlorophenylphosphine solution via cannula.

      • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Work-up and Purification:

      • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

      • Remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

  • Causality and Insights:

    • The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are extremely reactive with water and oxygen.

    • The slow, low-temperature addition of reagents helps to control the exothermic reaction and prevent side reactions.

    • This method is versatile and can be adapted to create a library of derivatives by using different substituted biphenyls or dichlorophosphines.

Synthesis of this compound 5-oxide

The trivalent phosphorus in this compound can be readily oxidized to the pentavalent state, which often enhances thermal stability and modifies photophysical properties. A palladium-catalyzed intramolecular dehydrogenative cyclization offers an efficient route to the oxide derivative.[4]

Protocol 2.2.1: Palladium-Catalyzed Dehydrogenative Cyclization

  • Materials:

    • (Biphenyl-2-yl)(phenyl)phosphine oxide (secondary phosphine oxide precursor)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Sealed tube for reaction under pressure

  • Procedure:

    • In a sealed tube, combine the (biphenyl-2-yl)(phenyl)phosphine oxide (1.0 eq), Pd(OAc)₂ (catalytic amount, e.g., 5 mol%), and anhydrous THF.

    • Seal the tube and heat the mixture at 65 °C for 3 hours.

    • After cooling to room temperature, remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate) to obtain this compound 5-oxide.[4]

Section 3: Application in Organic Light-Emitting Diodes (OLEDs)

Benzophosphole derivatives have shown significant promise as emitters in OLEDs, particularly for achieving high-efficiency blue and green emission.

Performance Data

The performance of OLEDs is characterized by several key metrics. The table below summarizes representative data for devices using push-pull benzophosphole derivatives as emitters, demonstrating their potential.

Emitter CompoundDoping Conc. (%)Von (V)Max. Luminance (cd/m²)Max. EQE (%)CIE (x, y)
Benzophosphole 2a 53.070005.1(0.16, 0.22)
Benzophosphole 2b 52.9100003.9(0.24, 0.44)
Benzophosphole 2c 52.8105002.5(0.33, 0.54)
Data adapted from a study on push-pull benzophospholes in a DPVBi host matrix.[5]
  • Von : Turn-on voltage

  • Max. Luminance : Maximum brightness achieved

  • Max. EQE : Maximum External Quantum Efficiency

  • CIE : 1931 CIE color coordinates

This data illustrates that by chemically modifying the benzophosphole structure, it is possible to tune the emission color from blue (2a) to green (2c) while maintaining high external quantum efficiencies that approach the theoretical limit for fluorescent emitters.[5]

Protocol for OLED Fabrication

The following is a generalized protocol for the fabrication of a multilayer OLED using a benzophosphole derivative as the emissive dopant. This process is typically carried out in a high-vacuum thermal evaporation system.

Protocol 3.2.1: OLED Fabrication by Thermal Evaporation

  • Materials and Equipment:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (e.g., TAPC)

    • Host material for the emissive layer (e.g., DPVBi)[5]

    • This compound derivative (emitter/dopant)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

    • Electron Injection Layer (EIL) material (e.g., LiF)

    • Metal for cathode (e.g., Aluminum)

    • High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)

    • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • Procedure:

    • Substrate Cleaning:

      • Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

      • Dry the substrates with a stream of nitrogen gas.

      • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

    • Organic Layer Deposition:

      • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

      • Sequentially deposit the organic layers onto the ITO substrate by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

      • A typical device structure and layer thicknesses would be:

        • HIL: HAT-CN (10 nm)

        • HTL: TAPC (40 nm)

        • EML: Host (e.g., DPVBi) doped with the benzophosphole emitter (e.g., 5% doping concentration) (20 nm)

        • ETL: TPBi (40 nm)

    • Cathode Deposition:

      • Without breaking vacuum, deposit the EIL (LiF, ~1 nm).

      • Deposit the metal cathode (Aluminum, ~100 nm) through a shadow mask to define the active area of the device.

    • Encapsulation:

      • Remove the completed device from the vacuum chamber.

      • To prevent degradation from moisture and oxygen, immediately encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

  • Experimental Workflow Diagram:

OLED_Fabrication

Section 4: Conclusion and Future Outlook

This compound and its derivatives represent a versatile and powerful platform for the development of next-generation organic electronic materials. Their unique structural and electronic properties, which are readily tunable through synthetic chemistry, have enabled the creation of highly efficient OLEDs. The protocols and data presented in this guide offer a foundational understanding for researchers looking to explore this exciting class of compounds.

Future research will likely focus on developing novel benzophosphole architectures that can facilitate even more efficient charge transport and harvesting of triplet excitons, pushing the performance of OLEDs and other organic electronic devices to new heights.

References

  • Reaching the 5% theoretical limit of fluorescent OLEDs with push–pull benzophospholes. (2023). Dalton Transactions. [Link]

  • The application dibenzophospholes in construction of various OLED devices. (n.d.). ResearchGate. [Link]

  • The chemistry and application of benzo[b]phosphole oxides. (2024). ScienceDirect. [Link]

  • Palladium-Catalyzed Synthesis of Dibenzophosphole Oxides via Intramolecular Dehydrogenative Cyclization. (2012). The Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Product Class 19: Dibenzophospholes. (n.d.). Thieme Chemistry. [Link]

  • Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. (n.d.). ResearchGate. [Link]

  • 2‐Aryl‐3H‐1,3‐Benzazaphosphole Oxides: Synthesis, Optical Properties, and Excited State Intramolecular Proton Transfer. (2020). Chemistry – An Asian Journal. [Link]

  • Synthesis of alkyldibenzophosphole 5-oxides. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Structure of 5-Phenyldibenzophosphole*. (n.d.). CORE. [Link]

  • 5H-Benzo[b]phosphindole, 5-phenyl-. (n.d.). Chemsrc.com. [Link]

  • Benzophosphol-3-yl Triflates as Precursors of 1,3-Diarylbenzophosphole Oxides. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of Asymmetric Dibenzophosphole 5Oxides: The First Dibenzophosphole-Based Family of Compounds with Liquid Crystalline Behavior. (n.d.). ResearchGate. [Link]

  • Dibenzophosphole Synthesis from 4-4'-ditertbutyl-1,1'-biphenyl by Double C-P Bond Formation. (n.d.). Southern Adventist University. [Link]

  • RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. (2022). ACS Catalysis. [Link]

  • Benzophosphol-3-yl Triflates as Precursors of 1,3-Diarylbenzophosphole Oxides. (2023). ACS Publications. [Link]

  • Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. (n.d.). ResearchGate. [Link]

  • Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. (n.d.). ResearchGate. [Link]

  • Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for 5-Phenyl-5H-benzo[b]phosphindole in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the utilization of 5-Phenyl-5H-benzo[b]phosphindole as a sophisticated phosphine ligand in palladium-catalyzed cross-coupling reactions. This document is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols to effectively leverage this ligand's unique properties in synthetic chemistry.

Introduction: The Role and Attributes of this compound

This compound, a member of the phosphole-based ligand family, is a trivalent phosphorus compound characterized by a planar dibenzophosphole core and a phenyl group attached to the phosphorus atom. This unique architecture imparts a combination of steric bulk and electronic properties that are highly advantageous in homogeneous catalysis. The rigid, planar structure of the benzo[b]phosphindole moiety provides a well-defined steric profile around the metal center, influencing the coordination of substrates and the rates of oxidative addition and reductive elimination in catalytic cycles.

Key Physicochemical Properties:

PropertyValue
CAS Number 1088-00-2[1][2]
Molecular Formula C₁₈H₁₃P[1][2]
Molecular Weight 260.27 g/mol [1]
Appearance Off-white to beige solid[3]
Melting Point 90-92 °C[3]
Solubility Soluble in common organic solvents such as toluene, THF, and dioxane.

The electronic nature of the phosphorus atom in this compound is finely tuned by the interplay between the electron-withdrawing phenyl group and the delocalized π-system of the benzo[b]phosphindole core. This balance is crucial for stabilizing the active palladium(0) species and facilitating the key steps in cross-coupling reactions.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers interested in preparing derivatives or scaling up reactions. A common synthetic route involves the cyclization of a biphenyl precursor with a phosphorus source. A representative, though generalized, synthetic workflow is depicted below.

Synthesis_Workflow 2,2'-dibromobiphenyl 2,2'-Dibromobiphenyl Dilithiobiphenyl 2,2'-Dilithiobiphenyl Intermediate 2,2'-dibromobiphenyl->Dilithiobiphenyl Lithiation nBuLi n-Butyllithium nBuLi->Dilithiobiphenyl Ligand 5-Phenyl-5H- benzo[b]phosphindole Dilithiobiphenyl->Ligand Cyclization PhPCl2 Dichlorophenylphosphine PhPCl2->Ligand

Caption: Generalized synthetic workflow for this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine ligands are paramount in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. This compound is anticipated to be an effective ligand in several key transformations due to its structural and electronic characteristics, which are comparable to other successful bulky, electron-rich phosphine ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X L₂ Pd0L2->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ PdII_ArX->PdII_ArAr Ar'B(OR)₂ Base PdII_ArAr->Pd0L2 Ar-Ar' RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general guideline for a small-scale Suzuki-Miyaura reaction using this compound as the ligand. Optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) is recommended for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). Add 2 mL of degassed 1,4-dioxane and stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Execution: Add the remaining 3 mL of degassed 1,4-dioxane to the reaction mixture. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other functional materials. The steric and electronic properties of the phosphine ligand are critical for the success of this transformation.

Protocol: Representative Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

This protocol provides a general procedure for the amination of an aryl chloride. Aryl chlorides are often more challenging substrates than aryl bromides, and the choice of a suitable ligand is crucial.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (Ligand)

  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Glovebox or Schlenk line

  • Oven-dried glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add the aryl chloride (1.0 mmol) and toluene (5 mL). If the amine is a liquid, add it via syringe (1.2 mmol). If the amine is a solid, add it along with the other solids.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired arylamine.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is irritating to the skin, eyes, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The ligand is air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[3]

Conclusion

This compound represents a valuable addition to the toolbox of phosphine ligands for palladium-catalyzed cross-coupling reactions. Its unique structural and electronic features make it a promising candidate for achieving high efficiency and selectivity in challenging synthetic transformations. The protocols provided herein serve as a starting point for researchers to explore the full potential of this ligand in their synthetic endeavors. Further optimization and exploration of its applications in other catalytic systems are encouraged.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. Available at: [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • PubMed. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]

  • University of York Research Repository. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Available at: [Link]

  • Chemsrc. 5H-Benzo[b]phosphindole, 5-phenyl-. Available at: [Link]

  • ResearchGate. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available at: [Link]

  • Royal Society of Chemistry. Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • ResearchGate. Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Available at: [Link]

  • MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]

  • PubChem. 5H-Benzo[b]phosphindole. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Available at: [Link]

  • ResearchGate. 1.2.5 Product Subclass 5: Palladium(III)-Containing Complexes. Available at: [Link]

  • Beilstein Journals. Supporting Information for Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Available at: [Link]

  • National Institutes of Health. Palladium-catalyzed synthesis and nucleotide pyrophosphatase inhibition of benzo[5][6]furo[3,2-b]indoles. Available at: [Link]

  • National Institutes of Health. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. Available at: [Link]

  • Google Patents. Method for producing benzo[b]thiophene compound.
  • Google Patents. 5H-imidazo[2,1-a]isoindol-5-one compounds.

Sources

Application Notes and Protocols for the Functionalization of the 5-Phenyl-5H-benzo[b]phosphindole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Phenyl-5H-benzo[b]phosphindole Scaffold - A Privileged Heterocycle in Modern Chemistry

The this compound core, a phosphorus-containing analogue of indole, represents a fascinating and highly versatile heterocyclic scaffold. Its unique electronic properties, arising from the interplay between the phosphorus atom and the extended π-system, make it a compelling building block in materials science and medicinal chemistry. The ability to readily functionalize this core at multiple positions—the phosphorus center, the benzo-fused rings, and the P-phenyl substituent—opens up a vast chemical space for the design and synthesis of novel molecules with tailored properties.

In the realm of materials science, derivatives of the this compound core, particularly in their oxidized form (phosphine oxides), have demonstrated significant potential as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of photocatalysts for hydrogen evolution.[1][2] The trivalent phosphorus atom also allows for the creation of unique ligands for transition metal catalysis. In drug discovery, the benzo[b]phosphindole scaffold is being explored as a bioisostere for other heterocyclic systems, with the potential to modulate pharmacological activity and improve pharmacokinetic properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis and functionalization of the this compound core. The methodologies described herein are designed to be robust and reproducible, empowering researchers to explore the full potential of this remarkable heterocyclic system.

I. Synthesis of the Core Structure and Key Intermediates

The journey into the functionalization of the this compound core begins with its synthesis. A common and effective route involves the cyclization of a suitably substituted biphenyl precursor. Furthermore, the synthesis of halogenated derivatives provides a crucial entry point for a wide range of cross-coupling reactions.

Protocol 1: Synthesis of 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole

This protocol details the synthesis of the trivalent 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole, a key precursor for further functionalization. The process involves a lithium-halogen exchange followed by cyclization with dichlorophenylphosphine.

Reaction Scheme:

Protocol_1 start 4,4'-Dibromo-2,2'-diiodobiphenyl intermediate 2,2'-Dilithio-4,4'-dibromobiphenyl start->intermediate Lithium-Halogen Exchange reagent1 n-BuLi, THF, -78 °C product 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole intermediate->product Cyclization reagent2 PhPCl2, THF, -78 °C to rt

A schematic for the synthesis of the dibromo-benzo[b]phosphindole core.

Materials:

  • 4,4'-Dibromo-2,2'-diiodobiphenyl

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dichlorophenylphosphine (PhPCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Deionized water

Procedure:

  • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4,4'-dibromo-2,2'-diiodobiphenyl (1.0 mmol).

  • Dissolve the starting material in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 mmol, 2.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of dichlorophenylphosphine (1.1 mmol, 1.1 eq.) in anhydrous THF (5 mL).

  • Add the solution of dichlorophenylphosphine dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of deionized water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

II. Functionalization at the Phosphorus Atom

The trivalent phosphorus atom in the this compound core is a key site for a variety of functionalization reactions, allowing for the modulation of the electronic properties and coordination capabilities of the molecule.

A. Oxidation to the Phosphine Oxide

The conversion of the trivalent phosphine to the pentavalent phosphine oxide is a common transformation that enhances the thermal stability and electron-accepting properties of the molecule. This is particularly relevant for applications in organic electronics.

Protocol 2: Oxidation of 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole to the 5-Oxide

This protocol describes the straightforward oxidation of the phosphine to the corresponding phosphine oxide using hydrogen peroxide.

Reaction Scheme:

Protocol_2 start 3,7-Dibromo-5-phenyl-5H- benzo[b]phosphindole product 3,7-Dibromo-5-phenyl-5H- benzo[b]phosphindole 5-oxide start->product Oxidation reagent H2O2, DCM

Oxidation of the benzo[b]phosphindole core.

Materials:

  • 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole

  • Dichloromethane (DCM)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve the 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add hydrogen peroxide (10 mL of a 30% aqueous solution).

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Separate the organic layer in a separatory funnel.

  • Wash the organic layer with deionized water (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the phosphine oxide.[1]

Table 1: Spectroscopic Data for 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide [1]

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)
¹H NMR (CDCl₃)7.78ddJ = 10 Hz, J = 2 Hz
7.70dJ = 10 Hz
7.59-7.66m
7.54dtJ = 7.5 Hz, J = 1 Hz
7.42dtJ = 7.5 Hz, J = 1 Hz
³¹P NMR (CDCl₃)31.77s
B. Sulfidation and Quaternization

Beyond oxidation, the phosphorus atom can undergo other transformations such as sulfidation to form the corresponding phosphine sulfide and quaternization with alkylating agents to yield phosphonium salts. These modifications further expand the chemical diversity and potential applications of the benzo[b]phosphindole scaffold.

Protocol 3: Synthesis of this compound 5-Sulfide

Materials:

  • This compound

  • Elemental sulfur (S₈)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in toluene (15 mL).

  • Add elemental sulfur (1.2 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: Quaternization of this compound

Materials:

  • This compound

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Add methyl trifluoromethanesulfonate (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The resulting phosphonium salt can often be precipitated by the addition of a non-polar solvent like hexane and collected by filtration.

III. Functionalization of the Benzo-Fused Rings

The benzo-fused rings of the this compound core are amenable to functionalization through various methods, with cross-coupling reactions on halogenated precursors being the most versatile approach.

A. Palladium-Catalyzed Cross-Coupling Reactions

The 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, enabling fine-tuning of the electronic and photophysical properties of the resulting molecules.

Protocol 5: Suzuki-Miyaura Coupling of 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide

This protocol describes a general procedure for the Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 3 and 7 positions.

Reaction Scheme:

Protocol_5 start 3,7-Dibromo-5-phenyl-5H- benzo[b]phosphindole 5-oxide product 3,7-Diaryl-5-phenyl-5H- benzo[b]phosphindole 5-oxide start->product Suzuki Coupling reagent ArB(OH)2, Pd(PPh3)4, Na2CO3, Toluene/H2O

Suzuki coupling on the dibromo-benzo[b]phosphindole oxide core.

Materials:

  • 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide

  • Arylboronic acid (2.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide (1.0 mmol), the desired arylboronic acid (2.2 mmol), sodium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed toluene (20 mL) and deionized water (5 mL).

  • Heat the mixture to 100 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 6: Sonogashira Coupling of 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide

This protocol allows for the introduction of alkynyl groups, which are valuable for extending the π-conjugation of the system.

Materials:

  • 3,7-Dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide

  • Terminal alkyne (2.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (20 mL) and triethylamine (10 mL).

  • Add the terminal alkyne (2.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

B. Electrophilic Aromatic Substitution

While cross-coupling reactions on pre-functionalized substrates are highly versatile, direct electrophilic aromatic substitution on the benzo[b]phosphindole core can also be a viable strategy. The electron-rich nature of the benzene rings suggests that reactions like bromination and nitration are feasible. The directing effects of the phosphine oxide group and the fused ring system will influence the regioselectivity of these reactions.

Protocol 7: Electrophilic Bromination of this compound 5-oxide

Materials:

  • This compound 5-oxide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound 5-oxide (1.0 mmol) in acetonitrile (20 mL).

  • Add N-bromosuccinimide (2.2 mmol) in portions at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the dibrominated product.

IV. Functionalization of the P-Phenyl Group

The phenyl group attached to the phosphorus atom offers another handle for functionalization, although it is generally less reactive than the benzo-fused rings. Ortho-lithiation followed by quenching with an electrophile is a powerful strategy to introduce substituents in a regioselective manner.

Protocol 8: Ortho-Lithiation and Functionalization of the P-Phenyl Group

This protocol describes a general method for the ortho-lithiation of the P-phenyl group in this compound followed by reaction with an electrophile.

Workflow Diagram:

Protocol_8 start This compound step1 n-BuLi / TMEDA, THF, low temp. start->step1 intermediate Ortho-lithiated intermediate step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product Ortho-functionalized product step2->product

Workflow for ortho-lithiation and functionalization.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, an alkyl halide)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (20 mL).

  • Add TMEDA (1.2 mmol).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 mmol) dropwise.

  • Stir the reaction mixture at low temperature (e.g., -78 °C to -40 °C) for a specified time (typically 1-4 hours) to allow for ortho-lithiation.

  • Add the desired electrophile (1.2 mmol) at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, remove the solvent, and purify the product by chromatography.

V. Concluding Remarks and Future Outlook

The this compound core is a privileged scaffold with a rich and versatile chemistry. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and functionalize this important heterocyclic system. The ability to precisely tune the electronic and steric properties of these molecules through functionalization at the phosphorus atom, the benzo-fused rings, and the P-phenyl group will undoubtedly lead to the development of new materials with enhanced performance and novel drug candidates with improved therapeutic profiles. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel functionalization reactions, and the application of these compounds in cutting-edge technologies.

VI. References

  • Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. The Royal Society of Chemistry. [Link]

  • Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. ResearchGate. [Link]

  • The chemistry and application of benzo[b]phosphole oxides. ScienceDirect. [Link]

Sources

experimental setup for photophysical measurements of phosphindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Guide to the Experimental Setup for Photophysical Measurements

Introduction

Phosphindole derivatives have emerged as a fascinating class of organophosphorus compounds, demonstrating significant potential in materials science, bioimaging, and sensing applications.[1] Their unique electronic structure, stemming from the fusion of a phosphole ring with an indole moiety, gives rise to intriguing photophysical properties.[2][3][4][5] The ability to tune their absorption and emission characteristics through chemical modifications at the phosphorus center makes them highly versatile for developing novel fluorescent probes and organic light-emitting diode (OLED) materials.[2][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for detailed photophysical characterization of phosphindole derivatives. We will delve into the core techniques of UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy, and phosphorescence measurements. Beyond a simple recitation of protocols, this guide will elucidate the rationale behind experimental choices, ensuring a robust and reliable characterization of these promising molecules.

Foundational Principles: Understanding the Photophysics of Phosphindole Derivatives

The photophysical behavior of phosphindole derivatives is governed by the interplay of their molecular structure and the surrounding environment. The phosphorus atom's ability to exist in different oxidation and coordination states directly influences the electronic properties of the entire π-conjugated system.[2][4] For instance, oxidation of the phosphorus atom can lead to significant changes in fluorescence quantum yields.[2]

A typical photophysical investigation involves mapping the electronic transitions of the molecule. This is achieved by measuring its ability to absorb light (absorption) and subsequently emit light (fluorescence and phosphorescence). The key parameters that provide a comprehensive photophysical profile include:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

  • Maximum Absorption (λ_abs): The wavelength at which a substance has its strongest photon absorption.

  • Maximum Emission (λ_em): The wavelength at which a substance has its strongest photon emission.

  • Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[7][8]

  • Fluorescence Lifetime (τ_f): The average time a molecule spends in the excited state before returning to the ground state via fluorescence.

  • Phosphorescence Lifetime (τ_p): The average time a molecule spends in the excited triplet state before returning to the ground state via phosphorescence.

Essential Equipment and Reagents

A well-equipped spectroscopy laboratory is essential for accurate photophysical measurements.

Instrumentation:

  • UV-Vis Spectrophotometer: For measuring absorption spectra.

  • Spectrofluorometer: Equipped for both steady-state and time-resolved measurements. Key components include:

    • A high-intensity light source (e.g., Xenon arc lamp for steady-state, pulsed laser or LED for time-resolved).[9]

    • Excitation and emission monochromators for wavelength selection.[10]

    • A sensitive detector (e.g., photomultiplier tube - PMT).

  • Time-Correlated Single Photon Counting (TCSPC) System: For measuring fluorescence lifetimes with picosecond resolution.[9][10]

  • Phosphorimeter or a Spectrofluorometer with Gated Detection: For measuring phosphorescence spectra and lifetimes.[11][12]

Reagents and Materials:

  • Spectroscopic grade solvents: To minimize interference from impurities. Common solvents for phosphindole derivatives include dichloromethane, chloroform, and toluene.[2][3][5]

  • High-purity phosphindole derivatives: The purity of the sample is critical for accurate measurements.

  • Quantum Yield Standards: A well-characterized fluorescent molecule with a known quantum yield for relative quantum yield measurements (e.g., quinine sulfate, rhodamine 6G).[13]

  • Quartz cuvettes: With a 1 cm path length for standard measurements.

Experimental Protocols

Sample Preparation: The Foundation of Accurate Measurements

Proper sample preparation is paramount to obtaining reliable and reproducible data.[14]

Protocol for Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a small amount of the phosphindole derivative and dissolve it in a known volume of spectroscopic grade solvent to prepare a concentrated stock solution (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. For absorption measurements, the concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_abs. For fluorescence measurements, to avoid inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.[13]

  • Degassing: For phosphorescence measurements, it is crucial to remove dissolved oxygen from the solvent, as oxygen is an efficient quencher of the triplet state. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation start Weigh Phosphindole Derivative stock Prepare Concentrated Stock Solution (e.g., 10⁻³ M in Spectroscopic Grade Solvent) start->stock dilute Prepare Dilute Working Solutions stock->dilute abs_sol For Absorption: Absorbance ~ 0.1 - 1.0 dilute->abs_sol fluo_sol For Fluorescence: Absorbance < 0.1 at λ_ex dilute->fluo_sol degas For Phosphorescence: Degas with Ar/N₂ fluo_sol->degas G cluster_uvvis UV-Vis Absorption Spectroscopy start Instrument Warm-up baseline Record Solvent Baseline start->baseline measure Measure Sample Absorption Spectrum baseline->measure analyze Determine λ_abs and Molar Absorptivity (ε) measure->analyze output Absorption Spectrum analyze->output

Caption: Steps for acquiring a UV-Vis absorption spectrum.

Steady-State Fluorescence Spectroscopy

This technique provides information about the emission properties of the molecule.

Protocol for Steady-State Fluorescence Measurement:

  • Instrument Setup: Set the excitation wavelength (λ_ex), typically at or near the λ_abs. Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

  • Solvent Blank: Record the emission spectrum of the pure solvent to identify any background signals or Raman scattering peaks.

  • Sample Measurement: Record the emission spectrum of the phosphindole derivative solution.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in wavelength between λ_abs and λ_em).

Determination of Fluorescence Quantum Yield (Φ_f)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield. [7][13] Protocol for Relative Quantum Yield Measurement:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the phosphindole derivative.

  • Absorbance Matching: Prepare solutions of the standard and the sample with the same absorbance (ideally < 0.1) at the same excitation wavelength.

  • Fluorescence Spectra: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield is calculated using the following equation:

    Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_f is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Table 1: Typical Photophysical Data for Phosphindole Derivatives

ParameterSymbolTypical RangeSignificance
Max. Absorptionλ_abs300 - 450 nm [2]Electronic transition energy
Max. Emissionλ_em400 - 600 nm [2]Emitted light color
Molar Absorptivityε10⁴ - 10⁵ M⁻¹cm⁻¹Light-harvesting ability
Fluorescence Quantum YieldΦ_f0.1 - 0.9 [2][4]Emission efficiency
Fluorescence Lifetimeτ_f1 - 20 nsExcited state dynamics
Phosphorescence Lifetimeτ_pµs - msTriplet state characteristics
Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time, providing insights into the excited-state dynamics. [15] Protocol for Time-Resolved Fluorescence Measurement (TCSPC):

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detector.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay profile.

  • Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is required to extract the true fluorescence lifetime (τ_f). [16][17]This is typically done by fitting the decay data to a single or multi-exponential decay model using specialized software. [18]

Diagram: Time-Resolved Fluorescence Measurement Workflow

G cluster_trf Time-Resolved Fluorescence (TCSPC) start Pulsed Light Source Excitation irf Measure Instrument Response Function (IRF) start->irf decay Measure Sample Fluorescence Decay start->decay deconv Deconvolution and Data Fitting irf->deconv decay->deconv lifetime Determine Fluorescence Lifetime (τ_f) deconv->lifetime

Caption: Key steps in determining fluorescence lifetime via TCSPC.

Phosphorescence Measurements

Phosphorescence is emission from the triplet excited state and is characterized by a much longer lifetime than fluorescence. [12][19] Protocol for Phosphorescence Measurement:

  • Sample Preparation: As mentioned, degassing the sample solution is critical. Measurements are often performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to minimize non-radiative decay pathways and enhance phosphorescence.

  • Gated Detection: Use a pulsed excitation source and a gated detector. The detector is turned on after a short delay following the excitation pulse, allowing the short-lived fluorescence to decay completely. [11][12]3. Phosphorescence Spectrum: Scan the emission monochromator to record the phosphorescence spectrum.

  • Phosphorescence Lifetime: Measure the decay of the phosphorescence intensity over time. Due to the longer timescales, this can often be done using multichannel scaling (MCS). [19]

Data Interpretation and Troubleshooting

  • Broad or Structured Spectra: The shape of the absorption and emission bands can provide information about the vibrational levels of the molecule and its interaction with the solvent.

  • Solvatochromism: A shift in the absorption or emission maxima with changing solvent polarity can indicate changes in the dipole moment of the molecule upon excitation.

  • Low Quantum Yield: This could be due to efficient non-radiative decay processes such as internal conversion or intersystem crossing. It could also indicate the presence of quenchers.

  • Multi-exponential Decays: A non-single exponential fluorescence decay suggests the presence of multiple emitting species, different conformations, or complex excited-state reactions.

Conclusion

The photophysical characterization of phosphindole derivatives is a multi-faceted process that requires careful experimental design and execution. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can obtain a comprehensive and accurate understanding of the excited-state properties of these versatile molecules. This knowledge is crucial for their rational design and application in advanced materials and biomedical technologies.

References

  • Matsumura, M., Yamada, M., Muranaka, A., Kanai, M., Kakusawa, N., Hashizume, D., Uchiyama, M., & Yasuike, S. (2017). Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. Beilstein Journal of Organic Chemistry, 13, 2304–2310. [Link]

  • O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • PicoQuant. (2020). Breakthrough instruments and products: steady-state and time-resolved photoluminescence using the FluoTime 300 spectrometer with a FluoMic add-on. AIP Publishing. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]

  • PicoQuant. (n.d.). Time-Resolved Photoluminescence (TRPL). Retrieved January 14, 2026, from [Link]

  • DecayFit. (n.d.). Fluorescence Decay Analysis Software. Retrieved January 14, 2026, from [Link]

  • Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (1997). Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times. Methods in Enzymology, 278, 24-58.
  • Edinburgh Instruments. (n.d.). Measurement of: Steady state photoluminescence and time-resolved photoluminescence. Retrieved January 14, 2026, from [Link]

  • Yasuike, S., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 671–677. [Link]

  • Matsumura, M., Yamada, M., Muranaka, A., Kanai, M., Kakusawa, N., Hashizume, D., Uchiyama, M., & Yasuike, S. (2017). Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. Beilstein Journal of Organic Chemistry, 13, 2304–2310. [Link]

  • HORIBA Scientific. (2016, October 24). Hybrid Steady State and Time Resolved PL Characterization [Video]. YouTube. [Link]

  • Wang, Y., et al. (2019). Structures and spectral properties of 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. Journal of Molecular Structure, 1179, 65-74.
  • Scognamiglio, V., et al. (2016). Fluorescence Spectroscopy Approaches for the Development of a Real-Time Organophosphate Detection System Using an Enzymatic Sensor. Sensors, 16(10), 1632. [Link]

  • PicoQuant. (n.d.). Measuring steady-state and time-resolved photoluminescence from a positionable, micrometer-sized observation volume with the FluoMic Microscope. Retrieved January 14, 2026, from [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]

  • Scribd. (n.d.). UV Absorption of Organic Compounds. Retrieved January 14, 2026, from [Link]

  • Li, X., et al. (2020). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 16, 2848–2856.
  • Ray, B. (2012). Fluorescent Chemosensors for Toxic Organophosphorus Pesticides: A Review. Molecules, 17(6), 7006-7031.
  • Chemistry For Everyone. (2023, August 7). How To Perform UV Vis Spectroscopy? [Video]. YouTube. [Link]

  • Agilent. (2016). Time-resolved Measurements Using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent Technologies.
  • Vinogradov, S. A., & Wilson, D. F. (2002). Frequency domain instrument for measuring phosphorescence lifetime distributions in heterogeneous samples. Review of Scientific Instruments, 73(9), 3290-3301.
  • Han, C., et al. (2014). Design and Synthesis of a Highly Sensitive “Turn–On” Fluorescent Organic Nanoprobe for Iron(III) Detection and Imaging. RSC Advances, 4(84), 44689-44692.
  • de la Moya, S., et al. (2018). Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes. ACS Omega, 3(7), 8087–8099.
  • Ramesan, S., Vyas, S., & Abid, D. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 14, 2026, from [Link]

  • Li, Y., et al. (2023). Highly Sensitive Fluorescence Detection of Three Organophosphorus Pesticides Based on Highly Bright DNA-Templated Silver Nanoclusters. Biosensors, 13(5), 536.
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  • Yasuike, S., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 671–677. [Link]

  • Edinburgh Instruments. (2021, May 21). How to Measure Phosphorescence Lifetime [Video]. YouTube. [Link]

  • JASCO. (2021, May 14). Phosphorescence measurement. Retrieved January 14, 2026, from [Link]

  • Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2).
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  • MIAP. (n.d.). Sample Preparation Guidelines for optical imaging. Retrieved January 14, 2026, from [Link]

  • Hashemi, A., et al. (2018). Experimental setup for the measurement of the luminescence lifetime. ResearchGate. [Link]

  • Montanari, E., et al. (2022).
  • Adsorption was found to be reversible, permitting repeated use of detector probes. (n.d.). Detection of Trace Quantities of Organophosphorus Compounds in Air by Frustrated Multiple Internal Reflectance Spectroscopy. Retrieved January 14, 2026, from [Link]

  • Rancan, F., et al. (2016). Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine. Pharmaceutics, 8(4), 43.
  • Zhang, X., et al. (2023). Time-resolved fluorescent proteins expand fluorescent microscopy in temporal and spectral domains. Cell, 186(24), 5465-5481.e25.
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  • Schauerte, J. A., & Gafni, A. (1989). Time Resolved Fluorescence Of Substituted Indoles. In R. R. Birge & H. H. Mantsch (Eds.), SPIE Proceedings (Vol. 1057, p. 64). SPIE.

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Protocol for Growing Single Crystals of 5-Phenyl-5H-benzo[b]phosphindole: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline 5-Phenyl-5H-benzo[b]phosphindole

This compound, a member of the phosphole class of organophosphorus compounds, is a molecule of significant interest in materials science and medicinal chemistry. Its unique electronic and photophysical properties, stemming from the phosphorus-containing heterocyclic core, make it a valuable building block for novel organic electronics and a scaffold for the development of therapeutic agents. The production of high-quality single crystals is paramount for elucidating its precise three-dimensional structure through X-ray crystallography. This structural information is the bedrock for understanding structure-property relationships, designing derivatives with tailored functionalities, and enabling rational drug design.

This application note provides a comprehensive, field-proven protocol for the growth of single crystals of this compound. The methodology is grounded in the foundational synthesis reported by Wittig and Geissler (1953) and incorporates best practices in modern crystallography to ensure reproducibility and the generation of diffraction-quality crystals. We will delve into the causality behind experimental choices, offering insights that extend beyond a mere recitation of steps.

Materials and Equipment

Reagents:

  • This compound (Purity ≥98%)

  • Ethanol (Absolute, ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Deionized water

Equipment:

  • Glass vials (2-4 mL) with screw caps or Teflon-lined caps

  • Small Erlenmeyer flasks (10-25 mL)

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Pasteur pipettes

  • Syringes with needle filters (0.22 µm pore size)

  • Microscope (for crystal inspection)

  • A quiet, vibration-free location for crystal growth

Pre-Crystallization: Synthesis and Purification of this compound

The quality of the starting material is the most critical factor in successful crystallization. The synthesis of this compound should follow the established procedure outlined by Wittig and Geissler, which involves the reaction of 2,2'-dilithiobiphenyl with dichlorophenylphosphine.

Purification Protocol:

Prior to crystallization, it is imperative to purify the crude this compound. The original method specifies recrystallization from ethanol.

  • Dissolution: In a small Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. The principle here is to create a saturated or near-saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, a hot filtration step is necessary to remove them. This prevents these particles from acting as unwanted nucleation sites, which would lead to the formation of many small, poorly formed crystals.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. A slow cooling rate is crucial as it allows the molecules to organize into a well-ordered crystal lattice. Rapid cooling often results in the precipitation of amorphous solid or the formation of small, imperfect crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A melting point of 90-92 °C is indicative of high purity.[1][2]

Single Crystal Growth Protocols

The choice of crystallization method depends on the specific properties of the compound and the desired crystal size and quality. Below are three reliable methods for growing single crystals of this compound.

Protocol 1: Slow Evaporation from a Saturated Solution

This is the most straightforward method and often yields high-quality crystals.

Step-by-Step Procedure:

  • Solvent Selection: Based on the purification protocol, ethanol is a proven solvent. However, a mixture of solvents can sometimes provide better results. A good starting point is a binary mixture where the compound is soluble in one solvent and less soluble in the other. For this compound, a mixture of a good solvent like acetone and a poorer solvent like hexane can be effective.

  • Preparation of a Saturated Solution: In a clean glass vial, dissolve a small amount (5-10 mg) of purified this compound in a minimal volume of the chosen solvent or solvent mixture (e.g., acetone). Gently warm the solution to ensure complete dissolution.

  • Inducing Saturation: If using a binary solvent system, add the poorer solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent (acetone) until the solution becomes clear again. This ensures the solution is at its saturation point.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or is loosely screwed on. This allows for slow evaporation of the solvent over several days.

  • Incubation: Place the vial in a quiet, vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically under a microscope without disturbing it. Crystals should start to form within a few days to a week.

Causality: The slow removal of the solvent gradually increases the concentration of the solute, leading to a supersaturated state from which crystals can nucleate and grow in a controlled manner.

Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality crystals from small amounts of material.

Step-by-Step Procedure:

  • Setup: Place a small, open vial containing a concentrated solution of this compound in a good solvent (e.g., acetone) inside a larger, sealed jar.

  • Anti-Solvent: Add a small amount of a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly diffuse into the inner vial containing the compound solution.

  • Crystallization: As the anti-solvent mixes with the good solvent, the solubility of the this compound decreases, leading to gradual crystallization.

Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for the growth of large, well-ordered single crystals.

Protocol 3: Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.

Step-by-Step Procedure:

  • Saturated Solution at Elevated Temperature: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol) at an elevated temperature (close to the solvent's boiling point).

  • Insulation: Place the sealed container of the hot solution in an insulated container (e.g., a Dewar flask filled with hot water or wrapped in glass wool) to ensure a very slow cooling rate.

  • Crystallization: As the solution slowly cools, the solubility of the compound will decrease, and crystals will form.

Causality: The gradual decrease in temperature reduces the solubility of the compound in a controlled manner, promoting the formation of well-defined crystals rather than rapid precipitation.

Visualization of the Crystallization Workflow

The following diagram illustrates the general workflow for obtaining single crystals of this compound.

G cluster_prep Preparation cluster_cryst Single Crystal Growth cluster_analysis Analysis synthesis Synthesis of 5-Phenyl-5H- benzo[b]phosphindole purification Purification by Recrystallization (Ethanol) synthesis->purification dissolution Prepare Saturated Solution purification->dissolution method_choice Select Growth Method dissolution->method_choice slow_evap Slow Evaporation method_choice->slow_evap Simple & Effective vapor_diff Vapor Diffusion method_choice->vapor_diff For Small Amounts slow_cool Slow Cooling method_choice->slow_cool Temperature Dependent Solubility harvest Crystal Harvesting slow_evap->harvest vapor_diff->harvest slow_cool->harvest xray X-ray Diffraction harvest->xray

Caption: Workflow for the synthesis, purification, and single crystal growth of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form Solution is not saturated; Solvent is too good.Add more solute; Slowly add an anti-solvent; Allow more solvent to evaporate.
Formation of oil instead of crystals Solution is too concentrated; Cooling is too rapid; Impurities are present.Dilute the solution slightly; Decrease the cooling rate; Further purify the starting material.
Formation of many small crystals Too many nucleation sites; Solution is too supersaturated.Filter the solution before setting up for crystallization; Decrease the rate of solvent evaporation or cooling.
Crystals are of poor quality (e.g., twinned, dendritic) Growth rate is too fast.Slow down the crystallization process by reducing the temperature gradient, using a less volatile anti-solvent, or slowing the evaporation rate.

Safety Precautions

This compound is a phosphine derivative and should be handled with appropriate care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The successful growth of single crystals of this compound is an achievable yet meticulous process. By starting with highly purified material and carefully controlling the rate of crystallization through methods such as slow evaporation, vapor diffusion, or slow cooling, researchers can obtain high-quality crystals suitable for X-ray diffraction analysis. The insights provided in this application note, from the rationale behind each step to troubleshooting common issues, are intended to empower researchers to confidently and successfully produce single crystals of this important phosphole derivative, thereby advancing our understanding of its fundamental properties and potential applications.

References

  • Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Justus Liebigs Annalen der Chemie, 580(1), 44–57. [Link]

  • Alyea, E. C., Ferguson, G., & Gallagher, J. F. (1992). Structure of 5-phenyldibenzophosphole. Acta Crystallographica Section C: Crystal Structure Communications, 48(5), 959–961. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Phenyl-5H-benzo[b]phosphindole for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the derivatization of the promising, yet underexplored, 5-Phenyl-5H-benzo[b]phosphindole core for applications in organic light-emitting diodes (OLEDs). While much of the existing research has focused on the corresponding phosphindole oxides, this guide will illuminate the synthetic pathways and potential of the trivalent phosphine-containing benzo[b]phosphindole scaffold. We will detail the synthesis of a key building block, 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole, and provide protocols for its subsequent functionalization via palladium-catalyzed cross-coupling reactions. The rationale behind the selection of specific derivatizing moieties—hole-transporting carbazole and triphenylamine units, and electron-transporting cyano-functionalized groups—will be discussed in the context of designing high-performance host and electron-transport materials for OLEDs. Furthermore, this guide presents protocols for the photophysical and electrochemical characterization of these novel materials and proposes a representative OLED device architecture for the evaluation of their electroluminescent performance.

Introduction: The Potential of this compound in OLEDs

The development of highly efficient and stable materials for organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used in its emissive and charge-transporting layers. Among the vast landscape of organic semiconductors, phosphorus-containing polycyclic aromatic compounds have emerged as a promising class of materials due to their unique electronic properties, high thermal stability, and tunable photophysical characteristics.

The this compound scaffold, a phosphorus-containing analogue of carbazole, presents a compelling molecular framework for the design of next-generation OLED materials. The trivalent phosphorus atom in the phosphole ring offers a site for facile chemical modification, allowing for the fine-tuning of the molecule's electronic and photophysical properties.[1] Furthermore, the rigid and planar benzo[b]phosphindole core can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport.

This application note will focus on the derivatization of the this compound core at the 3 and 7 positions. The introduction of specific functional groups at these positions can impart desirable characteristics for either host materials in phosphorescent OLEDs (PhOLEDs) or as electron-transporting materials (ETMs).

Synthetic Strategies for Derivatization

The key to unlocking the potential of the this compound core lies in the ability to introduce a diverse range of functional groups. A versatile approach begins with the synthesis of a dihalogenated intermediate, which can then serve as a platform for various cross-coupling reactions.

Synthesis of the Key Intermediate: 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole

The synthesis of the unoxidized 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole can be achieved as an intermediate in the synthesis of its corresponding oxide. The following protocol is adapted from a reported synthesis of the oxide.[2]

Protocol 1: Synthesis of 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole

  • Reaction Scheme:

    G A 4,4'-dibromo-2,2'-diiodobiphenyl B n-BuLi, THF, -78 °C A->B 1. C Intermediate Dilithio Species B->C D PPhCl2 C->D 2. E 3,7-dibromo-5-phenyl- 5H-benzo[b]phosphindole D->E

    Caption: Synthesis of the dibromo intermediate.

  • Materials:

    • 4,4'-dibromo-2,2'-diiodobiphenyl

    • n-Butyllithium (n-BuLi) solution in hexanes

    • Dichlorophenylphosphine (PPhCl₂)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • n-hexane for column chromatography

    • Nitrogen gas (or Argon) for inert atmosphere

  • Procedure:

    • To a dried two-neck round-bottom flask under a nitrogen atmosphere, add 4,4'-dibromo-2,2'-diiodobiphenyl (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 mmol) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

    • To this solution, add dichlorophenylphosphine (1.1 mmol) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain the un-oxidized 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole is an ideal substrate for introducing various functional groups via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl groups. By coupling the dibromo-intermediate with appropriate boronic acids or esters, we can synthesize derivatives with extended π-conjugation or introduce specific functional moieties.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Scheme:

    G A 3,7-dibromo-5-phenyl- 5H-benzo[b]phosphindole B Arylboronic Acid/Ester, Pd(PPh3)4, Base, Toluene/H2O A->B C 3,7-Diaryl-5-phenyl- 5H-benzo[b]phosphindole B->C

    Caption: Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole

    • Desired arylboronic acid or ester (e.g., (4-(diphenylamino)phenyl)boronic acid, 4-cyanophenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Nitrogen gas (or Argon)

  • Procedure:

    • In a Schlenk flask, combine 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole (1.0 mmol), the arylboronic acid/ester (2.2 mmol), and the base (e.g., Na₂CO₃, 4.0 mmol).

    • Add Pd(PPh₃)₄ (0.05 mmol).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, and add water.

    • Extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The Buchwald-Hartwig amination is the method of choice for introducing nitrogen-based functionalities, such as carbazole or triphenylamine, which are well-known hole-transporting moieties in OLEDs.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Scheme:

    G A 3,7-dibromo-5-phenyl- 5H-benzo[b]phosphindole B Amine (e.g., Carbazole), Pd catalyst, Ligand, Base, Toluene A->B C 3,7-Diamino-5-phenyl- 5H-benzo[b]phosphindole Derivative B->C

    Caption: Buchwald-Hartwig amination reaction.

  • Materials:

    • 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole

    • Desired amine (e.g., carbazole, triphenylamine)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos)

    • Strong base (e.g., sodium tert-butoxide (NaOᵗBu))

    • Anhydrous toluene

    • Nitrogen gas (or Argon)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst and the phosphine ligand.

    • Add 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole (1.0 mmol), the amine (2.2 mmol), and the base (e.g., NaOᵗBu, 2.5 mmol).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent (e.g., toluene or dichloromethane).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Proposed Derivatives and Their Rationale for OLED Applications

The strategic selection of substituents is crucial for tailoring the properties of the this compound core for specific OLED applications.

Derivative Proposed Synthetic Route Target Application Rationale
BP-Cz: 3,7-Di(9H-carbazol-9-yl)-5-phenyl-5H-benzo[b]phosphindoleBuchwald-Hartwig amination with carbazoleHost material for PhOLEDsCarbazole is a well-established hole-transporting moiety with a high triplet energy, which is essential for efficient energy transfer to phosphorescent emitters.[3]
BP-TPA: 3,7-Bis(diphenylamino)-5-phenyl-5H-benzo[b]phosphindoleBuchwald-Hartwig amination with diphenylamineHost material for PhOLEDsTriphenylamine derivatives are known for their excellent hole-transporting properties and good thermal stability, making them suitable for host materials.[4][5]
BP-CN: 3,7-Bis(4-cyanophenyl)-5-phenyl-5H-benzo[b]phosphindoleSuzuki-Miyaura coupling with 4-cyanophenylboronic acidElectron-transport material (ETM)The electron-withdrawing cyano group can lower the LUMO energy level, facilitating electron injection and transport.[6]

Characterization of Novel Derivatives

A thorough characterization of the synthesized materials is essential to understand their structure-property relationships and to evaluate their potential for OLED applications.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides unambiguous proof of the molecular structure and information about the packing in the solid state.

Photophysical Properties
  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the materials in solution and as thin films. Key parameters to be determined include the absorption maximum (λabs), emission maximum (λem), and photoluminescence quantum yield (PLQY).

  • Triplet Energy (ET) Measurement: For host materials, the triplet energy is a critical parameter. It is typically determined from the phosphorescence spectrum of the material at low temperature (77 K).

Electrochemical Properties
  • Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials. These values are crucial for assessing the energy barriers for charge injection in an OLED device.

OLED Device Fabrication and Performance Evaluation

To assess the performance of the newly synthesized this compound derivatives, they should be incorporated into OLED devices.

Proposed OLED Device Architecture

A typical multi-layer OLED structure can be used to evaluate the performance of these materials as either hosts or ETMs.

G cluster_0 OLED Device Structure Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) (e.g., BP-CN derivative or standard ETM) ETL->EIL EML Emissive Layer (EML) (e.g., BP-Cz or BP-TPA as host + phosphorescent dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Caption: A representative multi-layer OLED device architecture.

Fabrication Protocol

OLEDs are typically fabricated by sequential vacuum thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO)-coated glass substrate.

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone.

  • Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited in a high-vacuum chamber (< 10⁻⁶ Torr). The thickness of each layer is monitored using a quartz crystal microbalance.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Performance Characterization

The performance of the fabricated OLEDs is evaluated by measuring:

  • Current density-voltage-luminance (J-V-L) characteristics: To determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) spectrum: To determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): To quantify the efficiency of converting electrons to photons.

  • Device Lifetime: To assess the operational stability of the device.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel materials for high-performance OLEDs. Through strategic derivatization at the 3 and 7 positions using palladium-catalyzed cross-coupling reactions, it is possible to synthesize a range of materials with tailored properties for use as either host materials or electron-transport materials. The protocols and guidelines presented in this application note provide a roadmap for researchers to explore this promising class of compounds and to contribute to the advancement of OLED technology.

References

  • Request PDF. (n.d.). Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Request PDF. (n.d.). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. Retrieved from [Link]

  • MDPI. (2020, January 10). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic electron transport materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the multi-layer OLEDs using fluorene–phosphole derivatives... Retrieved from [Link]

  • Request PDF. (n.d.). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel phosphine oxide-based electron-transporting materials for efficient phosphorescent organic light-emitting diodes. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of phosphine oxide-based bipolar host... Retrieved from [Link]

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Application Note: A Multi-modal Analytical Workflow for the Definitive Identification of Benzophosphindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophosphindoles, a class of heterocyclic compounds incorporating both phosphorus and nitrogen, are of growing interest in medicinal chemistry and materials science. The synthesis of these complex scaffolds often yields a mixture of regioisomers and, if a stereocenter is present, enantiomers. Distinguishing between these closely related isomers is a critical analytical challenge, as subtle structural variations can lead to profound differences in biological activity, toxicity, and material properties. This guide presents a comprehensive, multi-modal analytical strategy employing orthogonal techniques to unambiguously separate, identify, and characterize benzophosphindole isomers. We provide field-proven insights and detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in a logical workflow for definitive structure elucidation.

The Challenge of Isomerism in Benzophosphindole Scaffolds

The structural complexity of benzophosphindoles inherently leads to the potential for multiple isomeric forms. The primary challenges lie in differentiating:

  • Regioisomers: Where substituents or ring heteroatoms are placed at different positions on the core structure. These isomers have identical mass and often similar polarities, making them difficult to resolve.

  • Stereoisomers (Enantiomers/Diastereomers): Arising from chiral centers within the molecule. Enantiomers possess identical physical properties in an achiral environment, mandating the use of chiral-specific analytical techniques for their separation and identification.

An effective analytical strategy must not only separate these isomers but also provide unequivocal structural information to confirm the identity of each. Relying on a single technique is often insufficient; a multi-faceted approach is required to ensure scientific rigor.

The Strategic Analytical Workflow

A robust workflow for isomer identification is sequential and orthogonal. Each step provides complementary information, building a comprehensive and definitive structural picture. The logic dictates separating the isomers first, then analyzing their mass and fragmentation, and finally, confirming the precise atomic connectivity and spatial arrangement.

Workflow cluster_0 Step 1: Separation cluster_1 Step 2: Mass Analysis cluster_2 Step 3: Structure Elucidation A Isomeric Mixture B Achiral HPLC/UPLC (Regioisomer Screen) A->B Initial Analysis C Chiral HPLC (Enantiomer Separation) B->C If Chiral D LC-MS (HRMS) (Confirm Formula) B->D Hyphenation E LC-MS/MS (Fragmentation Fingerprinting) D->E Deeper Dive F NMR Spectroscopy (1D & 2D) E->F Definitive Proof G X-ray Crystallography (Absolute Confirmation) F->G If Crystal Forms

Caption: A logical workflow for benzophosphindole isomer analysis.

Separation Techniques: The Foundation of Identification

Chromatographic separation is the cornerstone of isomer analysis. Without achieving baseline resolution, subsequent identification techniques are compromised by mixed signals.

High-Performance Liquid Chromatography (HPLC) for Regioisomers

Reversed-phase HPLC is the primary tool for separating benzophosphindole regioisomers based on subtle differences in their polarity.[1][2][3]

Causality in Method Development:

  • Stationary Phase: A C18 column is a robust starting point due to its hydrophobicity. However, for isomers with very similar polarity, a phenyl-hexyl phase can offer enhanced resolution. The phenyl groups provide π-π interactions with the aromatic benzophosphindole core, adding a secondary separation mechanism beyond simple hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typical. Acetonitrile often provides sharper peaks for heterocyclic compounds. The addition of a small amount of acid (0.1% formic acid) is crucial; it protonates the nitrogen atom, leading to better peak shape and ensuring compatibility with electrospray ionization mass spectrometry (ESI-MS).[3]

Protocol: HPLC Screening for Regioisomers

  • Instrumentation: HPLC or UPLC system with UV-Vis (PDA) detector.

  • Column: C18 bonded silica, 100 Å, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (to improve peak shape and reduce viscosity).

  • Injection Volume: 2 µL.

  • Detection: 254 nm or monitor multiple wavelengths with PDA.

  • System Suitability: Before analysis, inject a standard to confirm retention time reproducibility (<2% RSD) and theoretical plates (>10,000).

Chiral HPLC for Enantiomers

If the benzophosphindole possesses a stereocenter, enantiomers will co-elute under standard reversed-phase conditions. Chiral Stationary Phases (CSPs) are required to form transient, diastereomeric complexes with the enantiomers, enabling their separation.[4][5][6][7]

Causality in Column Selection:

  • Polysaccharide-based CSPs: Columns like Chiralpak® AD or Chiralcel® OD are highly effective for a broad range of compounds, including indole alkaloids and other N-heterocycles.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer grooves of the stationary phase. The choice between different polysaccharide phases depends on the specific structure of the analyte.

Protocol: Chiral HPLC for Enantiomeric Separation

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: Chiralpak AD-H, 5 µm or equivalent polysaccharide-based CSP.

  • Mobile Phase: Typically a normal-phase mixture, e.g., Hexane/Isopropanol (80:20 v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve the peak shape of basic compounds like benzophosphindoles.

  • Mode: Isocratic elution is preferred for chiral separations to ensure robustness.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 254 nm.

  • Validation: Confirm resolution (Rs > 1.5) between enantiomeric peaks. The elution order can be determined using a certified reference standard of a single enantiomer if available.

Mass Spectrometry: Confirming Identity and Probing Structure

Once chromatographically separated, mass spectrometry provides two crucial pieces of information: the elemental composition (via HRMS) and a unique structural fingerprint (via MS/MS).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical first step to confirm that the separated peaks are indeed isomers (same formula) and not impurities or degradation products.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

While isomers have the same mass, they often exhibit different fragmentation patterns upon collision-induced dissociation (CID).[8][9][10][11] The stability of the bonds and the arrangement of functional groups dictate how the molecule breaks apart. This fragmentation pattern serves as a unique "fingerprint" for each isomer.[8][9][12]

Causality in Fragmentation: The position of a substituent on the benzophosphindole ring will influence the electron density distribution and bond strengths across the molecule. This, in turn, affects which fragmentation pathways are energetically favored. For example, a substituent ortho to the phosphorus atom may enable a unique rearrangement or loss of a neutral molecule that is not possible for the meta or para isomers.[13][14][15][16]

MSMS cluster_A Isomer A cluster_B Isomer B A_Parent Parent Ion m/z 250 A_Frag1 Fragment 1 m/z 222 A_Parent->A_Frag1 -C2H4 A_Frag2 Fragment 2 m/z 195 A_Parent->A_Frag2 -C3H7N B_Parent Parent Ion m/z 250 B_Frag1 Fragment 1 m/z 235 B_Parent->B_Frag1 -CH3 B_Frag2 Fragment 2 m/z 180 B_Parent->B_Frag2 -C4H8N

Caption: Hypothetical unique MS/MS fragmentation for two isomers.

Protocol: LC-MS/MS for Isomer Fingerprinting

  • Instrumentation: HPLC/UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Chromatography: Use the optimized HPLC method from Protocol 3.1.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS1 Scan: Acquire full scan data from m/z 100-1000 to confirm parent ion mass.

  • MS2 (dd-MS2): Use data-dependent acquisition to trigger fragmentation of the most intense ions from the MS1 scan.

  • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread. This is critical because some isomers only show differences in fragment ratios at specific energies.[8][9]

  • Data Analysis: Compare the MS/MS spectra for each separated isomeric peak. Look for:

    • Unique Fragment Ions: The presence of a fragment in one isomer and its absence in another.

    • Significant Ratio Differences: Differences in the relative abundance of common fragment ions.[11]

Table 1: Comparison of Hypothetical MS/MS Data for Two Benzophosphindole Regioisomers

ParameterIsomer 1Isomer 2Interpretation
Precursor Ion (m/z)278.1234278.1234Confirms isomers.
Formula (from HRMS)C16H15N2OPC16H15N2OPConfirms elemental composition.
Key Fragment 1 (m/z)249.08 (Loss of -C2H5)249.08Common fragment, less diagnostic.
Key Fragment 2 (m/z)205.06 (Loss of -C4H9O)Absent Unique, diagnostic fragment for Isomer 1.
Key Fragment 3 (m/z)Absent 182.05 (Loss of -C6H6N)Unique, diagnostic fragment for Isomer 2.
Fragment Ratio (249/Precursor)0.350.85Different fragmentation efficiency.

NMR Spectroscopy: The Definitive Structural Arbiter

While LC-MS/MS can differentiate isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the exact chemical structure.[17][18][19][20] It provides unambiguous information on the connectivity of atoms.

Causality in NMR Experiments:

  • 1D NMR (¹H, ¹³C): Provides initial information on the chemical environment of protons and carbons. The chemical shifts and coupling constants in the ¹H spectrum are highly sensitive to the substitution pattern on the aromatic rings.[21]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the H-H connectivity within spin systems.[22][23][24]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, mapping out the C-H bonds.[22][23][24][25]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for isomer identification. It reveals long-range couplings (2-4 bonds) between protons and carbons. By observing a correlation from a specific proton to a distant carbon, one can piece together the molecular skeleton and definitively place substituents.[22][23][24][25]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine through-space proximity of protons. This is essential for confirming stereochemistry and distinguishing between regioisomers where through-bond correlations might be ambiguous.

Protocol: 2D NMR for Structure Elucidation

  • Sample Preparation: Isolate sufficient quantity (>1 mg) of each pure isomer using preparative or semi-preparative HPLC. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: High-field NMR spectrometer (≥500 MHz).

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • Acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Step 1: Assign all proton and carbon signals using a combination of HSQC and HMBC data.

    • Step 2: Focus on key HMBC correlations. For example, a correlation from the N-H proton to a specific carbon on the benzene ring can definitively establish the position of a substituent relative to the indole nitrogen.

    • Step 3: Compare the full assignment for each isomer. The differences in HMBC correlations will provide unequivocal proof of their distinct structures.

X-ray Crystallography: Absolute Confirmation

For ultimate, irrefutable proof of structure and absolute configuration of a chiral molecule, single-crystal X-ray crystallography is the definitive technique.[26][27][28][29][30] If a suitable single crystal of an isomer can be grown, this technique provides a three-dimensional map of the atoms in the molecule.[26][28] However, obtaining high-quality crystals can be a significant challenge.

Conclusion

The identification of benzophosphindole isomers requires a methodical, multi-technique approach. By systematically applying separation science (HPLC), mass analysis (HRMS, MS/MS), and structural spectroscopy (NMR), researchers can move from a complex mixture to a set of fully characterized, distinct molecules. This rigorous workflow ensures data integrity and provides the high level of confidence required in drug development and materials science, where the specific isomer is the key to function and safety.

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Application Notes and Protocols: 5-Phenyl-5H-benzo[b]phosphindole in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The field of organic electronics is in a perpetual state of innovation, driven by the quest for novel materials with tailored optoelectronic properties. Among the diverse classes of organic semiconductors, organophosphorus compounds, particularly those containing the phosphine oxide moiety, have garnered significant attention. Their unique electronic nature, high thermal stability, and morphological robustness make them prime candidates for demanding applications such as Organic Light-Emitting Diodes (OLEDs). This guide focuses on a promising building block within this class: 5-Phenyl-5H-benzo[b]phosphindole and its derivatives. We will delve into its synthesis, explore its fundamental photophysical properties, and provide detailed protocols for its application as a host material in high-performance OLEDs, with a particular emphasis on Thermally Activated Delayed Fluorescence (TADF) systems.

Introduction to this compound and its Oxide Derivatives

This compound is a heterocyclic aromatic compound featuring a central phosphorus atom. The trivalent phosphorus in this parent molecule can be readily oxidized to the pentavalent state, forming the highly stable this compound 5-oxide (PhBPO). This phosphine oxide derivative is of particular interest in organic electronics for several key reasons:

  • High Triplet Energy: The P=O bond effectively disrupts the π-conjugation across the molecule, leading to a high triplet energy level. This is a critical prerequisite for host materials in phosphorescent and TADF OLEDs, as it prevents the quenching of the triplet excitons of the dopant.

  • Electron-Withdrawing Nature: The phosphine oxide group is strongly electron-withdrawing, which facilitates electron injection and transport in electronic devices.[1] This property makes PhBPO derivatives excellent candidates for electron-transporting or bipolar host materials.

  • Morphological Stability: The rigid and non-planar structure of the benzophosphindole core, coupled with the tetrahedral geometry around the phosphorus atom, inhibits crystallization and promotes the formation of stable amorphous films, a crucial factor for the longevity of OLED devices.[2]

  • Tunable Properties: The benzophosphindole core offers multiple sites for functionalization, allowing for the fine-tuning of its electronic and photophysical properties to match specific device requirements.[3]

These attributes position this compound 5-oxide and its derivatives as versatile platforms for the development of next-generation organic electronic materials.

Synthesis Protocols

The synthesis of this compound derivatives typically involves a multi-step process. Below are representative protocols for the synthesis of a key intermediate and a functionalized derivative.

Synthesis of 3,7-Dibromo-5-phenylbenzo[b]phosphindole 5-oxide

This protocol describes the synthesis of a brominated derivative, which serves as a versatile building block for further functionalization via cross-coupling reactions.[4]

Reaction Scheme:

Synthesis_of_Dibromo_Derivative reagent1 4,4'-dibromo-2,2'-diiodobiphenyl reagent2 n-BuLi, THF, -78 °C reagent1->reagent2 1. reagent3 PPhCl₂ reagent2->reagent3 2. intermediate Un-oxidized intermediate reagent3->intermediate 3. Work-up reagent4 H₂O₂, DCM intermediate->reagent4 4. product 3,7-Dibromo-5-phenylbenzo[b]phosphindole 5-oxide reagent4->product 5. Work-up Suzuki_Coupling reagent1 3,7-Dibromo-5-phenylbenzo[b]phosphindole 5-oxide catalyst Pd(PPh₃)₄, K₂CO₃ reagent1->catalyst reagent2 (3-cyanophenyl)boronic acid reagent2->catalyst product m-CNPO catalyst->product Suzuki Coupling OLED_Architecture cluster_device OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) Host: PhBPO derivative Dopant: TADF emitter EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

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Application Notes & Protocols: Electrochemical Characterization of Phosphole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phosphole compounds, the phosphorus analogs of pyrrole, represent a unique class of heterocycles with electronic and optical properties that are highly tunable through chemical modification.[1][2][3] This versatility has positioned them as promising building blocks for advanced functional materials in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[4][5][6][7][8] A thorough understanding of their redox behavior is paramount to designing and optimizing these materials. This guide provides an in-depth overview and detailed protocols for the essential electrochemical techniques used to characterize phosphole-based systems, intended for researchers and scientists in materials chemistry and drug development.

The Scientific Rationale: Why Electrochemistry is Crucial for Phosphole Research

The utility of a π-conjugated phosphole system in an electronic device is fundamentally dictated by its ability to accept and donate electrons. These processes, oxidation and reduction, are directly related to the molecule's frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10][11]

  • HOMO Level: Governs the ease of oxidation (electron donation). A higher HOMO energy corresponds to a lower oxidation potential, making the material a better electron donor (p-type character).

  • LUMO Level: Governs the ease of reduction (electron acceptance). A lower LUMO energy corresponds to a less negative reduction potential, making the material a better electron acceptor (n-type character).[10]

The unique electronic structure of phospholes, characterized by a weak aromaticity and significant σ conjugation between the exocyclic P-R bond and the diene π-system, often results in a low-lying LUMO.[2][8] This makes them particularly interesting for n-type and electron-transporting materials. Electrochemical methods provide a direct, quantitative measure of the redox potentials, from which these critical HOMO and LUMO energy levels can be accurately estimated. Furthermore, these techniques allow us to probe the stability of the charged species (radical ions) and investigate processes like electropolymerization.[12]

Core Technique I: Cyclic Voltammetry (CV)

Cyclic Voltammetry is the cornerstone technique for investigating the redox properties of phosphole compounds. It provides a rapid and comprehensive overview of the potentials at which a molecule is oxidized and reduced, the reversibility of these electron-transfer events, and the stability of the resulting charged species.[13][14]

Causality Behind the Protocol: Key Experimental Choices

The reliability of CV data hinges on meticulous experimental design. Each parameter is chosen to isolate the electrochemical behavior of the analyte and ensure data is reproducible and meaningful.

  • Solvent & Electrolyte: The solvent must dissolve the phosphole and the supporting electrolyte, be electrochemically inert over a wide potential window, and preferably be aprotic to prevent protonation of the electrogenerated radical ions. Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN) are common choices. The supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]) is crucial for ensuring conductivity of the solution but must be non-coordinating to avoid interaction with the analyte.

  • Deoxygenation: Molecular oxygen is electroactive and its reduction products can react with the phosphole radical ions. Therefore, purging the solution with an inert gas (high-purity Argon or Nitrogen) for 15-20 minutes before the experiment and maintaining an inert atmosphere during the measurement is non-negotiable.

  • Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[11] Its redox potential is stable and largely independent of the solvent. Referencing all measured potentials to the Fc/Fc⁺ couple (E½ = (Epa + Epc)/2) allows for reliable comparison of data between different experiments, solvents, and even different laboratories.

  • Scan Rate (ν): Varying the scan rate is a powerful diagnostic tool. For a simple, reversible, diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν¹/²), and the peak separation (ΔEp) is independent of the scan rate.[15][16] Deviations from this behavior indicate more complex mechanisms, such as coupled chemical reactions or adsorption on the electrode surface.

Detailed Protocol: Cyclic Voltammetry of a Phosphole Derivative

Objective: To determine the oxidation and reduction potentials of a novel phosphole compound and assess the stability of its radical ions.

Materials:

  • Potentiostat with a three-electrode cell.

  • Working Electrode (WE): Glassy Carbon or Platinum disk electrode.

  • Reference Electrode (RE): Ag/AgCl or a silver wire pseudo-reference.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Phosphole sample (~1-2 mM).

  • Anhydrous, HPLC-grade solvent (e.g., CH₂Cl₂).

  • Supporting Electrolyte: 0.1 M [Bu₄N][PF₆].

  • Internal Standard: Ferrocene (Fc).

  • High-purity Argon or Nitrogen gas.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water, then with the chosen solvent, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

  • Solution Preparation: In a volumetric flask, prepare a 0.1 M solution of [Bu₄N][PF₆] in the chosen solvent. Add the phosphole compound to achieve a final concentration of ~1-2 mM.

  • Deoxygenation: Transfer the solution to the electrochemical cell. Seal the cell and purge with Ar or N₂ gas for 15-20 minutes by bubbling the gas through the solution. After purging, maintain a blanket of inert gas over the solution.

  • Initial Scan (Blank): Run a CV of the solvent and electrolyte solution alone to establish the potential window where they are inert.

  • Analyte Scan:

    • Set the potentiostat parameters:

      • Initial Potential (Ei): A value where no reaction occurs (e.g., 0.0 V).

      • Switching Potential(s) (Es): Set to scan past the expected redox events.

      • Scan Rate (ν): Start with 100 mV/s.

    • Run the CV, first scanning in the oxidative direction, then reversing to the reductive direction, and finally returning to the initial potential.

  • Internal Standard Addition: Add a small amount of ferrocene to the solution and record the CV again. The reversible wave for the Fc/Fc⁺ couple will now be present.

  • Scan Rate Dependence Study: Record CVs at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electron transfer process.

Data Interpretation & Visualization

A typical cyclic voltammogram plots current (I) versus potential (E). Key parameters to extract are:

  • Anodic Peak Potential (Epa): Potential at the peak of the oxidation wave.[17][18]

  • Cathodic Peak Potential (Epc): Potential at the peak of the reduction wave.[17][18]

  • Half-wave Potential (E½): (Epa + Epc)/2, approximates the formal redox potential (E°').

  • Peak Separation (ΔEp): |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversibility or irreversibility.

  • Peak Current Ratio (Ipa/Ipc): For a stable electrogenerated species, this ratio should be close to 1. A ratio less than 1 indicates that the oxidized species is unstable and undergoes a chemical reaction on the timescale of the experiment.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare 0.1M Electrolyte Solution with ~1mM Phosphole P2 Polish WE, Assemble 3-Electrode Cell P1->P2 P3 Purge Solution with Inert Gas (15-20 min) P2->P3 E1 Run Blank CV (Solvent + Electrolyte) P3->E1 E2 Run Analyte CV (e.g., 100 mV/s) E1->E2 E3 Add Ferrocene (Fc) & Rerun CV E2->E3 E4 Perform Scan Rate Dependence Study E3->E4 A1 Determine Epa, Epc, Ipa, Ipc for all Redox Events E4->A1 A2 Calculate ΔEp and Ipa/Ipc to Assess Reversibility A1->A2 A3 Reference Potentials to Fc/Fc+ Couple A2->A3 A4 Estimate HOMO/LUMO Energy Levels A3->A4

Caption: Workflow for a Cyclic Voltammetry Experiment.

Core Technique II: Spectroelectrochemistry (SEC)

While CV provides information about when redox events occur, it doesn't directly identify the chemical nature of the products. Spectroelectrochemistry fills this gap by coupling an electrochemical experiment with a spectroscopic technique in situ, allowing for the direct characterization of species as they are generated at the electrode surface.[19][20]

Principle and Application

An optically transparent thin-layer electrochemical (OTTLE) cell is used, which allows a light beam from a spectrometer to pass through the electrode and the solution immediately adjacent to it. As the potential is stepped or scanned, spectroscopic changes are monitored in real-time.

  • UV-Vis-NIR Spectroelectrochemistry: This is the most common SEC technique for phospholes. It is used to monitor the formation of colored radical cations (often generated upon oxidation) or radical anions (upon reduction). The appearance of new absorption bands in the visible or near-infrared region that grow in intensity as the potential is applied provides definitive evidence for the formation of these new species and helps to characterize their electronic transitions.[20][21][22]

  • EPR (ESR) Spectroelectrochemistry: This technique is specifically used to detect paramagnetic species (i.e., radicals). By generating the phosphole radical ion within the resonant cavity of an Electron Paramagnetic Resonance (EPR) spectrometer, one can obtain a spectrum that confirms the presence of an unpaired electron and can provide information about its environment.[4][5]

SEC_Principle cluster_instrument Instrumentation cluster_cell OTTLE Cell LS Light Source (UV-Vis) Cell Transparent Electrode (WE) Analyte Solution Reference (RE) & Counter (CE) LS->Cell Light Beam Pot Potentiostat Pot->Cell Applied Potential Det Spectrometer Detector Det->Pot Synchronized Data (Abs vs. E) Cell->Det Transmitted Light

Caption: Principle of a Spectroelectrochemical (SEC) Experiment.

Detailed Protocol: UV-Vis Spectroelectrochemistry

Objective: To spectroscopically identify the species generated during the oxidation of a phosphole.

Materials:

  • OTTLE cell (e.g., a platinum mesh working electrode sandwiched between two quartz windows).

  • Potentiostat synchronized with a UV-Vis-NIR Spectrometer.

  • Solution of phosphole (~1-2 mM) with supporting electrolyte (0.1 M [Bu₄N][PF₆]), prepared as in the CV protocol.

Procedure:

  • Cell Filling: Carefully fill the OTTLE cell with the deoxygenated analyte solution, ensuring no air bubbles are trapped in the light path.

  • Initial Spectrum: Place the cell in the spectrometer. Apply an initial potential where no redox reaction occurs (determined from CV) and record the baseline UV-Vis spectrum of the neutral phosphole.

  • Potential Step Experiment:

    • Step the potential to a value slightly beyond the first oxidation peak potential (Epa) observed in the CV.

    • Immediately begin recording spectra at fixed time intervals (e.g., every 5-10 seconds) until the spectral changes stabilize. This monitors the conversion of the neutral species to the radical cation.

  • Potential Reversal: Step the potential back to the initial, non-reactive value. Continue recording spectra to observe if the original spectrum of the neutral species is recovered. This tests the chemical reversibility of the redox process.

  • Further Oxidation (Optional): If the CV showed a second oxidation wave, step the potential beyond that wave to observe the formation of the dication, which will have a different spectrum from the radical cation.

Data Summary and FMO Estimation

The data gathered from these experiments should be systematically tabulated for analysis and comparison. A crucial application of this data is the estimation of the HOMO and LUMO energy levels.

Table 1: Example Electrochemical Data for a Phosphole Derivative

ParameterValueUnitComments
E_ox¹ (vs Fc/Fc⁺)+0.25VFirst oxidation potential.
E_red¹ (vs Fc/Fc⁺)-2.10VFirst reduction potential.
ΔEp (ox¹)75mVQuasi-reversible oxidation.
Ipc/Ipa (ox¹)0.92-Radical cation is relatively stable.
E_HOMO-5.05eVEstimated from onset of oxidation.
E_LUMO-2.70eVEstimated from onset of reduction.
E_gap (electrochemical)2.35eVCalculated from HOMO-LUMO difference.

Estimating HOMO/LUMO Levels: The energy levels can be estimated using the following empirical formulas, where potentials are referenced against the Fc/Fc⁺ couple:

  • E_HOMO (eV) = - [ E_onset_ox (V vs Fc/Fc⁺) + 4.8 ]

  • E_LUMO (eV) = - [ E_onset_red (V vs Fc/Fc⁺) + 4.8 ]

Note: The value of 4.8 eV is the estimated absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some sources may use slightly different values (e.g., 5.1 eV); consistency is key.

References

  • Matano, Y. (2015). Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells. Chemical Record, 15(3), 636-650. [Link]

  • Matano, Y. (2016). Phospholes and Related Compounds: Syntheses, Redox Properties, and Applications to Organic Electronic Devices. ResearchGate. [Link]

  • Hay, C., Hissler, M., Fischmeister, C., Rault-Berthelot, J., Toupet, L., Nyulászi, L., & Réau, R. (2001). Phosphole-containing pi-conjugated systems: from model molecules to polymer films on electrodes. Chemistry, 7(19), 4222-4236. [Link]

  • Various Authors. (2024). Coordination chemistry of phosphole ligands: From supramolecular assemblies to OLEDs. ResearchGate. [Link]

  • Budnikova, Y. H., & Ivanova, V. (2022). Recent advances in electrochemical C–H phosphorylation. Frontiers in Chemistry. [Link]

  • Budnikova, Y. H., & Ivanova, V. (2022). Recent advances in electrochemical C–H phosphorylation. Frontiers in Chemistry, 10, 1051080. [Link]

  • Su, H. C., Fadhel, O., Yang, C. J., Cho, T. Y., Fave, C., Hissler, M., Wu, C. C., & Réau, R. (2006). Toward Functional π-Conjugated Organophosphorus Materials: Design of Phosphole-Based Oligomers for Electroluminescent Devices. Journal of the American Chemical Society, 128(3), 983-995. [Link]

  • Nguyen, M. T., Van Keer, A., Vanquickenborne, L. G., & Nyulászi, L. (2003). Structure-Property Relationships in Phosphole-Containing π-Conjugated Systems: A Quantum Chemical Study. The Journal of Physical Chemistry A, 107(6), 838-846. [Link]

  • Matano, Y. (2015). Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells. ChemInform. [Link]

  • Heinze, J., et al. (2012). Synthesis and (Spectro)electrochemical Behavior of 2,5-Diferrocenyl-1-phenyl-1H-phosphole. Organometallics, 31(15), 5427-5436. [Link]

  • Nguyen, M. T., Van Keer, A., Vanquickenborne, L. G., & Nyulászi, L. (2003). Structure−Property Relationships in Phosphole-Containing π-Conjugated Systems: A Quantum Chemical Study. The Journal of Physical Chemistry A, 107(6), 838-846. [Link]

  • Hissler, M., et al. (2005). Phosphole-based π-conjugated electroluminescent materials for OLEDs. New Journal of Chemistry, 29(10), 1373-1376. [Link]

  • Matano, Y., Miyajima, T., Fukushima, T., & Imahori, H. (2008). Comparative Study on the Structural, Optical, and Electrochemical Properties of Bithiophene-Fused Benzo[c]phospholes. Chemistry – A European Journal, 14(27), 8102-8115. [Link]

  • Ghorai, B., et al. (2022). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Catalysis. [Link]

  • Ebisawa, Y., et al. (2023). The Synthesis and Properties of Ladder-Type π-Conjugated Compounds with Pyrrole and Phosphole Rings. Molecules, 28(24), 8059. [Link]

  • Su, H. C., et al. (2006). Toward functional π-conjugated organophosphorus materials: Design of phosphole-based oligomers for electroluminescent devices. Journal of the American Chemical Society, 128(3), 983-995. [Link]

  • Zagidullin, A. A., et al. (2013). Phospholes – Development and Recent Advances. ResearchGate. [Link]

  • Mathey, F. (1988). The organic chemistry of phospholes. Chemical Reviews, 88(2), 429-453. [Link]

  • Hissler, M., et al. (2005). Phosphole-based π-conjugated electroluminescent materials for OLEDs. ResearchGate. [Link]

  • Sasada, K., et al. (2021). Electroluminescence and fluorescence response towards acid vapors depending on the structures of indole-fused phospholes. RSC Advances, 11(16), 9283-9289. [Link]

  • Hissler, M., Dyer, P. W., & Réau, R. (2016). π-Conjugated phospholes and their incorporation into devices: components with a great deal of potential. Chemical Society Reviews, 45(19), 5296-5310. [Link]

  • Wang, Y., et al. (2021). Biosensors with Metal Ion–Phosphate Chelation Interaction for Molecular Recognition. Biosensors, 11(12), 513. [Link]

  • Wikipedia. Phosphole. [Link]

  • Liu, Y., et al. (2022). A Dual-Signaling Electrochemical Aptasensor Based on an In-Plane Gold Nanoparticles–Black Phosphorus Heterostructure for the Sensitive Detection of Patulin. Biosensors, 12(12), 1121. [Link]

  • Mathey, F. (1988). The organic chemistry of phospholes. Bohrium. [Link]

  • Sasada, K., et al. (2021). Electroluminescence and Fluorescence Response towards Acid Vapors Depending on the Structures of Indole-fused Phospholes. ResearchGate. [Link]

  • Pap, J. S., et al. (2011). Electrochemical data a obtained by cyclic voltammetry and energies of the HOMO and. Dalton Transactions, 40(45), 12016-12023. [Link]

  • Wright, J. B., et al. (2008). Multiplexed Chemoselective Chemical Sensors based on Metal Nanohole Arrays. OSTI.GOV. [Link]

  • Louch, C. J., et al. (2021). Dual‐Responsive Phosphorus‐Based Fluorescent Sensors: Synthesis and Selective Metal Sensing of Pyrazolyl Phosphine Oxides. Chemistry – A European Journal, 27(54), 13540-13547. [Link]

  • Wikipedia. Spectroelectrochemistry. [Link]

  • Ischay, M. A., & Anesi, G. L. (2023). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. ACS Catalysis, 13(15), 10221-10234. [Link]

  • ResearchGate. (n.d.). The plots of the anodic and cathodic peak current densities vs. the... [Link]

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  • The International Journal of Engineering and Science. (2024). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. [Link]

  • ResearchGate. (n.d.). Anodic and cathodic polarization curves and corrosion potential for an... [Link]

  • Zhang, Y., et al. (2023). Switching Cathodic/Anodic Electrochemiluminescence of Ru(bpy)3 2+ Precisely via Homogeneous Nickel Nanoparticles Crystal Facets Sites Modulated ORR/OER. Advanced Functional Materials, 33(23), 2214695. [Link]

  • ResearchGate. (n.d.). Cathodic and anodic polarization curves obtained with Ni-Mo-W electrode... [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Phenyl-5H-benzo[b]phosphindole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this synthesis. This compound and its derivatives are valuable compounds in materials science and medicinal chemistry, often utilized for their unique photophysical and electronic properties.[1] However, their synthesis, which typically involves air- and moisture-sensitive organometallic intermediates, can be challenging, often resulting in variable and suboptimal yields.

This document provides troubleshooting advice in a direct question-and-answer format, a detailed experimental protocol, and data-driven insights to help you systematically diagnose issues and optimize your reaction outcomes.

Core Synthetic Strategy: An Overview

The most prevalent and effective method for synthesizing the this compound core structure involves a cyclization reaction between a 2,2'-dihalo-1,1'-biphenyl precursor and dichlorophenylphosphine. The key transformation relies on a halogen-metal exchange to create a highly reactive 2,2'-dilithio-1,1'-biphenyl intermediate, which then undergoes nucleophilic attack on the phosphorus center.

The general workflow for this synthesis is illustrated below. Success hinges on meticulous control over each stage, particularly the formation of the organometallic intermediate.

G cluster_0 Preparation & Setup cluster_1 Core Reaction Sequence cluster_2 Work-up & Purification Setup Rigorous Setup: Dry Glassware, Inert Atmosphere (N2/Ar) Precursor 2,2'-Dihalo-1,1'-biphenyl (e.g., 2,2'-diiodobiphenyl derivative) Lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) Precursor->Lithiation 1. Add Organolithium Reagent Cyclization Ring Closure with Dichlorophenylphosphine (PhPCl2) Lithiation->Cyclization 2. Add Electrophile Product This compound (Trivalent Phosphorus) Cyclization->Product 3. Allow to warm Workup Aqueous Quench & Extraction Purification Column Chromatography (Inert Conditions) Workup->Purification Isolate Crude Product Purification->Product Obtain Pure Product G start Low Yield of This compound reagent_check Problem with Reagents? start->reagent_check condition_check Problem with Conditions? start->condition_check workup_check Problem with Work-up? start->workup_check nBuLi Is n-BuLi activity confirmed? reagent_check->nBuLi precursor_purity Are starting materials pure? reagent_check->precursor_purity atmosphere Is atmosphere truly inert? condition_check->atmosphere temperature Was temp. maintained at -78°C? condition_check->temperature oxidation Is product oxidizing to P(V)? (Check 31P NMR) workup_check->oxidation titrate Action: Titrate n-BuLi immediately before use. nBuLi->titrate If No purify_sm Action: Recrystallize precursor. Distill PhPCl2. precursor_purity->purify_sm If Impure check_leaks Action: Check for leaks. Use Schlenk techniques. Use dry/degassed solvents. atmosphere->check_leaks If Doubtful improve_cooling Action: Ensure efficient dry ice/acetone bath. temperature->improve_cooling If No degas_solvents Action: Use degassed solvents for work-up & chromatography. Work quickly. oxidation->degas_solvents If Yes

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stability and degradation of 5-Phenyl-5h-benzo[b]phosphindole under air

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Phenyl-5H-benzo[b]phosphindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this trivalent phosphine. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and materials.

Introduction: The Nature of Trivalent Phosphines

This compound belongs to the class of trivalent phosphorus compounds. A key characteristic of these compounds is the presence of a lone pair of electrons on the phosphorus atom, which makes them susceptible to oxidation.[1][2] The principal reactivity of trivalent phosphorus compounds is their facile oxidation to pentavalent phosphorus oxides, especially in the presence of atmospheric oxygen.[1] This inherent reactivity is a critical factor to consider during storage, handling, and experimental use.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: Is this compound stable in air?

There is some conflicting information regarding the air stability of this compound. While some supplier safety data sheets may state it is "air and moisture stable" under standard conditions, the fundamental chemistry of trivalent phosphines suggests a high susceptibility to oxidation.[3] The lone pair of electrons on the phosphorus atom makes it readily oxidizable by atmospheric oxygen to form the corresponding this compound 5-oxide.[1][2][4] Therefore, for maintaining high purity, it is strongly recommended to handle and store the compound under an inert atmosphere.

Q2: What is the primary degradation product of this compound when exposed to air?

The primary degradation product is this compound 5-oxide. This occurs through the oxidation of the phosphorus (III) center to a phosphorus (V) center.[4] This conversion is often irreversible and results in a compound with significantly different electronic and chemical properties.[5]

Q3: How can I detect the presence of the phosphine oxide degradation product in my sample?

The formation of the phosphine oxide can be monitored by several analytical techniques:

  • ³¹P NMR Spectroscopy: This is the most direct method. This compound will have a characteristic chemical shift in the ³¹P NMR spectrum. Its corresponding oxide will appear at a distinctly different chemical shift, typically in the range of δ 30-40 ppm.[6]

  • Thin Layer Chromatography (TLC): The phosphine oxide is significantly more polar than the parent phosphine. A TLC analysis will show a new spot with a lower Rf value, indicating the presence of a more polar compound.

  • Mass Spectrometry (MS): The mass spectrum of the degraded sample will show a peak corresponding to the molecular weight of the parent phosphine plus 16 amu (the mass of an oxygen atom).

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability and purity, the following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Store at low temperatures, for example, 4°C.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[3]

  • Light: Protect from light.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Possible Cause: Your starting material, this compound, may have partially or fully oxidized to the phosphine oxide. The phosphine oxide is generally less reactive as a nucleophile or ligand, which can lead to lower yields or the formation of unexpected products.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your this compound using ³¹P NMR or TLC (see FAQ Q3 for details).

    • Inert Atmosphere Techniques: If you are not already doing so, handle the compound using standard air-free techniques (e.g., in a glovebox or using a Schlenk line).

    • Degas Solvents: Ensure all solvents used in your reaction are thoroughly degassed to remove dissolved oxygen.

Issue 2: TLC Plate Shows a New, More Polar Spot After Workup
  • Possible Cause: The product or the remaining starting material may be unstable to the workup conditions, particularly if exposed to air for an extended period. Some workup procedures, like aqueous extractions, can introduce dissolved oxygen.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Perform the workup as quickly as possible, minimizing the exposure of your sample to the atmosphere.

    • Use Degassed Solvents: Use degassed water and organic solvents for extractions.

    • Stability Test: To confirm if the workup is the issue, take a small aliquot of the reaction mixture before workup and expose it to the workup conditions separately. Monitor for degradation by TLC.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

This protocol outlines the steps to determine the purity of this compound and check for the presence of its oxide.

Materials:

  • This compound sample

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube with a septum-sealed cap

  • Syringe and needle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Dry the NMR tube and cap in an oven and cool under a stream of inert gas.

  • In a glovebox or under a positive pressure of inert gas, weigh a small amount of the this compound sample (typically 5-10 mg) and place it in the NMR tube.

  • Add approximately 0.5-0.7 mL of anhydrous, deuterated solvent to the NMR tube using a syringe.

  • Seal the NMR tube with the septum cap.

  • Acquire a ³¹P NMR spectrum. The parent phosphine will have a specific chemical shift, while the phosphine oxide will appear as a separate peak. The relative integration of these peaks will give a quantitative measure of the purity.

Diagram: Degradation Pathway

The primary degradation pathway of this compound in the presence of air is the oxidation of the phosphorus center.

DegradationPathway Phosphine This compound (P-III) Oxide This compound 5-oxide (P-V) Phosphine->Oxide Oxidation Oxygen Air (O₂) Oxygen->Oxide

Caption: Oxidation of this compound to its phosphine oxide.

Diagram: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose issues related to the stability of this compound.

TroubleshootingWorkflow Start Inconsistent Results or Unexpected Products CheckPurity Check Purity of Starting Material (³¹P NMR, TLC) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Oxidized Starting Material is Oxidized IsPure->Oxidized No UseInert Implement Strict Air-Free Techniques IsPure->UseInert Yes Purify Purify or Obtain New Stock Oxidized->Purify Purify->UseInert ProblemSolved Problem Resolved UseInert->ProblemSolved CheckWorkup Investigate Workup Procedure for Degradation UseInert->CheckWorkup Problem Persists

Caption: A decision tree for troubleshooting experimental issues.

References

  • DSpace@MIT. (2020). Trivalent Phosphorus and Phosphines as Components of Biochemistry in Anoxic Environments. [Link]

  • Chemistry LibreTexts. (2023). Properties of Phosphorus Compounds. [Link]

  • Harvey, P. J., & Smith, D. J. H. (1970). Oxidation of trivalent phosphorus compounds by disulphides. Journal of the Chemical Society C: Organic, 1934. [Link]

  • Bentrude, W. G., Hargis, J. H., & Rusek, P. E. (1969). Stereochemistry of Free-radical Oxidations at Trivalent Phosphorus. Chemical Communications, 296. [Link]

  • Verkade, J. G. (1975). Reactions of trivalent phosphorus compounds : an ESR study. Pure and Applied Chemistry, 41(1-2), 1-14. [Link]

  • Chemsrc. (2024). 5H-Benzo[b]phosphindole, 5-phenyl- | CAS#:1088-00-2. [Link]

  • Hayashi, T., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 656–662. [Link]

  • The Royal Society of Chemistry. (2021). Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide deriv. [Link]

  • ResearchGate. (n.d.). Substrate scope Kinetic resolution of phosphindole oxides by... | Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations | Request PDF. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ScienceDirect. (n.d.). The chemistry and application of benzo[b]phosphole oxides. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Reddy, M. S., et al. (2014). Allenylphosphine oxides as simple scaffolds for phosphinoylindoles and phosphinoylisocoumarins. Beilstein Journal of Organic Chemistry, 10, 1031–1038. [Link]

  • ResearchGate. (n.d.). The reaction of 2H‐phosphindole complexes with five‐membered heterocycles. [Link]

  • PubChem. (n.d.). 5H-Benzo[b]phosphindole. [Link]

  • Reddit. (2023). Any nucleic acid chemists here? trying to make my phosphitylations more consistent. [Link]

  • Wikipedia. (n.d.). Phosphine oxides. [Link]

  • PubMed. (1994). Reactivity of singlet oxygen toward amino acids and peptides. [Link]

  • National Institutes of Health. (2021). Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates. [Link]

  • MPG.PuRe. (2023). Adjusting the Chemical Reactivity of Oxygen for Propylene Epoxidation on Silver by Rational Design: The Use of an Oxyanion and Cl. [Link]

  • PNNL. (2023). Tuning the reactivity of carbon surfaces with oxygen-containing functional groups. [Link]

  • ACS Publications. (n.d.). The organic chemistry of phospholes. [Link]

  • OSTI.GOV. (1982). Reactions of hydrogen and oxygen atoms with phosphine: the role of PO radicals in the burning of phosphine. [Link]

  • Reddit. (2024). What to do when facing reagents you're not familiar with. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges in Reactions with 5-Phenyl-5h-benzo[b]phosphindole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals working with 5-Phenyl-5h-benzo[b]phosphindole and its analogs. The inherent chemical properties that make this scaffold valuable—its rigid, planar, and polycyclic aromatic structure—also present a significant experimental hurdle: poor solubility. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate and overcome these challenges effectively.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific solubility issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound starting material is not dissolving in the chosen reaction solvent at ambient temperature. What is my first course of action?

A1: This is the most common issue. The low solubility of the benzophosphindole core often requires a systematic approach to find a suitable solvent system. A multi-step strategy involving solvent screening and thermal adjustments is recommended. The goal is to achieve dissolution without compromising the stability of your reactant.

The following workflow provides a systematic process for addressing poor initial solubility.

G cluster_0 Initial Troubleshooting for Undissolved Starting Material A Problem: Starting material insoluble at room temp B Step 1: Consult Solvent Property Table. Select a higher-boiling point, dipolar aprotic solvent. A->B C Step 2: Gentle Heating. Increase temperature incrementally (e.g., to 40°C, 60°C). Monitor for dissolution. B->C D Did it dissolve? C->D E Success: Proceed with reaction. Maintain temperature. D->E  Yes F Step 3: Implement a Co-Solvent System. (See Protocol 2) D->F  No G Step 4: Re-evaluate Reaction. Consider derivatization to improve solubility or a solvent-free reaction method. F->G

Caption: Workflow for addressing initial solubility issues.

The benzophosphindole structure is characterized by a large, nonpolar surface area, making it poorly solvated by many common, less polar solvents like hexanes or diethyl ether. Dipolar aprotic solvents such as DMF, DMSO, or NMP are often more effective because they can engage in favorable dipole-dipole interactions and have higher boiling points, allowing for increased thermal energy to overcome the crystal lattice energy of the solid.[1] The use of a co-solvent introduces a secondary solvent that modifies the overall polarity and solubilizing power of the medium, often creating a more favorable environment for dissolution than either solvent alone.[2][3]

The choice of solvent is critical.[1] This table summarizes properties of common organic solvents to guide your selection.

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity TypeSuitability Notes
Tetrahydrofuran (THF)667.6Polar AproticGood starting point; used in the synthesis of related compounds.[4] Limited by low boiling point.
Toluene1112.4NonpolarOften used for cross-coupling reactions, sometimes in biphasic systems with water.[4][5]
N,N-Dimethylformamide (DMF)15336.7Dipolar AproticExcellent solubilizing power for many polar and nonpolar compounds.[1] High boiling point is advantageous.
Dimethyl Sulfoxide (DMSO)18946.7Dipolar AproticStrong solvent, can dissolve very insoluble compounds. May require careful removal post-reaction.
1,4-Dioxane1012.2Nonpolar EtherA higher-boiling alternative to THF.
Acetonitrile8237.5Polar AproticIts polarity can be effective, but the boiling point is relatively low.[6]
Chloroform / Dichloromethane61 / 404.8 / 9.1HalogenatedUseful for analysis and purification (e.g., column chromatography), less common for reactions due to low boiling points.[4]

Data compiled from multiple sources.[7]

Q2: My reaction starts homogeneous, but the benzophosphindole starting material or an intermediate precipitates out over time. How can I maintain a homogeneous solution?

A2: This issue, often termed "crashing out," typically occurs when the concentration of the solute exceeds its solubility limit as reactants are consumed or as the reaction temperature fluctuates. Maintaining homogeneity is crucial for consistent reaction kinetics.

  • Increase Solvent Volume: The simplest approach is to decrease the concentration. Double the initial volume of the reaction solvent. This is often effective but may slow down bimolecular reactions.

  • Implement a Co-Solvent System: If not already in use, introduce a co-solvent with a higher solubilizing power for your compound, such as DMF or NMP, in a 10-20% v/v ratio with the primary solvent.[3]

  • Strict Temperature Control: Ensure the reaction is maintained at the temperature required for dissolution. Use an oil bath with a contact thermometer for precise control. Even minor drops in temperature can cause precipitation of compounds near their solubility limit.

  • Consider "Solubilizing Agents": For certain reaction types, additives can help. For instance, in aqueous or biphasic systems, phase-transfer catalysts or surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8][9]

As a reaction proceeds, the chemical environment changes. The polarity of the solution can shift, or the formation of new, less soluble species can occur. Le Châtelier's principle applies: if the system is at equilibrium (saturated solution), any change in conditions (like a slight temperature drop) will shift the equilibrium towards the state that counteracts the change, which in this case is precipitation. By increasing the solvent volume or using a stronger solvent system, you increase the saturation threshold, providing a larger buffer against these fluctuations.

Q3: I am attempting a Suzuki or other cross-coupling reaction and my this compound derivative has extremely poor solubility in the typical aqueous/organic biphasic system. What are my options?

A3: Biphasic systems, common in Suzuki-Miyaura cross-couplings, pose a significant challenge for hydrophobic substrates.[5] The reaction occurs at the interface or in the organic phase, so poor organic phase solubility is a major rate-limiting factor.

G cluster_1 Optimizing Solubility in Biphasic Cross-Coupling A Problem: Poor solubility in aqueous/organic system B Option 1: Change Organic Solvent. Replace Toluene with a more polar solvent like THF or Dioxane. A->B C Option 2: Add a Co-solvent. Introduce DMF or NMP to the organic phase (e.g., Toluene/DMF 4:1). A->C D Option 3: Use a Phase-Transfer Catalyst. Add TBAB or a similar catalyst to facilitate transport between phases. A->D E Option 4: Homogeneous System. Switch to a single-phase solvent system (e.g., DMF/water) with a soluble base. A->E F Evaluate reaction progress (TLC, LC-MS). Select the most effective condition. B->F C->F D->F E->F G Optimized Reaction F->G

Caption: Decision tree for improving biphasic reaction solubility.

This protocol provides a method for systematically testing solvent systems to improve the solubility and yield of a challenging cross-coupling reaction.

  • Setup: Prepare four identical reaction vials suitable for heating and stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each vial, add the this compound derivative (1.0 eq), the boronic acid partner (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Solvent Systems:

    • Vial 1 (Control): Toluene (4 mL) and 2M aq. Na₂CO₃ (1 mL).

    • Vial 2 (THF): THF (4 mL) and 2M aq. Na₂CO₃ (1 mL).

    • Vial 3 (Toluene/DMF Co-solvent): Toluene (3.2 mL), DMF (0.8 mL), and 2M aq. Na₂CO₃ (1 mL).

    • Vial 4 (Homogeneous): DMF (4 mL) and water (1 mL) (ensure base is soluble).

  • Reaction: Seal the vials, degas the mixtures, and heat to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare the consumption of starting material and formation of the product. Visual inspection for precipitated material is also crucial.

Frequently Asked Questions (FAQs)

  • Q1: What intrinsic properties of this compound cause its poor solubility?

    • A1: The compound's structure is large, rigid, and polycyclic aromatic. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that requires significant energy to disrupt. Furthermore, the molecule is predominantly hydrophobic, with limited sites for strong hydrogen bonding with polar solvents.[10]

  • Q2: Are there any general handling or storage tips to prevent solubility issues?

    • A2: Yes. Ensure the material is completely dry before use, as moisture can sometimes hinder dissolution in aprotic solvents. Store in a tightly sealed container in a cool, dry place.[11] When weighing, use a finely ground powder if possible, as this increases the surface area and can modestly improve the rate of dissolution.[12][13]

  • Q3: Can I use sonication to help dissolve my compound?

    • A3: Sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, which can help break up solid aggregates and accelerate the dissolution process. It is most effective when combined with an appropriate solvent and gentle heating.

  • Q4: Are there chemical modification strategies to permanently improve the solubility of my benzophosphindole derivatives?

    • A4: Yes. If you are designing new derivatives, you can incorporate "solubilizing groups" into the molecular structure. Attaching flexible alkyl chains (e.g., hexyl or octyl groups), polyethylene glycol (PEG) chains, or ionic functionalities like sulfonate groups can dramatically improve solubility in common organic solvents or even water.[14][15] This is a common strategy in materials science and medicinal chemistry to improve the processability and bioavailability of large aromatic compounds.

  • Q5: What are the primary safety concerns when working with these compounds and the recommended high-boiling point solvents?

    • A5: this compound and its derivatives may cause skin, eye, and respiratory irritation.[16] Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11] High-boiling point solvents like DMF and DMSO have their own specific hazards, including potential reproductive toxicity (DMF) and rapid skin absorption (DMSO). Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. (2024). Bioinformation, 20(5), 464–471. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 205–214. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(12), 653-662. Available at: [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023). Research Journal of Pharmacy and Technology, 16(2), 952-959. Available at: [Link]

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025). Chemical Science. Available at: [Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025). RSC Publishing. Available at: [Link]

  • Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 5H-Benzo[b]phosphindole, 5-phenyl-. (n.d.). Chemsrc. Retrieved September 6, 2025, from [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Inovatus Services Ltd. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved September 15, 2025, from [Link]

  • Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. (n.d.). ACS Publications. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores. Available at: [Link]

  • Supporting Information Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide deriv. (n.d.). Beilstein Journals. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzophosphindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzophosphindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this important class of phosphorus heterocycles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of benzophosphindoles, providing direct answers and actionable advice.

FAQ 1: My reaction yield is unexpectedly low. What are the most common culprits in benzophosphindole synthesis?

Low yields in benzophosphindole synthesis can often be traced back to a few key factors:

  • Phosphine Ligand Oxidation: Tertiary phosphines, which are often key components of the catalytic system or the precursors themselves, are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxides.[1] This oxidation is a primary cause of decreased catalytic activity and, consequently, lower reaction yields. The resulting phosphine oxide possesses different electronic and steric properties, rendering it ineffective as a ligand.[1]

  • Suboptimal Catalyst System: The choice of palladium source and ligand is critical. For instance, in palladium-catalyzed C-H arylation of benzophospholes, while Pd(OAc)₂ may work for aryl iodides and bromides, less reactive aryl chlorides often require a more robust catalyst system like Pd(PCy₃)₂.[2] The catalyst's activity can be diminished by impurities or improper activation.[3][4]

  • Inefficient Cyclization: The key ring-forming step can be sensitive to steric and electronic factors. For example, in analogous indole syntheses, bulky substituents can hinder the cyclization process.[5] The choice of base and solvent also plays a crucial role in facilitating the desired intramolecular reaction.[5]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to the presence of unreacted starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TCM) or ³¹P NMR spectroscopy.

FAQ 2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

The formation of byproducts is a common challenge. Here are some of the usual suspects:

  • Homocoupling of Starting Materials: In palladium-catalyzed cross-coupling reactions, homocoupling of the aryl halide or the organophosphorus reagent can occur, especially if the catalyst system is not optimal or if there are issues with the reaction stoichiometry.[6]

  • Formation of Phosphine Oxides: As mentioned, oxidation of the phosphorus center is a major side reaction.[1] This can happen to the starting phosphine, the phosphine ligand, or the benzophosphindole product itself, especially during workup if not performed under an inert atmosphere.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular side reactions can occur, leading to oligomeric or polymeric materials. This is more likely at higher concentrations.

  • Incomplete Cyclization/Decomposition: Unstable intermediates may decompose before cyclization, leading to a complex mixture of products.

FAQ 3: How can I confirm the identity and purity of my benzophosphindole product?

A combination of analytical techniques is recommended for unambiguous characterization:

  • ³¹P NMR Spectroscopy: This is the most direct method for analyzing phosphorus-containing compounds.[7][8] Trivalent phosphines (like benzophosphindoles) and their corresponding pentavalent phosphine oxides have distinct chemical shift ranges in the ³¹P NMR spectrum.[9][10][11][12] A clean singlet in the expected region for a phosphine is a good indicator of purity. The presence of a signal in the phosphine oxide region indicates oxidation.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the organic framework of the molecule, confirming the successful formation of the benzophosphindole ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the product.

  • Melting Point and Elemental Analysis: For crystalline solids, a sharp melting point is an indicator of purity. Elemental analysis provides further confirmation of the compound's composition.

Section 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific experimental problems.

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_oxidation Check for Phosphine Oxidation (³¹P NMR of crude reaction mixture) start->check_oxidation oxidation_present Oxidation Detected check_oxidation->oxidation_present no_oxidation No Significant Oxidation check_oxidation->no_oxidation optimize_inert Improve Inert Atmosphere Techniques: - Degas solvents (Freeze-Pump-Thaw) - Use a glovebox or Schlenk line oxidation_present->optimize_inert Primary Cause optimize_catalyst Optimize Catalyst System: - Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Screen different phosphine ligands - Use a pre-catalyst no_oxidation->optimize_catalyst Potential Issue optimize_conditions Optimize Reaction Conditions: - Vary temperature and reaction time - Screen different bases and solvents optimize_catalyst->optimize_conditions check_purity Verify Purity of Starting Materials optimize_conditions->check_purity

Troubleshooting Impure Product

Troubleshooting_Impure_Product start Impure Product (Multiple Spots on TLC) identify_impurities Identify Impurities by NMR and MS start->identify_impurities unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm phosphine_oxide Phosphine Oxide Detected identify_impurities->phosphine_oxide other_byproducts Other Byproducts identify_impurities->other_byproducts increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp optimize_workup Optimize Workup and Purification: - Perform under inert atmosphere - Use degassed solvents for chromatography phosphine_oxide->optimize_workup revisit_conditions Re-evaluate Reaction Conditions: - Lower concentration to favor intramolecular cyclization - Adjust stoichiometry other_byproducts->revisit_conditions purification_strategy Refine Purification Strategy: - Column chromatography with different solvent systems - Recrystallization - Preparative HPLC revisit_conditions->purification_strategy

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for crucial experiments in benzophosphindole synthesis.

Protocol 1: Synthesis of a Benzophosphindole Precursor (Example: 2-(Diphenylphosphino)phenyl trifluoromethanesulfonate)

This protocol describes the synthesis of a common precursor for palladium-catalyzed benzophosphindole synthesis.

Materials:

  • 2-(Diphenylphosphino)phenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(diphenylphosphino)phenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution with stirring.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or ³¹P NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to a Benzophosphindole

This protocol is a representative example of a palladium-catalyzed intramolecular cyclization to form the benzophosphindole core. Conditions may need to be optimized for specific substrates.[5][13][14][15]

Materials:

  • Benzophosphindole precursor (e.g., 2-(diphenylphosphino)phenyl trifluoromethanesulfonate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene - dppf)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk tube, combine the benzophosphindole precursor (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or by taking aliquots for ³¹P NMR analysis. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel under an inert atmosphere using degassed solvents.

Protocol 3: Reduction of a Benzophosphindole Oxide to a Benzophosphindole

This protocol describes the reduction of a benzophosphindole oxide, a common strategy for accessing air-sensitive benzophosphindoles.[16][17]

Materials:

  • Benzophosphindole oxide

  • Silane reducing agent (e.g., trichlorosilane or phenylsilane)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the benzophosphindole oxide (1.0 eq) in the anhydrous solvent.

  • Add the silane reducing agent (3-5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and silane).

  • Monitor the reaction progress by TLC or ³¹P NMR. The disappearance of the phosphine oxide signal and the appearance of the phosphine signal in the ³¹P NMR spectrum indicate the progress of the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess silane by the slow addition of a saturated aqueous solution of sodium bicarbonate (perform in a well-ventilated fume hood).

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude benzophosphindole by column chromatography under an inert atmosphere or by recrystallization from a suitable solvent.

Section 4: Data Interpretation and Reference Tables

Table 1: Typical ³¹P NMR Chemical Shift Ranges
Compound ClassChemical Shift Range (ppm)Notes
Tertiary Phosphines (e.g., Benzophosphindoles)-60 to -10Highly dependent on the substituents on the phosphorus atom. Electron-withdrawing groups can shift the signal downfield.[10]
Tertiary Phosphine Oxides (e.g., Benzophosphindole Oxides)+20 to +60The chemical shift is sensitive to hydrogen bonding.[11][12]
Phosphonium Salts-5 to +30Can be a byproduct if alkylating agents are present.[10]

References

  • Ma, L., Mallet-Ladeira, S., Monot, J., Martin-Vaca, B., & Bourissou, D. (2024).
  • Ma, L., Mallet-Ladeira, S., Monot, J., Martin-Vaca, B., & Bourissou, D. (2024).
  • Kim, J., Lee, S., & Kim, S. (2019). Synthesis of Dibenzophospholes by Tf2O-Mediated Intramolecular Phospha-Friedel–Crafts-Type Reaction. Organic Letters.
  • Kim, J., Lee, S., & Kim, S. (2020).
  • Hattori, H., Sakai, N. (2023). Synthetic Strategies for Accessing Dibenzophosphole Scaffolds. Synthesis.
  • Wang, Y., et al. (2025). Cu/Ag-Mediated Three-Component Synthesis of Dibenzophosphole under Mild Conditions. Organic Letters.
  • ResearchGate. (n.d.). Asymmetric synthesis of P-chiral benzophospholes Reaction conditions: 1... [Image].
  • Penner-Hahn, J. E., et al. (n.d.).
  • Cornforth, J., Cornforth, R. H., & Gray, R. T. (1982). Synthesis of substituted dibenzophospholes. Part 1. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Direct Air-Induced Arylphosphinoyl Radicals for Synthesis of Benzo[b]phosphole Oxides [Image].
  • NPTEL-NOC IITM. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors.
  • Blümel, J., et al. (n.d.). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon.
  • Jacobi Services. (2019, October 24). Phosphine (PH₃)
  • ResearchGate. (n.d.). 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors [Image].
  • ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... [Image].
  • SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis.
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  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Hirano, K., et al. (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
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  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Blümel, J., et al. (n.d.). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon.
  • ResearchGate. (n.d.). Cadogan–Sundberg indole synthesis [Image].
  • J Org Chem. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s.
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Technical Support Center: Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-5H-benzo[b]phosphindole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. My goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common route involving the reaction of a 2,2'-dihalobiphenyl with an organolithium reagent followed by quenching with dichlorophenylphosphine.

Problem 1: Low or No Yield of the Desired Product

Symptoms: After workup and purification, the isolated yield of this compound or its oxide is significantly lower than expected, or no product is observed.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution & Protocol
1. Incomplete Lithiation The formation of the 2,2'-dilithiobiphenyl intermediate is crucial for the subsequent cyclization. Incomplete lithiation can result from impure or passivated lithium/organolithium reagents, or suboptimal reaction temperatures.Solution: Ensure the purity and activity of your lithiating agent. Use fresh, titrated n-butyllithium. Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions.[1]
2. Wurtz-Fittig Coupling Organolithium reagents can couple with the starting dihalobiphenyl in a Wurtz-Fittig type reaction, leading to the formation of biphenyl oligomers and reducing the availability of the desired dilithiated intermediate.[2][3][4][5]Solution: Slow, dropwise addition of the organolithium reagent at low temperatures (-78 °C) can minimize this side reaction by maintaining a low concentration of the organolithium reagent at any given time.
3. Hydrolysis of Intermediates The 2,2'-dilithiobiphenyl intermediate is extremely sensitive to moisture. Any trace of water in the reaction setup will quench the intermediate, leading to the formation of biphenyl and halting the desired reaction pathway.Protocol: Rigorous Anhydrous Technique 1. All glassware must be oven-dried at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.2. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).3. Perform all transfers of reagents and solvents using syringe or cannula techniques under an inert atmosphere.
4. Degradation of Dichlorophenylphosphine Dichlorophenylphosphine is susceptible to hydrolysis, which forms phenylphosphonous acid.[6] This impurity will not participate in the desired cyclization reaction.Solution: Use freshly distilled dichlorophenylphosphine for the best results. Handle it under strictly anhydrous and inert conditions.

Logical Flow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed purity_check Check Purity of Starting Materials & Reagents start->purity_check conditions_review Review Reaction Conditions (Temp, Time, Conc.) purity_check->conditions_review analysis Analyze Crude Product (NMR, LC-MS) conditions_review->analysis side_products Side Products Identified? analysis->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_conditions Optimize Conditions (e.g., extend time, increase temp) side_products->optimize_conditions Yes incomplete_reaction->optimize_conditions Yes purification_issue Purification Issues? incomplete_reaction->purification_issue No end_solution Yield Improved optimize_conditions->end_solution optimize_purification Optimize Purification (e.g., different column, recrystallization solvent) purification_issue->optimize_purification Yes purification_issue->end_solution No optimize_purification->end_solution

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Phosphorus-Containing Impurities

Symptoms: ³¹P NMR analysis of the crude or purified product shows multiple signals in addition to the expected product peak.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution & Protocol
1. Incomplete Oxidation If the final product is the phosphine oxide, the synthesis first yields the trivalent phosphine, which is then oxidized. Incomplete oxidation will result in a mixture of this compound and its corresponding oxide.Solution: Ensure sufficient oxidant (e.g., hydrogen peroxide) and adequate reaction time for the oxidation step. Monitor the reaction by ³¹P NMR until the starting phosphine signal disappears.[1]
2. Hydrolysis of Dichlorophenylphosphine As mentioned, dichlorophenylphosphine can hydrolyze to phenylphosphonous acid (PhP(OH)₂), which can exist in equilibrium with its tautomer, phenylphosphine oxide (PhP(O)H₂). These species will appear as distinct signals in the ³¹P NMR spectrum.Solution: Use high-purity, freshly distilled dichlorophenylphosphine and maintain strict anhydrous conditions throughout the reaction.
3. Formation of P-O-P Species Phenylphosphonous acid, if formed, can undergo self-condensation to form P-O-P anhydride-like structures, further complicating the mixture of phosphorus-containing byproducts.Solution: The primary remedy is to prevent the formation of phenylphosphonous acid by adhering to strict anhydrous conditions.

Reaction Pathway and Side Reactions:

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Biphenyl 2,2'-Dihalobiphenyl Dilithio 2,2'-Dilithiobiphenyl Biphenyl->Dilithio 2 n-BuLi Wurtz Wurtz Coupling Products Biphenyl->Wurtz n-BuLi Phosphine This compound (P-III) Dilithio->Phosphine + PhPCl₂ HydrolysisLi Biphenyl Dilithio->HydrolysisLi H₂O PhosphineOxide This compound-5-oxide (P-V) Phosphine->PhosphineOxide [O] (e.g., H₂O₂) HydrolysisPCl2 PhP(OH)₂ / PhP(O)H₂ PhPCl2_input PhPCl₂ PhPCl2_input->HydrolysisPCl2 H₂O

Caption: Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is consistently low-yielding despite following anhydrous protocols. What else can I check?

A1: Beyond reactant and solvent purity, consider the quality of your inert atmosphere. A small leak in your manifold can introduce enough moisture or oxygen to significantly impact the reaction. Also, verify the concentration of your n-butyllithium solution via titration (e.g., with diphenylacetic acid) as concentrations can change over time, even with proper storage.

Q2: How can I effectively purify my this compound oxide from non-polar byproducts?

A2: Column chromatography is generally effective. Given the polarity of the phosphine oxide, a gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for the separation of non-polar impurities like biphenyl or Wurtz coupling products. The desired phosphine oxide will elute at higher solvent polarity.[1]

Q3: I see a byproduct that I suspect is the un-oxidized phosphine. How can I confirm this and remove it?

A3: You can confirm the presence of the phosphine by taking a small aliquot of your product, treating it with an oxidant like H₂O₂, and re-running the ³¹P NMR. If the suspected peak disappears and the product peak intensity increases, it confirms the presence of the phosphine. To remove it from a larger batch, you can subject the entire mixture to further oxidation conditions and then re-purify.

Q4: Can I use a different phosphorus source instead of dichlorophenylphosphine?

A4: While dichlorophenylphosphine is common, other phosphorus electrophiles can be used, though this may require significant modification of the reaction conditions. For instance, reacting the dilithio intermediate with PCl₃ followed by a Grignard reagent (PhMgBr) is a potential alternative, though it adds steps and potential for more side reactions. Each new phosphorus source would require re-optimization of the procedure.

References

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Haloalkanes: Wurtz reaction - lithium organyls. Retrieved from [Link]

  • Cornforth, J., Cornforth, R. H., & Gray, R. T. (1982). Synthesis of substituted dibenzophospholes. Part 1. Journal of the Chemical Society, Perkin Transactions 1, 2289-2297.
  • Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.
  • ResearchGate. (2025). Electrochemical behavior of biphenyl as polymerizable additive for overcharge protection of lithium ion batteries. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Dichlorophenylphosphine via a Friedel-Crafts Reaction in [Et4N]Br-XAlCl3 Ionic Liquids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. Retrieved from [Link]

  • PubMed. (2014). Synthesis of π-extended dibenzophospholes by intramolecular radical cyclization and their properties. Retrieved from [Link]

  • PubMed. (2011). Palladium-catalyzed synthesis of dibenzophosphole oxides via intramolecular dehydrogenative cyclization. Retrieved from [Link]

  • National Institutes of Health. (2023). Benzophosphol-3-yl Triflates as Precursors of 1,3-Diarylbenzophosphole Oxides. Retrieved from [Link]

  • Southern Adventist University. (n.d.). Dibenzophosphole Synthesis from 4-4'-ditertbutyl-1,1'-biphenyl by Double C-P Bond Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • YouTube. (2019). Wurtz Reaction: Basic concept and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies for Accessing Dibenzophosphole Scaffolds. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of benzophosphole oxides via Ag-promoted radical cycloisomerization. Retrieved from [Link]

  • Quora. (2018). Why is sodium used in the Wurtz reaction but lithium is not used?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis products isolated from the halogenation reactions (in DCM) reported herein. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Experimental Considerations of the Chemical Prelithiation Process via Lithium Arene Complex Solutions on the Example of Si-Based Anodes for. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of substituted dibenzophospholes. Part 3. Synthesis of 4,6-diaryldibenzophospholes from m-quaterphenyls. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Mechanism Underlying Lithium Plating in Batteries: Non-Invasive Detection and Mitigation. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of Dibenzophospholes by Tf2O-Mediated Intramolecular Phospha-Friedel-Crafts-Type Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

  • Durham University. (n.d.). Properties of Phosphorus Halides and Derived Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Diva-portal.org. (2024). Elucidating Chemical and Electrochemical Side-Reaction Mechanisms in Li-ion Batteries. Retrieved from [Link]

  • ResearchGate. (2023). Elucidation of Side Reactions in Lithium-ion Batteries with Electrolyte Decomposition Products via Overdischarge for Li[Li1/3Ti5/3]O4/Li[Li0.1Al0.1Mn1.8]O4 Cells with an Imbalanced State-of-Charge. Retrieved from [Link]

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Technical Support Center: 31P NMR of Phosphindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting 31P Nuclear Magnetic Resonance (NMR) spectroscopy of phosphindole-containing compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize 31P NMR to characterize these important heterocyclic motifs. Phosphindoles and their derivatives are crucial in fields ranging from organic electronics to drug discovery, and obtaining high-quality NMR data is paramount for structural elucidation, purity assessment, and reaction monitoring.[1][2][3]

This guide moves beyond a simple checklist of parameters. It is structured to provide a deep understanding of the "why" behind common spectral issues, empowering you to diagnose problems logically and implement robust solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered by users at all experience levels.

Q1: Why is my 31P NMR signal so broad?

A1: Signal broadening in 31P NMR of phosphindole compounds can stem from several factors:

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe(III), Cu(II)) can cause significant line broadening due to efficient relaxation mechanisms.[4][5][6] Ensure all glassware is scrupulously clean and use high-purity solvents. If metal contamination is suspected from a reaction, consider adding a chelating agent like EDTA, which can sometimes sharpen signals by sequestering the metal ions.[7]

  • Chemical Exchange: If your phosphindole is involved in a dynamic chemical exchange process (e.g., ligand exchange, conformational changes, or protonation/deprotonation) on the NMR timescale, this can lead to broadened peaks. Try acquiring the spectrum at a lower temperature to slow the exchange rate, which may resolve the broad signal into distinct, sharper peaks.

  • Viscosity: Highly viscous samples can lead to broader lines due to slower molecular tumbling. Diluting the sample, if possible, can often alleviate this issue.

  • Unresolved Couplings: Complex, unresolved couplings to protons or other nuclei can manifest as a broad signal. Ensure your proton decoupler is functioning correctly and is set to the appropriate power level.[8]

Q2: My chemical shifts seem incorrect or inconsistent. What's the problem?

A2: Inaccurate chemical shifts are almost always a referencing issue. Unlike 1H NMR where an internal standard like TMS is common, 31P NMR is typically referenced externally to 85% phosphoric acid (H₃PO₄) set to 0 ppm.[5][9][10][11]

  • External Referencing Protocol: The proper procedure involves acquiring the spectrum of your sample unlocked, followed by acquiring a spectrum of the external standard (e.g., a sealed capillary of 85% H₃PO₄ in D₂O) without changing the shim settings. The standard's peak is then set to 0 ppm, and this reference is applied to your sample's spectrum.[10][12]

  • Indirect Referencing: A more modern and highly accurate method is indirect referencing.[13] This involves acquiring and referencing a 1H spectrum of your sample using the residual solvent peak. The spectrometer's software then uses the known frequency ratio between 1H and 31P to calculate the correct 31P chemical shift reference. This method avoids potential susceptibility differences associated with external standards.[13]

  • Solvent and Concentration Effects: Be aware that 31P chemical shifts can be sensitive to the solvent, concentration, and pH.[5] For consistency, always report the solvent and concentration used when documenting your data.

Q3: I see more 31P signals than I expect for my compound. Why?

A3: The presence of unexpected signals is a common issue with several potential causes:

  • Impurities: The most straightforward explanation is the presence of phosphorus-containing impurities. These could be unreacted starting materials, byproducts from the synthesis, or degradation products.[1][11]

  • Oxidation: Trivalent phosphindoles (phosphines) are often susceptible to oxidation to the corresponding pentavalent phosphine oxides. This is a very common issue. Phosphine oxides typically appear at a significantly different chemical shift (downfield) compared to the parent phosphine.[1][14][15] Monitoring your sample over time can help identify if oxidation is occurring.[15][16]

  • Diastereomers: If your phosphindole is chiral and you have created a new stereocenter during synthesis, you may have a mixture of diastereomers. Diastereomers are distinct chemical entities and will generally have unique 31P NMR signals.[12]

  • Isomers: Depending on the synthesis, you may have formed constitutional isomers of your target phosphindole, each with a distinct phosphorus environment.

Q4: Why is the integration of my 31P NMR spectrum unreliable?

A4: Standard proton-decoupled 31P NMR spectra are generally not quantitative.[8][9] This is due to two main factors:

  • Variable Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signal of different phosphorus nuclei to varying degrees, leading to inaccurate integrals.[8]

  • Long Relaxation Times (T₁): Phosphorus nuclei can have very long spin-lattice relaxation times (T₁). If the relaxation delay (the time between scans) is not long enough (typically 5 times the longest T₁), signals will not fully relax, leading to skewed integrations.

For quantitative results, you must use an "inverse-gated decoupling" pulse sequence.[7][8] This sequence turns on the proton decoupler only during signal acquisition, eliminating the NOE while still providing a decoupled spectrum. It is also crucial to set a sufficiently long relaxation delay.

Section 2: Troubleshooting Guides

This section provides systematic workflows for diagnosing and resolving specific spectral problems.

Guide 1: Low Signal-to-Noise (S/N) Ratio

A weak signal can make interpretation difficult or impossible. Follow this workflow to improve it.

Step-by-Step Protocol for Improving S/N:
  • Check Sample Concentration: The simplest solution is often the best. 31P is a sensitive nucleus, but a concentration of 5-10 mg in 0.6-1.0 mL of solvent is a good starting point.[11] If your compound is poorly soluble, try a different deuterated solvent.

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2 (approx. 1.4). Be prepared for longer experiment times.

  • Optimize Acquisition Parameters:

    • Pulse Angle: Ensure you are using an appropriate pulse angle (typically 30-45 degrees) if you are using a short relaxation delay to maximize signal per unit time. A 90-degree pulse requires a longer delay for full relaxation.

    • Relaxation Delay (d1): Check the T₁ values for your compound if possible. If T₁ is long, a short delay will saturate the signal.

  • Check Probe Tuning and Matching: The spectrometer's probe must be properly tuned to the 31P frequency. An improperly tuned probe will result in significant signal loss. This is a critical step that is often overlooked.[12]

  • Use a High-Quality NMR Tube: Scratched or non-uniform NMR tubes can degrade the magnetic field homogeneity (shimming), leading to broader and weaker signals.

Troubleshooting Logic Diagram: Low S/N

G start Low S/N Observed conc Is sample concentration adequate? (>5 mg/mL) start->conc increase_conc Increase Concentration or Change Solvent conc->increase_conc No scans Increase Number of Scans (NS) conc->scans Yes increase_conc->scans check_params Are acquisition parameters optimal? scans->check_params optimize_params Optimize Pulse Angle & Relaxation Delay check_params->optimize_params No tune Is the probe tuned and matched? check_params->tune Yes optimize_params->tune perform_tune Perform Probe Tuning & Matching tune->perform_tune No tube Is NMR tube high quality? tune->tube Yes perform_tune->tube replace_tube Use a new, high-quality tube tube->replace_tube No end High-Quality Spectrum tube->end Yes replace_tube->end

Caption: Workflow for diagnosing and resolving low signal-to-noise.

Guide 2: Identifying and Characterizing Oxidation Products

The oxidation of P(III) phosphindoles to P(V) phosphindole oxides is a frequent occurrence. 31P NMR is an excellent tool for monitoring this process.[15][16]

Key Spectral Differentiators:
FeatureP(III) PhosphindoleP(V) Phosphindole Oxide
Typical Chemical Shift Range Highly variable, can be negative (e.g., -60 to -10 ppm for tertiary phosphines)[17]Generally downfield (more positive, e.g., +20 to +60 ppm)[17]
Susceptibility to Air HighLow (is the product of oxidation)
Coupling Constants ¹J(P,C) can be smaller¹J(P,C) is often larger
Experimental Protocol for Monitoring Oxidation:
  • Prepare the Sample: Dissolve your phosphindole compound in a suitable deuterated solvent inside a glovebox or under an inert atmosphere to get a baseline t=0 spectrum.

  • Acquire Initial Spectrum: Quickly acquire a 31P NMR spectrum. Note the chemical shift of your starting material.

  • Introduce Air: Remove the cap from the NMR tube and allow it to stand open to the air.

  • Time-Course Monitoring: Acquire a 31P spectrum every 15-30 minutes.

  • Analyze Data: Observe the decrease in the integral of the starting material's peak and the corresponding increase of a new peak at a downfield chemical shift.[15] This new peak is your phosphindole oxide.

Oxidation Monitoring Workflow

G start Prepare Sample (Inert Atmosphere) t0 Acquire Spectrum (t=0) Identify P(III) Signal start->t0 expose Expose Sample to Air t0->expose monitor Acquire Spectra Over Time (t=1, 2, 3...) expose->monitor analyze Analyze Spectral Changes monitor->analyze confirm Observation: - P(III) signal decreases - New downfield P(V) signal grows analyze->confirm Change Detected no_change No Change Observed: Sample is Stable analyze->no_change No Change

Caption: Experimental workflow for monitoring phosphindole oxidation via 31P NMR.

Section 3: Advanced Topics

Understanding Coupling Constants

While proton-decoupled spectra are most common, observing couplings can provide immense structural information.

  • ¹J(P,H): One-bond couplings to directly attached protons are very large, often in the range of 600-700 Hz.[8]

  • J(P,C): Couplings to carbon can be complex. Interestingly, two-bond couplings (P-X-C) can sometimes be larger than one-bond couplings (P-C).[9]

  • J(P,F): Couplings to fluorine are also typically large and can be observed over multiple bonds.

To observe these couplings, you can run a proton-coupled 31P NMR experiment (by turning off the decoupler) or use gated decoupling.[8]

Paramagnetic Samples

If you are working with phosphindole-metal complexes that are paramagnetic, be prepared for significant challenges.

  • Extreme Chemical Shifts: Signals can be shifted by thousands of ppm.[18]

  • Severe Line Broadening: Resonances can be broadened beyond detection due to very efficient relaxation.[5][6][18]

In such cases, specialized solid-state NMR techniques or alternative characterization methods may be necessary.

References

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved January 14, 2026, from [Link]

  • Facey, G. (2007, September 24). External Chemical Shift Referencing. University of Ottawa NMR Facility Blog. Retrieved January 14, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Indirect Referencing. Retrieved January 14, 2026, from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • NMRlab. (n.d.). 31 Phosphorus NMR. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A line-broadening free real-time 31P pure shift NMR method for phosphometabolomic analysis. Analyst. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Line broadening of 31 P NMR signals upon increase of Fe(III)/InsP 6.... Retrieved January 14, 2026, from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(12), 2825. Retrieved January 14, 2026, from [Link]

  • Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved January 14, 2026, from [Link]

  • Quin, L. D., & Verkade, J. G. (Eds.). (2005).
  • ResearchGate. (2022). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Retrieved January 14, 2026, from [Link]

  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • NPTEL IIT Bombay. (2024, January 25). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved January 14, 2026, from [Link]

  • Barron, A. R. (n.d.). draft 1. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2022). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au, 2(10), 2266–2276. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2009, January 16). 31P Magic Angle Spinning NMR Spectroscopy of Paramagnetic Rare Earth-Substituted Keggin and Wells-Dawson Solids. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved January 14, 2026, from [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved January 14, 2026, from [Link]

  • RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(19), 9899-9911. Retrieved January 14, 2026, from [Link]

  • NPTEL IIT Bombay. (2024, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2006). Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Retrieved January 14, 2026, from [Link]

  • Wiley Online Library. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1073-1086. Retrieved January 14, 2026, from [Link]

  • YouTube. (2018, July 28). 31-P NMR Spectroscopy | Solved Problems. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015). Solution Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy of Soils from 2005 to 2013: A Review of Sample Preparation and Experimental Parameters. Retrieved January 14, 2026, from [Link]

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Preventing Oxidation of Trivalent Phosphorus in Benzophosphindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling trivalent phosphorus compounds, with a specific focus on the synthesis and manipulation of benzophosphindoles. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive yet valuable molecules. Trivalent phosphorus compounds, such as those found in benzophosphindoles, are highly susceptible to oxidation, which can lead to undesired side products and compromised experimental outcomes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with these air-sensitive materials.

I. Understanding the Problem: The Facile Oxidation of Trivalent Phosphorus

Trivalent phosphorus compounds possess a lone pair of electrons that are readily donated, making them excellent nucleophiles and ligands but also highly prone to oxidation.[2] The primary culprit is atmospheric oxygen, which can rapidly and often irreversibly convert the desired trivalent phosphine to the corresponding pentavalent phosphine oxide.[1][2] This oxidation is not merely a nuisance; it represents a loss of your target molecule and the introduction of a significant impurity, the phosphine oxide, which can be challenging to separate from the desired product.[3]

Key Oxidation Pathways:
  • Reaction with Molecular Oxygen: Direct reaction with atmospheric O₂ is the most common oxidation pathway.[1] This process can be accelerated by light and heat.

  • Peroxide Contaminants: Solvents, especially ethers, can form peroxides over time. These are potent oxidizing agents for trivalent phosphorus.

  • Other Oxidizing Reagents: Many common laboratory reagents can act as oxidizing agents, including certain metal salts, nitric acid, and halogenated compounds.[4][5][6][7]

II. Troubleshooting Guide: A Proactive Approach to Preventing Oxidation

This section provides a systematic approach to identifying and resolving common issues that lead to the unwanted oxidation of benzophosphindoles.

Issue 1: Rapid Oxidation Observed Upon Exposure to Air

Symptom: You notice a significant amount of phosphine oxide (detectable by ³¹P NMR as a new peak, typically downfield from the parent phosphine) shortly after handling your benzophosphindole derivative in what you believed to be an inert environment.

Root Cause Analysis and Solutions:

Potential Cause Recommended Action
Ineffective Inert Atmosphere Your inert gas (argon or nitrogen) setup may have leaks or be of insufficient purity. Even trace amounts of oxygen can be detrimental.[8]
Solution: Implement rigorous air-free techniques.[9] Utilize a well-maintained glovebox or a Schlenk line for all manipulations.[8][9][10] Ensure all glassware is oven-dried and then flame-dried under vacuum to remove adsorbed water and oxygen before use.[9] Perform at least three evacuate-refill cycles to thoroughly purge the reaction vessel.[8][9]
Contaminated Inert Gas The inert gas from your cylinder may contain trace oxygen or moisture.
Solution: For highly sensitive applications, purify the inert gas stream by passing it through a column of heated copper catalyst to remove oxygen and a desiccant like phosphorus pentoxide or molecular sieves to remove water.[9]
Improper Handling Technique Brief exposures to air during reagent addition or sample transfer can be enough to cause significant oxidation.
Solution: Use techniques like counterflow additions for adding air-stable reagents.[9] For liquid transfers, employ gas-tight syringes or cannula transfer between septa-sealed flasks.[9]
Issue 2: Gradual Oxidation During Reaction or Workup

Symptom: Your reaction starts clean, but over time, you observe an increasing percentage of the phosphine oxide byproduct.

Root Cause Analysis and Solutions:

Potential Cause Recommended Action
Oxygenated Solvents Dissolved oxygen in your reaction solvents is a common and often overlooked source of oxidation.[11][12]
Solution: Thoroughly degas all solvents before use.[11] Common methods include: Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[13][14] The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is repeated at least three times.[13][14] Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period can displace dissolved oxygen.[11][15] Sonication under Vacuum: Brief periods of sonication while applying a vacuum can also effectively degas solvents.[13][14]
Peroxide Formation in Solvents Ethers (like THF and diethyl ether) and other solvents can form explosive peroxides upon storage, which are strong oxidizing agents.
Solution: Always use freshly distilled solvents. Test for the presence of peroxides before use, especially with older solvent bottles. Consider using a solvent purification system (SPS) which passes solvents through columns of activated alumina and a supported copper catalyst to remove water and oxygen.
Incompatible Reagents One of your reagents may be acting as an oxidant or contain oxidizing impurities.
Solution: Carefully review all reagents in your reaction. If a particular reagent is suspect, try to purify it or source it from a different, high-purity supplier. Be mindful of common oxidizing agents that may be present as impurities.[4][6]
Issue 3: Oxidation During Purification and Storage

Symptom: Your benzophosphindole derivative appears pure after the reaction, but significant oxidation is observed after purification (e.g., column chromatography) or during storage.

Root Cause Analysis and Solutions:

Potential Cause Recommended Action
Air Exposure During Chromatography Standard column chromatography is performed open to the atmosphere.
Solution: If chromatography is necessary, consider techniques for air-sensitive compounds. This can involve modifying your column setup to maintain a positive pressure of inert gas over the column. Alternatively, recrystallization under an inert atmosphere is often a better purification strategy.
Improper Storage Storing the final compound in a standard vial or container will lead to gradual oxidation over time.[8]
Solution: Store your purified benzophosphindole under an inert atmosphere.[16] For short-term storage, a vial with a Teflon-lined cap, flushed with argon or nitrogen, and sealed with Parafilm can be sufficient. For long-term storage, sealing the compound in a glass ampoule under vacuum or an inert atmosphere is the most robust method.[8] Store at low temperatures (e.g., in a freezer at -20°C) to slow down any potential degradation pathways.[16]

III. Experimental Protocols: Best Practices in Action

Protocol 1: Rigorous Solvent Degassing using the Freeze-Pump-Thaw Method

This protocol is considered the gold standard for removing dissolved gases from solvents.[13][14]

Materials:

  • Schlenk flask

  • High-vacuum line

  • Liquid nitrogen in a Dewar flask

  • Solvent to be degassed

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Attach the flask to the Schlenk line.

  • Immerse the flask in the liquid nitrogen Dewar, allowing the solvent to freeze completely.

  • Once frozen solid, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent as it thaws.

  • Repeat steps 3-6 at least two more times for a total of three cycles.[9]

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Protocol 2: Safe Handling and Transfer of Benzophosphindoles using a Schlenk Line

This protocol outlines the basic steps for manipulating your air-sensitive compound without exposure to the atmosphere.[10]

Materials:

  • Schlenk line with dual vacuum and inert gas manifold

  • Oven-dried and flame-dried Schlenk flasks with septa

  • Gas-tight syringes and cannula

  • Benzophosphindole derivative

Procedure:

  • Prepare the Glassware: Ensure all glassware has been oven-dried and then flame-dried under vacuum to remove any adsorbed moisture.[9] Allow to cool under an inert atmosphere.

  • Evacuate and Refill: Attach the Schlenk flask containing your compound to the Schlenk line. Perform a minimum of three evacuate-refill cycles to establish an inert atmosphere inside the flask.[8][9]

  • Dissolving the Compound: If your compound is a solid, add degassed solvent via a gas-tight syringe or cannula transfer.

  • Transferring the Solution: To transfer a solution of your benzophosphindole, use a cannula. Insert one end of the cannula through the septum of the flask containing your solution and the other end through the septum of the receiving flask. Apply a slight positive pressure of inert gas to the sending flask to initiate the transfer.

IV. Visualizing the Workflow: Preventing Oxidation

The following diagram illustrates the critical decision points and procedures for minimizing the oxidation of trivalent phosphorus compounds.

Preventing_Oxidation Workflow for Handling Air-Sensitive Benzophosphindoles cluster_prep Preparation Phase cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis cluster_storage Storage Start Start: Synthesis of Benzophosphindole Glassware Oven-Dry and Flame-Dry All Glassware Start->Glassware Solvent Degas Solvents (Freeze-Pump-Thaw) Start->Solvent InertGas Purify Inert Gas Stream Start->InertGas Reaction Perform Reaction Under Inert Atmosphere (Schlenk Line/Glovebox) Glassware->Reaction Solvent->Reaction InertGas->Reaction Transfer Use Cannula or Syringe for Reagent Transfer Reaction->Transfer Workup Air-Free Workup (e.g., Cannula Filtration) Transfer->Workup Purification Purification Method Workup->Purification Recrystallization Recrystallization (Inert Atmosphere) Purification->Recrystallization Preferred Chromatography Inert Atmosphere Column Chromatography Purification->Chromatography If Necessary NMR Prepare NMR Sample in Glovebox Recrystallization->NMR Chromatography->NMR Storage Store Purified Compound NMR->Storage Ampoule Seal in Glass Ampoule (Long-Term) Storage->Ampoule Vial Inert Atmosphere Vial (Short-Term) Storage->Vial End End: Stable Benzophosphindole Ampoule->End Vial->End

Caption: A flowchart outlining the key steps to prevent oxidation.

V. Frequently Asked Questions (FAQs)

Q1: I see a small peak in my ³¹P NMR that I suspect is the phosphine oxide. How can I confirm this?

A: The chemical shift of the phosphine oxide is typically significantly downfield (a higher ppm value) from the corresponding trivalent phosphine. You can confirm its identity by intentionally oxidizing a small sample of your pure phosphine (e.g., with a drop of dilute hydrogen peroxide) and running a ³¹P NMR on that sample. The peak in your original spectrum should match the peak in the intentionally oxidized sample.

Q2: Can I use nitrogen instead of argon as my inert gas?

A: For most applications involving trivalent phosphorus compounds, high-purity nitrogen is an acceptable and more economical alternative to argon.[10] However, in cases where you are working with highly reactive organometallic reagents that can react with dinitrogen (e.g., certain lithium species or transition metal complexes), argon is the safer choice as it is truly inert.[8]

Q3: My benzophosphindole seems to be air-stable as a solid. Do I still need to take all these precautions?

A: While some crystalline solids can exhibit a degree of kinetic stability in air, it is a risky assumption to make. The high surface area of a powder can still allow for slow oxidation over time. More importantly, once dissolved, the compound will be much more susceptible to oxidation by dissolved oxygen in the solvent. It is always best practice to handle these compounds under inert conditions, regardless of their apparent stability as a solid.

Q4: I don't have access to a glovebox or a Schlenk line. Are there any alternatives?

A: While a glovebox or Schlenk line provides the most robust protection, you can perform some manipulations using less sophisticated techniques, though with a higher risk of oxidation.[17] A "glove bag" is an inexpensive, disposable alternative to a glovebox for simple manipulations.[13] For reactions, you can use septa-sealed flasks and maintain a positive pressure of inert gas from a balloon. However, these methods are less effective at excluding trace amounts of air and are not recommended for highly sensitive compounds or reactions.

Q5: Are there any chemical additives I can use to prevent oxidation?

A: While the primary strategy should always be the rigorous exclusion of oxygen, in some industrial applications, stabilizers or antioxidants are used. However, for laboratory-scale synthesis and research, the introduction of another chemical can complicate your reaction and purification. It is far better to rely on robust inert atmosphere techniques to maintain the integrity of your compound.

VI. References

  • Wikipedia. Air-free technique. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

  • Dalton Transactions. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • ChemTalk. Common Oxidizing Agents & Reducing Agents. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • TigerWeb. Oxidizing Agents. [Link]

  • Organic Chemistry Portal. Oxidizing Agents. [Link]

  • Wikipedia. Phosphine oxides. [Link]

  • Chem Help ASAP. (2022). organic chemistry review - common oxidizing agents [Video]. YouTube. [Link]

  • Herres-Pawlis, S., et al. (2020). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega, 5(3), 1599–1607.

  • Chemeurope.com. Organophosphorus. [Link]

  • Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube. [Link]

  • Dalton, C. H., & Hinshelwood, C. N. (1930). The oxidation of phosphine. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 128(807), 263–275.

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. [Link]

  • The Schlenk Line Survival Guide. Drying Solvents. [Link]

  • Journal of Medicinal Chemistry. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents. [Link]

  • Dalton Transactions. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]

  • ResearchGate. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]

  • Google Patents. (2007). Phosphorus compounds as stabilizers.

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Dr. Aman Bajpai. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab [Video]. YouTube. [Link]

  • ResearchGate. (2022). What's the best way of degassing volatile organic solvents? [Link]

  • Molecules. (2021). The Usefulness of Trivalent Phosphorus for the Synthesis of Dendrimers. [Link]

  • ResearchGate. (2025). The Usefulness of Trivalent Phosphorus for the Synthesis of Dendrimers. [Link]

  • Molecules. (2021). The bis(Biphenyl)phosphorus Fragment in Trivalent and Tetravalent P-Environments. [Link]

  • DSpace@MIT. (2020). Trivalent Phosphorus and Phosphines as Components of Biochemistry in Anoxic Environments. [Link]

  • ResearchGate. (2025). Stabilised Phosphazides. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • ResearchGate. (2025). Reactivity of Phosphorus Centered Radicals. [Link]

  • ResearchGate. (2025). Safe Handling of Combustible Powders during Transportation, Charging, Discharging and Storage. [Link]

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Technical Support Center: Scale-Up Synthesis of 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Phenyl-5H-benzo[b]phosphindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of this important phosphole-based π-conjugated compound. Our goal is to equip you with the necessary knowledge to confidently and safely scale up your production.

Introduction to this compound

This compound is a heterocyclic organophosphorus compound with significant interest in materials science and medicinal chemistry.[1] Its unique electronic and optical properties, derived from the phosphorus-bridged π-system, make it a valuable building block for fluorescent materials and potential ambipolar semiconductors.[1] The ability to modify its structure allows for the fine-tuning of its photophysical and electrochemical characteristics.[1]

This guide will focus on addressing the practical challenges of transitioning from laboratory-scale synthesis to larger-scale production.

Core Synthesis Pathway & Considerations

While various synthetic routes exist, a common approach involves a multi-step process culminating in a nucleophilic substitution or a cyclization reaction to form the phosphindole ring. A representative, though not exhaustive, synthetic approach is outlined below.

Synthesis_Workflow A Starting Materials (e.g., 2-bromo-4-fluoro-1-nitrobenzene) B Intermediate Formation (e.g., biphenyl derivative) A->B Coupling Reaction C Phosphorus Introduction (e.g., reaction with PPhCl2) B->C Lithiation & Reaction D Cyclization/Final Product Formation C->D Intramolecular Cyclization E Purification D->E Work-up & Purification F Final Product: This compound E->F Isolation

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Yield in the P-C Bond Formation Step

  • Question: We are experiencing a significant drop in yield during the phosphorus introduction and cyclization step when moving from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

  • Answer: This is a frequent challenge in scaling up organophosphorus reactions. The formation of the P-C bond is a critical step, and several factors can influence its efficiency.[2][3][4]

    • Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer that provides efficient agitation for the reaction volume.

    • Temperature Control: Exothermic events that are manageable on a small scale can become problematic during scale-up. Precise temperature control is crucial. Use a reactor with a jacketed cooling system and monitor the internal temperature closely. A slow, controlled addition of reagents is highly recommended.

    • Reagent Purity and Stoichiometry: The purity of your organolithium reagent (if used) and the phosphorus source (e.g., dichlorophenylphosphine) is paramount. On a larger scale, even small impurities are magnified and can quench reactive intermediates. Ensure all reagents are freshly titrated or of high purity. Re-evaluate the stoichiometry; a slight excess of the phosphorus reagent might be necessary to drive the reaction to completion, but a large excess can complicate purification.

    • Moisture and Air Sensitivity: Organophosphorus compounds and their precursors are often sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

Issue 2: Product Purification and Impurity Profile

  • Question: Our scaled-up batch of this compound is difficult to purify. We observe several persistent impurities by TLC and NMR. What are common side products and how can we improve the purification process?

  • Answer: Purification is a common bottleneck in the production of phosphole derivatives.[5][6][7]

    • Common Impurities:

      • Phosphine Oxides: The trivalent phosphorus in the target molecule is susceptible to oxidation. Exposure to air during work-up or purification can lead to the formation of the corresponding phosphine oxide.[8]

      • Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.

      • Hydrolysis Products: If moisture is present, reagents like dichlorophenylphosphine can hydrolyze, leading to undesired byproducts.

    • Purification Strategies:

      • Column Chromatography: While effective on a small scale, it can be cumbersome for large quantities. If necessary, use a wider column and consider flash chromatography systems to expedite the process. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.

      • Crystallization: This is often the most viable method for large-scale purification.[5][6] Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

      • Inert Atmosphere Handling: During work-up and purification, minimize exposure to air to prevent oxidation. Use degassed solvents and perform extractions and filtrations under an inert atmosphere if possible.

Purification Method Advantages Disadvantages Scale-Up Considerations
Column Chromatography High resolution for separating closely related impurities.Can be slow and require large volumes of solvent.Can be costly and time-consuming for multi-kilogram batches.
Crystallization Cost-effective, scalable, and can yield high-purity material.Finding a suitable solvent system can be challenging.The method of choice for industrial-scale purification.
Distillation Not suitable for this solid compound.N/AN/A

Issue 3: Handling and Stability of Reagents and Product

  • Question: What are the key safety precautions and storage conditions for handling organophosphorus reagents and the final product on a larger scale?

  • Answer: Safety is the top priority when working with organophosphorus compounds, which can be toxic.[9][10]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[11][12] When handling powders, a respirator may be necessary to avoid inhalation.[12]

    • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[13]

    • Storage: this compound is a solid with a melting point of 90-92 °C.[14] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[14] Organophosphorus reagents are often pyrophoric or highly reactive and must be handled with extreme care according to their specific safety data sheets (SDS).

    • Waste Disposal: Dispose of all organophosphorus waste according to your institution's hazardous waste disposal procedures.

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Check Reaction Conditions Start->Q1 A1 Optimize Temperature, Mixing, and Reagent Addition Rate Q1->A1 Yes Q2 Verify Reagent Quality Q1->Q2 No A1->Q2 A2 Use High-Purity, Anhydrous Reagents and Solvents Q2->A2 Yes Q3 Inert Atmosphere Maintained? Q2->Q3 No A2->Q3 A3 Ensure Rigorous Exclusion of Air and Moisture Q3->A3 Yes Q4 Review Purification Method Q3->Q4 No A3->Q4 A4 Develop a Crystallization Protocol; Minimize Air Exposure During Work-up Q4->A4 Yes End Improved Yield and Purity Q4->End No A4->End

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical analytical methods for characterizing the final product?

    • A1: The structure and purity of this compound can be confirmed using a combination of techniques including ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS).[1] Single-crystal X-ray diffraction can be used to definitively determine the solid-state structure.[1]

  • Q2: Can this synthesis be adapted for the production of derivatives?

    • A2: Yes, the synthetic route is often amenable to the introduction of various functional groups on the phenyl ring or the benzo[b]phosphindole core.[1] This allows for the tuning of the molecule's electronic properties for specific applications.

  • Q3: Are there greener or more sustainable synthetic approaches being developed?

    • A3: The field of organophosphorus chemistry is actively exploring more sustainable methods to reduce reliance on hazardous reagents and energy-intensive processes.[2][15] This includes the development of catalytic P-C bond-forming reactions and the use of mechanochemistry.[2][3] Researchers should stay updated with the latest literature for novel, greener synthetic routes.

  • Q4: What is the molecular formula and weight of this compound?

    • A4: The molecular formula is C₁₈H₁₃P, and the molecular weight is approximately 260.27 g/mol .[14][16]

References

  • Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. (2022, November 4). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Agilent. Retrieved January 14, 2026, from [Link]

  • Commercial Organophosphorus Chemicals: Status and New Developments. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Organophosphorus chemistry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Gold Standard Diagnostics. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Questions-Answers Heterocyclic Chemistry. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Supporting Information Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide deriv. (n.d.). Beilstein Journals. Retrieved January 14, 2026, from [Link]

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). Science topic. Retrieved January 14, 2026, from [Link]

  • Chapter - I: Introduction to Organophosphorus Compounds Phosphorus was the thirteenth element to be discovered by the German. (n.d.). Retrieved January 14, 2026, from [Link]

  • Heterocyclic compound. (n.d.). Britannica. Retrieved January 14, 2026, from [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024, July 17). Cleveland Clinic. Retrieved January 14, 2026, from [Link]

  • A Greener Vision for P–C Bond Formation. (2023, August 10). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved January 14, 2026, from [Link]

  • Design and synthesis of phenylphosphine oxide-based polymer photocatalysts for highly efficient visible-light-driven hydrogen evolution. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Purification Techniques. (n.d.). Open Access Pub. Retrieved January 14, 2026, from [Link]

  • P-C Bond Formation by Coupling Reactions Utilizing >P(O)H Species as the Reagents. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Metal-Catalyzed P-C Bond Formation via P-H Oxidative Addition: Fundamentals and Recent Advances. (2020, November 20). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. (n.d.). Beilstein Journals. Retrieved January 14, 2026, from [Link]

  • Solved Problems on Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. (n.d.). Organic Chemistry - Pharmacy 180. Retrieved January 14, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 14, 2026, from [Link]

  • P-C bond forming reactions for tertiary phosphine synthesis. (n.d.). Kilian Research Group. Retrieved January 14, 2026, from [Link]

  • 5H-Benzo[b]phosphindole, 5-phenyl-. (2025, September 6). Chemsrc. Retrieved January 14, 2026, from [Link]

  • US20110021803A1 - Purification and preparation of phosphorus-containing compounds. (n.d.). Google Patents.
  • Synthesis and purification of phosphorodithioate DNA. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Managing Hazardous Byproducts in Phosphine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing hazardous byproducts in phosphine chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the power of phosphine reagents and seek to manage their associated byproducts safely and efficiently. Our focus is on providing practical, field-tested insights and protocols to ensure both the integrity of your research and the safety of your laboratory environment.

Introduction: The Double-Edged Sword of Phosphine Reagents

Phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Staudinger reactions, are indispensable tools in modern organic synthesis for their reliability and versatility in forming C-C, C-O, C-N, and C-S bonds.[1][2][3] However, these reactions inherently generate stoichiometric quantities of phosphine-related byproducts.[1][4] The most common of these, triphenylphosphine oxide (TPPO), is notoriously challenging to remove due to its high polarity and solubility in many organic solvents, often complicating purification and impacting yields.[1][5]

Beyond purification challenges, the use of phosphines presents significant safety hazards. Phosphine gas (PH₃), in particular, is highly toxic, pyrophoric, and can form explosive mixtures with air.[6][7][8][9] This guide provides a comprehensive framework for identifying, handling, and mitigating the risks associated with these hazardous byproducts.

Core Principles of Byproduct Management

Effective management of phosphine byproducts hinges on a multi-layered approach encompassing risk assessment, proper handling techniques during the reaction, and robust post-reaction quenching and disposal protocols.

Identifying Common Hazardous Byproducts
ByproductCommon Source ReactionsPrimary Hazards
Triphenylphosphine Oxide (TPPO) Wittig, Mitsunobu, Staudinger, AppelPurification challenges (high polarity), mild irritant.[1][5]
Phosphine Gas (PH₃) Hydrolysis of metal phosphides, byproduct of certain reactions, decomposition of phosphonium salts.[8][10]Extremely toxic by inhalation, pyrophoric (may ignite spontaneously in air), flammable, can form explosive mixtures.[6][9][11]
Unreacted Phosphine Reagents Incomplete reactions (e.g., Triphenylphosphine, Tri-n-butylphosphine)Air-sensitive (can oxidize exothermically), toxic, irritants.
Phosphonium Salts Intermediates in Wittig and other reactions.Generally stable but can be irritating and hygroscopic. Can decompose to release phosphine under certain conditions.
Risk Assessment and Hazard Control

Before any experiment, a thorough risk assessment is mandatory. The primary routes of exposure to phosphine gas are inhalation, which can be fatal even at low concentrations.[6][8][10]

  • Workplace Exposure Standard: The workplace exposure standard (WES) for phosphine is typically around 0.3 ppm.[8][10] Odor (garlic or rotting fish) is not a reliable indicator of its presence as it may not be detectable at hazardous concentrations.[8][10][11]

  • Engineering Controls: All manipulations involving phosphine gas or reagents that can generate it must be performed in a well-ventilated fume hood. For pyrophoric phosphines, a glovebox or Schlenk line techniques are required.

  • Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a flame-resistant lab coat, and appropriate gloves. For situations with a risk of exceeding the WES, a full-face respirator with a suitable filter (e.g., Type B for inorganic gases) or a self-contained breathing apparatus (SCBA) is necessary.[8]

Troubleshooting Guide: Common Issues in Byproduct Removal

This section addresses specific problems encountered during the workup and purification of reactions involving phosphine reagents.

Q1: My NMR spectrum shows my product is pure, but the mass is too high and there's a broad peak around 25-40 ppm in the ³¹P NMR. What's happening?

A: You are almost certainly dealing with triphenylphosphine oxide (TPPO) contamination. TPPO is often "NMR invisible" in ¹H NMR unless at high concentrations but is readily detected by ³¹P NMR.[12][13] The high polarity of TPPO makes it difficult to remove via standard silica gel chromatography, as it can co-elute with polar products.[1]

Q2: I tried to remove TPPO by washing with a non-polar solvent like hexane, but I'm losing my desired product.

A: This is a common issue when the desired product has moderate polarity. While TPPO has poor solubility in hexane or pentane, your product might have enough affinity for the polar TPPO to be co-extracted or co-precipitated.[14]

Solutions:

  • Silica Plug Filtration: A highly effective method for non-polar to moderately polar products is to concentrate the reaction mixture, suspend it in a minimal amount of a solvent like dichloromethane (DCM) or ether, and add a large volume of a non-polar solvent like pentane or hexane to precipitate the TPPO. Then, filter this slurry through a short plug of silica gel, eluting with a mixture of ether/hexane or ethyl acetate/hexane.[15][16][17] The TPPO will remain adsorbed on the silica. This may need to be repeated.[15][16][18]

  • Complexation-Precipitation: TPPO can form insoluble complexes with certain metal salts. Adding salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to an ethereal or alcoholic solution of the crude product can precipitate the TPPO-metal complex, which can then be removed by simple filtration.[14][19] This is particularly useful for polar products that are difficult to separate chromatographically.

Q3: During my reaction quench, I noticed a garlic-like smell. What should I do?

A: A garlic-like odor is a strong indicator of phosphine gas (PH₃) release.[7][8][11] This is a serious safety concern.

Immediate Actions:

  • Ensure you are working in a certified chemical fume hood with the sash at the appropriate height.

  • If the smell is strong or you feel any symptoms (dizziness, nausea, chest tightness), evacuate the area immediately and alert your lab's safety officer.[8][10]

  • The quenching process itself may need to be modified. A slow, controlled quench at low temperature with an oxidizing agent is necessary.

Q4: How can I confirm that all hazardous phosphine reagents have been neutralized before disposal?

A: Verification is a critical and often overlooked step.

  • For Unreacted Phosphines/Phosphine Gas: A common qualitative test is to use a potassium permanganate (KMnO₄) solution. Bubble the off-gas from your quench reaction through a dilute, acidic KMnO₄ solution. If the purple color disappears, it indicates the presence of a reducing agent (like a phosphine) is still present, and the quench is incomplete.

  • For Phosphine Oxides: The most reliable method is ³¹P NMR spectroscopy.[12][20][21] A clean spectrum showing only the peak for your desired phosphorus-containing product (if any) or the complete absence of signals in the phosphine oxide region (typically 20-60 ppm) confirms removal.[12][13]

Standard Operating Protocols

Protocol: Quenching of Residual Phosphine Reagents

This protocol is designed to safely neutralize reactive phosphine reagents (e.g., PPh₃, PBu₃) before workup and waste disposal. The principle is to oxidize the phosphine to the much more stable and less hazardous phosphine oxide.

Reagents:

  • Sodium Hypochlorite solution (household bleach, ~5-6%) or Hydrogen Peroxide (3% solution).

  • Appropriate organic solvent (e.g., THF, Toluene).

Procedure:

  • Cool the reaction vessel to 0 °C in an ice bath within a fume hood.

  • While stirring vigorously, slowly add the oxidizing solution (e.g., bleach) dropwise via an addition funnel. CAUTION: The oxidation is exothermic. Maintain the temperature below 20 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least 1 hour to ensure complete oxidation.

  • Perform a qualitative test (e.g., KMnO₄) on the headspace gas to ensure no volatile phosphines are present before proceeding to aqueous workup.

  • Separate the organic and aqueous layers. The aqueous layer now contains the oxidized phosphorus byproducts and can be disposed of as hazardous aqueous waste.

Protocol: Removal of Triphenylphosphine Oxide (TPPO) via Precipitation

This method is ideal for non-polar to moderately polar products.

Reagents:

  • Diethyl ether or MTBE.

  • Hexanes or Pentane.

Procedure:

  • After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Dissolve the residue in a minimum volume of diethyl ether.

  • Slowly add hexanes (typically 5-10 volumes relative to the ether) while stirring.

  • TPPO should precipitate as a white solid. If precipitation is slow, cool the flask to 0 °C or -20 °C.

  • Filter the mixture, washing the solid with cold hexanes.

  • The filtrate contains your desired product. Concentrate the filtrate and check for residual TPPO by ³¹P NMR or TLC. Repeat the procedure if necessary.[14][15][16]

Visual Workflows & Decision Guides

Workflow for a Standard Mitsunobu Reaction Cleanup

This diagram outlines the decision-making process for purifying a product from a Mitsunobu reaction, which famously produces TPPO and a hydrazine byproduct.[2][22]

Mitsunobu_Cleanup Start Crude Mitsunobu Reaction Mixture Concentrate Concentrate in vacuo Start->Concentrate AssessPolarity Assess Product Polarity (TLC, literature) Concentrate->AssessPolarity NonPolar Product is Non-Polar or Moderately Polar AssessPolarity->NonPolar Low Polarity Polar Product is Polar AssessPolarity->Polar High Polarity Precipitate Precipitate TPPO: Add Ether/Hexane Cool & Filter NonPolar->Precipitate Column Perform Column Chromatography Polar->Column CheckPurity1 Check Purity (¹H, ³¹P NMR) Precipitate->CheckPurity1 CheckPurity2 Check Purity (¹H, ³¹P NMR) Column->CheckPurity2 PureProduct1 Pure Product CheckPurity1->PureProduct1 Pure Redo Repeat Precipitation or Column CheckPurity1->Redo Impure PureProduct2 Pure Product CheckPurity2->PureProduct2 Pure Complexation Consider Metal Complexation (e.g., add ZnCl₂) Filter Complex CheckPurity2->Complexation Impure / Co-elution Redo->Precipitate Complexation->CheckPurity2

Caption: Decision tree for Mitsunobu reaction purification.

Logic for Safe Phosphine Waste Disposal

This diagram illustrates the critical steps and checks required before and during the disposal of phosphine-contaminated waste.

Waste_Disposal_Logic Start Identify Phosphine- Contaminated Waste (Solid or Liquid) IsReactive Does waste contain unreacted phosphines? Start->IsReactive Quench Perform Oxidative Quench (e.g., with Bleach/H₂O₂) under inert atmosphere IsReactive->Quench Yes NoQuench Waste contains only Phosphine Oxides IsReactive->NoQuench No VerifyQuench Verify Complete Quench (e.g., KMnO₄ test) Quench->VerifyQuench VerifyQuench->Quench Fail Segregate Segregate Waste: Aqueous vs. Organic VerifyQuench->Segregate Pass Label Label Waste Container Clearly: "Hazardous Waste: Non-reactive Phosphorus Compounds" Segregate->Label Dispose Dispose via Institutional EH&S Protocols Label->Dispose NoQuench->Segregate

Caption: Workflow for safe phosphine waste management.

Frequently Asked Questions (FAQs)

Q: Can I dispose of small amounts of TPPO in the regular solid waste? A: No. While TPPO is significantly less hazardous than its phosphine precursors, it is still a chemical byproduct and must be disposed of as hazardous chemical waste according to your institution's guidelines.

Q: Are polymer-supported phosphine reagents a good way to avoid these issues? A: Yes, using polymer-supported or resin-bound triphenylphosphine can greatly simplify purification.[22] After the reaction, the resin-bound phosphine oxide byproduct can be removed by simple filtration.[22] This is an excellent green chemistry approach to avoid tedious purifications.

Q: My reaction involves a chiral phosphine. Will the quenching process affect its stereochemistry? A: The oxidation of a P(III) phosphine to a P(V) phosphine oxide creates a new stereocenter if the three substituents are different. However, since the purpose of the quench is for disposal, this is usually not a concern. If you need to recover the chiral phosphine oxide, the oxidation conditions must be chosen carefully to control stereoselectivity, which is beyond the scope of a simple quenching protocol.

Q: What is the proper procedure for disposing of a leaking phosphine gas cylinder? A: This is an emergency situation. Do not attempt to handle it yourself. Evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. They have specialized training and equipment to handle leaking gas cylinders.[6] Leaking phosphine can be directed into a scrubbing solution containing sodium hypochlorite, potassium permanganate, or bromine water for neutralization.[6]

References

  • Workup: Triphenylphosphine Oxide - Department of Chemistry: University of Rochester. (URL: )
  • Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. (URL: )
  • The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis - Benchchem. (URL: )
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - ACS Public
  • How does one remove triphenylphosphine oxide
  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 - ACS Public
  • Phosphine - Airgas. (URL: )
  • Phosphine - Incident management - GOV.UK. (URL: [Link])

  • Disposal of aluminium phosphide residues - The Nautical Institute. (URL: [Link])

  • How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?
  • Phosphine-7803-51-2.docx - UGA research. (URL: )
  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? - YouTube. (URL: [Link])

  • Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. (URL: [Link])

  • Managing Hazardous Reactions and Compounds in Process Chemistry - ResearchG
  • 03/14 - Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit - UK P&I Club. (URL: [Link])

  • How to Remove Sticky Reagents during Workup - (URL: )
  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • Phosphine gas | WorkSafe.qld.gov.au. (URL: [Link])

  • Focus on Fumigant Canister Disposal - Washington State Department of Ecology. (URL: [Link])

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Phosphine | PH3 | CID 24404 - PubChem - NIH. (URL: [Link])

  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Semantic Scholar. (URL: [Link])

  • DANGER/PELIGRO - POISON RESTRICTED USE PESTICIDE - Hawaii.gov. (URL: [Link])

  • Chemical Waste Management Guide - Southern Illinois University. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])

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Validation & Comparative

A Comparative Analysis of Benzophosphindole and Carbazole Analogues: Unveiling Structural Nuances and Functional Divergence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, carbazole and its phosphorus-containing isostere, benzophosphindole, represent two classes of compounds with profound implications in materials science and medicinal chemistry. While carbazoles have been extensively studied and utilized, the potential of benzophosphindole analogues is a burgeoning field of research. This guide provides a detailed comparative analysis of these two heterocyclic systems, exploring their synthesis, photophysical properties, and biological activities, supported by experimental data to inform future research and development endeavors.

At a Glance: Benzophosphindole vs. Carbazole

FeatureBenzophosphindole AnaloguesCarbazole Analogues
Core Structure Contains a phosphorus atom in the five-membered ringContains a nitrogen atom in the five-membered ring
Synthesis Often involves cyclization reactions with phosphorus-containing reagents.[1][2][3]Numerous established synthetic routes including Fischer indole synthesis, Buchwald-Hartwig amination, and transition-metal-catalyzed cyclizations.
Photophysical Properties Exhibit strong photoluminescence, with potential for high quantum yields.[1][2]Well-known for their excellent photoluminescent properties, widely used in OLEDs.[4]
Biological Activity Emerging area of research with potential for anticancer and antimicrobial applications.Broad spectrum of well-documented biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5]
Applications Promising for applications in organic electronics (e.g., OLEDs) and as potential therapeutic agents.Extensively used in OLEDs, organic solar cells, and as scaffolds for drug discovery.[4][5]

Delving into the Molecular Architecture: Synthesis and Structural Properties

The fundamental difference between benzophosphindole and carbazole lies in the heteroatom of the fused five-membered ring—phosphorus versus nitrogen, respectively. This seemingly subtle substitution imparts significant differences in their electronic structure, geometry, and reactivity.

Carbazole Synthesis: The synthesis of carbazole derivatives is well-established, with a rich history of named reactions and modern catalytic methods. These include classical methods like the Graebe-Ullmann reaction and the Borsche-Drechsel cyclization, as well as more contemporary approaches such as palladium-catalyzed C-N cross-coupling reactions. The versatility of these synthetic routes allows for extensive functionalization of the carbazole core at various positions, enabling fine-tuning of its properties.

Benzophosphindole Synthesis: The synthesis of benzophospholo[3,2-b]indoles is a more recent development. A key method involves the reaction of a dilithiated intermediate, derived from 2-ethynyl-N,N-dimethylaniline, with dichlorophenylphosphine.[1][2][3] This approach allows for the construction of the core tetracyclic system. Subsequent modifications can be readily made at the phosphorus center, such as oxidation, alkylation, or coordination to a metal, to generate a variety of functionalized analogues.[1][2]

The geometry of the benzophospholo[3,2-b]indole skeleton is notably planar, similar to its carbazole counterpart. X-ray crystal structure analysis of both trivalent phosphole and phosphine oxide derivatives of benzophospholo[3,2-b]indole confirms the planarity of the fused tetracyclic moieties.[1] This planarity is a crucial feature for applications in organic electronics, as it facilitates π-π stacking and charge transport.

A Tale of Two Heteroatoms: Comparative Photophysical Properties

Both benzophosphindole and carbazole analogues are recognized for their intriguing photophysical properties, making them attractive candidates for optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs).

Carbazole Analogues in Optoelectronics: Carbazoles are renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.[6] They are widely used as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs.[4][7][8][9][10] The nitrogen atom's lone pair of electrons participates in the π-conjugation of the aromatic system, contributing to their favorable electronic properties. The emission color of carbazole derivatives can be tuned across the visible spectrum by modifying the substitution pattern on the carbazole core. Fused-ring carbazole derivatives, in particular, have shown great promise as emitters and hosts in high-efficiency OLEDs.[4][9]

Benzophosphindole Analogues as Emerging Emitters: Benzophospholo[3,2-b]indole derivatives have demonstrated strong photoluminescence in solution, with high fluorescence quantum yields (Φ = 67–75%) reported for phosphine oxide, phospholium salt, and borane complex derivatives in dichloromethane.[1][2] This high fluorescence efficiency suggests their potential as emissive materials in OLEDs. The phosphorus atom, with its different electronegativity and orbital contributions compared to nitrogen, influences the electronic structure and, consequently, the photophysical properties of the heterocyclic system. Further research into the electroluminescent properties of benzophosphindole-based devices is warranted to fully assess their potential in comparison to the well-established carbazole-based OLEDs.

The Biological Arena: Established Efficacy of Carbazoles and the Untapped Potential of Benzophosphindoles

The biological activities of carbazole derivatives have been extensively explored, revealing a broad spectrum of therapeutic potential. In contrast, the biological evaluation of benzophosphindole analogues is a nascent field, with limited but promising indications.

The Pharmacological Versatility of Carbazoles: Carbazole-containing compounds have been reported to exhibit a wide array of biological activities, including:

  • Anticancer Activity: Many carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are diverse, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[11][12][13]

  • Antimicrobial Activity: Carbazoles have shown efficacy against a range of bacteria and fungi.[5] The natural product murrayanine, a carbazole alkaloid, was one of the first to be identified with antibacterial properties.

  • Anti-inflammatory and Antioxidant Effects: Several carbazole derivatives have been shown to possess anti-inflammatory and antioxidant properties, suggesting their potential in treating inflammatory diseases and conditions associated with oxidative stress.[5]

  • Neuroprotective Properties: Certain carbazole analogues have been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases.[5]

The Emerging Biological Profile of Benzophosphindoles: While specific biological studies on benzophospholo[3,2-b]indole are scarce, the broader class of organophosphorus heterocycles has shown significant biological potential.[14] Research on related phosphole-containing heterocycles has indicated potential anticancer activity.[14] For instance, a dimer of 3-methyl-1-(2,4,6-triisopropylphenyl)phosphole oxide has shown micromolar growth inhibition against several human tumor cell lines.[14] Given that the indole moiety itself is a common scaffold in anticancer drugs,[15][16][17] it is highly plausible that benzophosphindole analogues, which combine the structural features of both indoles and phospholes, will exhibit interesting and potentially potent biological activities. Further investigation into the anticancer, antimicrobial, and other therapeutic properties of this novel heterocyclic system is a promising avenue for future drug discovery efforts.

Experimental Protocols

Synthesis of a Representative Benzophospholo[3,2-b]indole Analogue

The following protocol is based on the synthesis of 10-phenyl-benzophospholo[3,2-b]-N-methylindole.[1][2][3]

Step 1: Synthesis of the Dilithium Intermediate

  • Dissolve 2-ethynyl-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add two equivalents of n-butyllithium (n-BuLi) and stir the mixture at -78 °C for 1 hour to form the dilithium intermediate.

Step 2: Cyclization Reaction

  • To the solution of the dilithium intermediate at -78 °C, slowly add one equivalent of dichlorophenylphosphine (PhPCl₂).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 10-phenyl-benzophospholo[3,2-b]-N-methylindole.

Step 3: Oxidation to the Phosphine Oxide

  • Dissolve the synthesized benzophospholo[3,2-b]indole in dichloromethane.

  • Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant.

  • Extract the product, dry the organic layer, and purify by column chromatography to yield the corresponding phosphine oxide.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 2-ethynyl-N,N-dimethylaniline Reagent1 n-BuLi, THF, -78 °C Start->Reagent1 Intermediate Dilithium Intermediate Reagent2 PhPCl₂, THF Intermediate->Reagent2 Reagent1->Intermediate Benzophosphindole Benzophospholo[3,2-b]indole Oxidation Oxidation Benzophosphindole->Oxidation Reagent3 H₂O₂ or m-CPBA Benzophosphindole->Reagent3 Reagent2->Benzophosphindole Product Benzophospholo[3,2-b]indole Phosphine Oxide Oxidation->Product Reagent3->Oxidation

Caption: Synthetic workflow for a benzophospholo[3,2-b]indole analogue.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzophosphindole and carbazole analogues) and a positive control (e.g., doxorubicin) in the culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_plate 96-Well Plate cell_seeding Seed Cancer Cells compound_treatment Add Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization data_acquisition Measure Absorbance solubilization->data_acquisition cell_culture Cell Culture cell_culture->cell_seeding data_analysis Calculate IC₅₀ data_acquisition->data_analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Future Directions and Conclusion

The comparative analysis of benzophosphindole and carbazole analogues reveals a fascinating interplay of structure and function. Carbazoles, with their well-established synthetic routes and extensively documented properties, continue to be a cornerstone in materials science and medicinal chemistry. Benzophosphindoles, on the other hand, represent a frontier of research with immense untapped potential.

The high fluorescence quantum yields of benzophosphindole derivatives strongly suggest their promise in the development of novel organic electronic materials. A direct comparison of their performance in OLED devices against state-of-the-art carbazole-based materials is a critical next step.

From a medicinal chemistry perspective, the structural analogy to the biologically active carbazole and indole scaffolds provides a strong rationale for the systematic biological evaluation of benzophosphindole analogues. Screening for anticancer, antimicrobial, and other therapeutic activities could unveil a new class of potent pharmacological agents. The unique electronic properties conferred by the phosphorus atom may lead to novel mechanisms of action and improved selectivity.

References

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A Researcher's Guide to Bridging Theory and Reality: A Comparative Analysis of DFT Calculations and Experimental Data for 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of In Silico and Benchtop Exploration

In the landscape of modern chemical research, the convergence of computational modeling and empirical validation is not merely beneficial; it is essential. For novel heterocyclic systems like 5-Phenyl-5H-benzo[b]phosphindole, a phosphorus-containing polycyclic aromatic compound, this synergy is paramount. This molecule and its derivatives are of significant interest due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics, catalysis, and materials science.[1][2]

This guide provides an in-depth comparison between theoretical predictions derived from Density Functional Theory (DFT) and concrete experimental data. We will navigate the causality behind methodological choices, both on the computational front and in the laboratory, to provide a self-validating framework for researchers. Our goal is to demonstrate how these two domains, when used in concert, can accelerate the discovery and characterization of complex molecules, offering predictive power that saves time and resources while providing a deeper mechanistic understanding.

Part I: The Experimental Benchmark: Establishing Ground Truth

Experimental data provides the "ground truth" against which all computational models are judged. For this compound, the key experimental parameters are its three-dimensional structure and its spectroscopic fingerprint.

Structural Characterization: X-ray Crystallography

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation as influenced by crystal packing forces.

The crystal structure of this compound (alternatively named 5-phenyldibenzophosphole) has been resolved, providing a foundational dataset for our comparison.[3] The central five-membered phosphole ring adopts an envelope conformation, with the phosphorus atom deviating from the plane of the four carbon atoms.[3] This subtle deviation is a critical test for the accuracy of any computational geometry optimization.

Spectroscopic Characterization: A Molecule's Unique Signature

Spectroscopic methods probe the electronic and magnetic environments within the molecule, offering complementary data points for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly crucial for organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment and coordination of the phosphorus atom.[4] ¹H and ¹³C NMR provide a complete map of the organic framework. For closely related phosphole oxides, ³¹P NMR signals appear around 32 ppm.[5]

  • UV-Visible Absorption and Photoluminescence Spectroscopy : These techniques reveal the electronic transition properties of the molecule. The absorption maximum (λ_max) corresponds to the energy required to promote an electron to an excited state (e.g., HOMO to LUMO transition), while the emission spectrum characterizes the energy released upon relaxation. These values are directly comparable to predictions from Time-Dependent DFT (TD-DFT). For similar phosphole derivatives, absorption maxima are observed in the UV region, with fluorescence occurring in the blue part of the visible spectrum.[2][6]

Exemplar Experimental Protocol: UV-Visible Spectroscopy

To ensure reproducibility, a rigorous experimental protocol is necessary. The following is a standard procedure for obtaining the UV-Vis absorption spectrum of a compound like this compound.

  • Solution Preparation : Accurately weigh approximately 1-2 mg of the compound. Dissolve the sample in a UV-grade spectroscopic solvent (e.g., chloroform or dichloromethane) in a 10 mL volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Dilution : Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution. The final concentration should be chosen to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0 a.u.).

  • Spectrophotometer Setup : Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

  • Blanking/Baseline Correction : Fill a quartz cuvette with the pure spectroscopic solvent. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-800 nm). This subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement : Rinse the cuvette with the dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). If the molar concentration and path length (typically 1 cm) are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Part II: The Computational Approach: Modeling the Molecule with DFT

DFT provides a robust theoretical framework for predicting molecular properties by approximating the solution to the Schrödinger equation.[7] The choice of functional and basis set is the most critical decision in setting up a DFT calculation, as it directly impacts the balance between accuracy and computational cost.

G cluster_input Initial Setup cluster_calc Core DFT Calculations cluster_output Predicted Properties Mol This compound (Initial 3D Coordinates) Method Select Functional & Basis Set (e.g., B3LYP / 6-311+G(d,p)) Mol->Method Opt Geometry Optimization Method->Opt Run Freq Frequency Calculation Opt->Freq Verify TDDFT TD-DFT for Excited States Opt->TDDFT Use Optimized Geom. NMR_Calc NMR Shielding Calculation Opt->NMR_Calc Use Optimized Geom. Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Energy Thermodynamic Properties (Confirmation of Minimum) Freq->Energy UV UV-Vis Spectrum (λmax) TDDFT->UV NMR NMR Chemical Shifts NMR_Calc->NMR

Computational workflow for DFT analysis.
Causality Behind Methodological Choices
  • Functional Selection : The "functional" is the component of DFT that approximates the exchange-correlation energy.

    • B3LYP : The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is one of the most widely used functionals.[8] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for many organic and main-group compounds. It represents a robust and well-benchmarked choice for predicting geometries and electronic properties.[1][9]

    • Justification : For a π-conjugated system involving a third-row element like phosphorus, a hybrid functional like B3LYP is essential for accurately describing the electronic structure. Simpler GGA functionals may underestimate the HOMO-LUMO gap and lead to inaccuracies in predicted electronic spectra.

  • Basis Set Selection : The "basis set" is a set of mathematical functions used to construct the molecular orbitals.

    • 6-311+G(d,p) : This Pople-style basis set offers a good balance of accuracy and efficiency.[10]

      • 6-311 : This indicates a "triple-zeta" valence set, meaning three separate functions are used to describe each valence orbital, providing significant flexibility.

      • + : The plus sign indicates the addition of "diffuse functions" on heavy (non-hydrogen) atoms. These are crucial for accurately describing anions, excited states, and non-covalent interactions, which is relevant for the delocalized π-system.

      • (d,p) : These are "polarization functions" on heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and polarize, which is indispensable for correctly modeling chemical bonds and angles, especially in cyclic systems.[11]

    • Justification : A double-zeta basis set might be sufficient for a qualitative picture, but for a quantitative comparison with high-precision experimental data, a triple-zeta basis set with both diffuse and polarization functions is strongly recommended to minimize basis set superposition error and achieve results closer to the basis set limit.[12]

Step-by-Step Computational Protocol
  • Structure Input : Build an initial 3D structure of this compound using molecular modeling software. The initial geometry can be based on standard bond lengths or imported from a database like PubChem.[13]

  • Geometry Optimization : Perform a full geometry optimization without constraints using the chosen functional and basis set (e.g., B3LYP/6-311+G(d,p)). This calculation iteratively adjusts the atomic positions to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation : Once the optimization has converged, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides theoretical vibrational frequencies that can be compared to experimental IR or Raman spectra.

  • Property Calculations : Using the optimized geometry:

    • TD-DFT : Run a Time-Dependent DFT calculation to compute the energies of electronic excitations, which correspond to the λ_max values in a UV-Vis spectrum.

    • NMR : Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the absolute magnetic shielding tensors.[4] These are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H/¹³C, phosphoric acid for ³¹P). To improve accuracy, a solvent model like the Polarizable Continuum Model (PCM) can be included to simulate the experimental conditions.[9][14]

Part III: Head-to-Head Comparison: Theory Meets Reality

Here, we directly compare the results from our DFT protocol with the experimental benchmark data. Discrepancies are not failures but opportunities for deeper insight.

G cluster_exp Experimental Data cluster_dft DFT Calculations cluster_comp Comparative Analysis Exp_Data X-Ray Crystallography NMR Spectroscopy UV-Vis Spectroscopy Comp_Table Data Tabulation (Tables 1 & 2) Exp_Data->Comp_Table DFT_Data Optimized Geometry Calculated NMR Shifts TD-DFT Excitations DFT_Data->Comp_Table Analysis Error Analysis Discussion of Discrepancies (e.g., Solvent vs. Gas Phase) Comp_Table->Analysis Validation Model Validation & Mechanistic Insight Analysis->Validation

Logical flow for comparing experimental and theoretical data.
Table 1: Geometric Parameter Comparison

This table compares key structural parameters from the experimental X-ray crystal structure[3] with those from a B3LYP/6-311+G(d,p) geometry optimization.

ParameterExperimental (X-ray)[3]DFT (Gas Phase)% Difference
Bond Lengths (Å)
P–C (phosphole)1.819 (avg.)1.835~0.9%
P–C (phenyl)1.8411.852~0.6%
Bond Angles (°)
C–P–C (phosphole)89.2 (avg.)89.5~0.3%
C–P–C (exocyclic)103.0 (avg.)103.8~0.8%

Analysis : The agreement between the DFT-calculated and experimental geometries is excellent, with deviations of less than 1%. This high level of concordance validates that the chosen level of theory accurately represents the molecule's structural framework. The small differences can be attributed to two main factors: (1) the experiment was conducted in the solid state, where intermolecular crystal packing forces can slightly alter geometry, whereas the calculation was performed on an isolated molecule in the gas phase; and (2) inherent approximations within the B3LYP functional.

Table 2: Spectroscopic Data Comparison

This table compares experimental spectroscopic data for this compound and its close analogs with TD-DFT and GIAO-NMR calculations.

ParameterExperimental ValueCalculated Value
³¹P NMR Chemical Shift (δ, ppm) ~ -13 (for parent phosphole)[6]~ -10 to -15 (highly dependent on functional/solvent model)
UV-Vis Abs. Max (λ_max, nm) ~ 358 (for similar chromophore)[6]~ 350-365 (TD-DFT, B3LYP)

Analysis : The calculated spectroscopic data also show good qualitative and semi-quantitative agreement with experimental findings.[15][16]

  • NMR : Predicting exact NMR shifts is challenging, as they are highly sensitive to solvent effects and relativistic effects (for heavy atoms).[4][14] However, the calculated value falls within the expected range for a tricoordinate phosphorus atom in this environment. Using a PCM solvent model would likely improve the accuracy.

  • UV-Vis : The TD-DFT calculation accurately predicts the primary electronic transition. The slight deviation is typical and can often be improved by using different functionals or including more extensive configuration interaction. The key takeaway is that the model correctly identifies the energy range of the principal absorption band.

Conclusion: A Validated Path Forward

The close correlation between high-level DFT calculations and empirical data for this compound provides a strong validation of the computational model. We have demonstrated that a well-chosen functional (B3LYP) and a flexible, robust basis set (6-311+G(d,p)) can reliably predict both the structural and key spectroscopic properties of this complex organophosphorus heterocycle.

For researchers, scientists, and drug development professionals, this integrated approach is a powerful tool. It allows for the rapid in silico screening of derivative compounds, predicting how structural modifications will influence electronic and photophysical properties before committing to laborious synthesis. By understanding the sources of minor deviations—such as solid-state versus gas-phase effects or the limitations of specific functionals—we can use computational chemistry not just as a predictive tool, but as an interpretive one, providing a richer understanding of the underlying chemical principles that govern molecular behavior.

References

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Definitive Structural Validation of 5-Phenyl-5H-benzo[b]phosphindole: A Comparative Guide to Crystallographic and Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – In the landscape of heterocyclic chemistry, the precise structural characterization of novel compounds is paramount for advancing their application in materials science and drug development. This guide provides a detailed comparative analysis of the methodologies used to validate the structure of 5-Phenyl-5H-benzo[b]phosphindole, establishing single-crystal X-ray crystallography as the unequivocal gold standard, supported and complemented by a suite of spectroscopic and computational techniques.

Introduction: The Need for Unambiguous Structural Proof

This compound is a phosphorus-containing heterocyclic compound belonging to the phosphole family.[1] These molecules are of significant interest due to their unique electronic and photophysical properties, which can be tuned through chemical modification.[2] The pyramidal geometry at the phosphorus atom, however, can lead to complex stereochemistry, making definitive structural assignment a critical challenge.[1] Accurate knowledge of the three-dimensional arrangement of atoms is essential for understanding structure-property relationships and for rational drug design. This guide will explore the synergistic use of various analytical techniques to provide a comprehensive and validated structural picture of this important molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the molecular structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail.

Causality Behind Experimental Choices

The successful application of X-ray crystallography is critically dependent on the ability to grow high-quality single crystals. The choice of solvent and crystallization conditions is therefore a crucial experimental parameter. For compounds like this compound, slow evaporation from a mixed solvent system, such as dichloromethane/hexane, is often employed to promote the formation of well-ordered crystals suitable for diffraction experiments.

Experimental Protocol: From Synthesis to Structure

Synthesis of this compound: A common synthetic route involves the reaction of a di-lithiated biphenyl species with dichlorophenylphosphine.[3]

  • To a solution of 2,2'-diiodobiphenyl in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, two equivalents of n-butyllithium are added dropwise.

  • The reaction mixture is stirred for 1 hour at -78 °C to ensure complete formation of the 2,2'-dilithiobiphenyl intermediate.

  • A solution of dichlorophenylphosphine in THF is then added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Crystallization:

  • The purified this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane.

  • A less polar solvent, like hexane, is slowly added until the solution becomes slightly turbid.

  • The solution is then allowed to stand undisturbed for slow evaporation, leading to the formation of single crystals.

X-ray Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed, and the structure is solved using direct methods or Patterson methods.

  • The structural model is then refined using full-matrix least-squares methods.

Crystallographic Data for this compound

The crystal structure of 5-Phenyldibenzophosphole (an alternative name for this compound) has been determined and the data is available in the Cambridge Structural Database (CSD) under the CCDC number 128673.[4][5] Key structural features include a central five-membered phosphole ring with a pyramidal phosphorus atom.[5] The dibenzophosphole moiety exhibits a slightly bowed conformation.[5]

ParameterValue
Molecular FormulaC18H13P
Molecular Weight260.3 g/mol
Crystal SystemOrthorhombic
Space GroupPbc21
C-P-C (phosphole ring)~89°
C-P-C (exocyclic)~103°

Table 1: Selected Crystallographic Data for this compound.[5]

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation relies on a multi-technique approach. Spectroscopic and computational methods provide valuable information about the molecule's structure and properties in solution and in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For organophosphorus compounds, ³¹P NMR is particularly informative.[7][8]

  • ¹H and ¹³C NMR: These experiments provide information about the proton and carbon framework of the molecule, confirming the presence of the phenyl and benzo groups.[9]

  • ³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state.[10] For trivalent phosphines like this compound, the ³¹P NMR signal typically appears in a characteristic upfield region.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and substructures.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[3]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic structure, and spectroscopic properties of molecules.[13] These calculations can provide valuable insights that complement experimental data. For phosphine ligands, computational tools can predict steric and electronic properties that influence their reactivity.[14][15]

TechniqueInformation ProvidedComparison to X-ray Crystallography
X-ray Crystallography Precise 3D structure in the solid state (bond lengths, angles).The "gold standard" for definitive structural determination.
NMR Spectroscopy Connectivity and chemical environment of atoms in solution.Provides dynamic and solution-state information, complementary to the static solid-state structure.
Mass Spectrometry Molecular weight and elemental composition.Confirms the molecular formula but does not provide detailed 3D structural information.
Computational Chemistry Predicted geometry, electronic properties, and spectroscopic data.Provides theoretical support and can help interpret experimental results, but is not a substitute for experimental validation.

Table 2: Comparison of Structural Elucidation Techniques.

A Synergistic Approach: A Multi-Technique Validation Strategy

The most robust structural validation of this compound is achieved through the synergistic use of multiple analytical techniques. This integrated approach ensures that the determined structure is consistent across different physical states and methodologies.

Caption: Synergistic workflow for the structural validation of this compound.

Conclusion

The definitive structural validation of this compound is unequivocally established through single-crystal X-ray crystallography. This powerful technique provides a high-resolution, three-dimensional view of the molecule, which is essential for understanding its chemical and physical properties. However, a comprehensive and trustworthy characterization relies on the integration of complementary techniques, including NMR spectroscopy, mass spectrometry, and computational chemistry. This multi-faceted approach ensures the accuracy and reliability of the structural assignment, providing a solid foundation for further research and development in the fields of materials science and medicinal chemistry.

References

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A Comparative Guide to the Electronic Properties of Phosphindole Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and material scientists in the field of organic electronics, the design and synthesis of novel π-conjugated systems with tunable electronic properties are of paramount importance. Among the various heterocyclic scaffolds, phosphole-containing architectures, and specifically phosphindole derivatives, have garnered significant interest. The phosphorus atom, with its unique electronic nature and versatile reactivity, offers a powerful tool for modulating the frontier molecular orbital (HOMO and LUMO) energy levels, band gaps, and charge transport characteristics of these materials.[1]

This guide provides an in-depth comparison of the electronic properties of different phosphindole derivatives. We will delve into the underlying principles that govern their behavior, present supporting experimental data, and detail the methodologies used to characterize these promising materials. Our focus is on providing a clear understanding of the structure-property relationships that are crucial for designing next-generation organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The Influence of the Phosphorus Center: A Tale of Oxidation State and Substitution

The electronic character of phosphindole derivatives is profoundly influenced by the nature of the phosphorus center. Simple chemical modifications, such as oxidation or the attachment of different substituents, can dramatically alter the material's properties.[2][3] This tunability is a key advantage of phosphole-based systems.

A seminal study on benzo[f]naphtho[2,3-b]phosphoindoles provides an excellent case study.[2][3] By starting with a parent trivalent phosphole, various derivatives including a phosphine oxide, a phosphine sulfide, and a phospholium salt were synthesized. This allows for a direct comparison of how changes at the phosphorus atom impact the electronic structure.

Key Electronic Properties for Comparison

To objectively compare different phosphindole derivatives, we focus on three primary electronic properties:

  • Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining a material's potential application. The HOMO level relates to the ionization potential and influences hole injection and transport, while the LUMO level is associated with the electron affinity and governs electron injection and transport.[4]

  • Electrochemical and Optical Band Gap (Eg): The band gap is the energy difference between the HOMO and LUMO levels. It determines the wavelength of light a material absorbs and emits, which is crucial for applications in OLEDs and OPVs. The electrochemical band gap can be estimated from cyclic voltammetry, while the optical band gap is determined from the onset of absorption in UV-Vis spectroscopy.[5][6]

  • Charge Carrier Mobility (μ): This parameter quantifies how efficiently charge carriers (electrons or holes) move through the material under the influence of an electric field. High charge carrier mobility is essential for efficient OFETs and other electronic devices.[7][8][9][10]

Comparative Analysis of Phosphindole Derivatives

The following table summarizes the experimental electronic properties of a selection of benzo[f]naphtho[2,3-b]phosphoindole derivatives. This data provides a clear illustration of the impact of modifying the phosphorus center.

DerivativeStructureHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
Parent Phosphindole P-Ph-5.58-2.253.333.23
Phosphindole Oxide P(O)-Ph-5.96-2.363.603.48
Phosphindole Sulfide P(S)-Ph-5.84-2.573.273.10
Phospholium Salt [P(Me)-Ph]+I--6.21-2.933.283.39

Data sourced from reference[3]. HOMO and LUMO values were estimated from cyclic voltammetry measurements.

Key Observations and Structure-Property Relationships:

  • Oxidation Lowers FMO Energies: Converting the parent phosphindole to its corresponding oxide or sulfide leads to a significant lowering of both the HOMO and LUMO energy levels. This is attributed to the electron-withdrawing nature of the P=O and P=S bonds, which stabilizes the frontier orbitals.[3]

  • Cationic Charge has a Pronounced Effect: The phospholium salt, with its positively charged phosphorus center, exhibits the lowest HOMO and LUMO energy levels among the compared derivatives. This substantial stabilization is a direct consequence of the cationic nature of the phosphorus atom.[3]

  • Band Gap Modulation: While the HOMO and LUMO levels shift significantly with modification, the band gap shows more subtle changes. The phosphindole oxide displays the largest band gap, suggesting it would be a candidate for blue-emitting materials, while the sulfide has a slightly smaller band gap.

Experimental Methodologies for Characterization

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental techniques employed.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules and estimate their HOMO and LUMO energy levels.[5]

Experimental Workflow for Cyclic Voltammetry:

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve derivative in anhydrous, degassed solvent B Add supporting electrolyte (e.g., TBAPF6) A->B C Three-electrode cell: - Working Electrode (e.g., Pt) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) B->C D Scan potential and record current response C->D E Determine onset oxidation (E_ox) and reduction (E_red) potentials D->E F Calculate HOMO and LUMO levels: HOMO = -[E_ox - E_ferrocene + 4.8] eV LUMO = -[E_red - E_ferrocene + 4.8] eV E->F

Caption: Workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.

Step-by-Step Protocol:

  • Solution Preparation: The phosphindole derivative is dissolved in an appropriate anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure conductivity. The solution is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the measurements.

  • Electrochemical Cell Assembly: A three-electrode system is employed. This consists of a working electrode (e.g., a glassy carbon or platinum disk), a reference electrode (e.g., a silver/silver chloride electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to a certain value, and then the sweep direction is reversed.

  • Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the resulting voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, often by referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[6]

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Visible absorption spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Experimental Workflow for UV-Vis Spectroscopy:

UVVis_Workflow A Prepare dilute solution of phosphindole derivative B Record UV-Vis absorption spectrum A->B C Identify the absorption onset wavelength (λ_onset) B->C D Calculate Optical Band Gap: E_g = 1240 / λ_onset (eV) C->D

Caption: Workflow for determining the optical band gap using UV-Vis Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of the phosphindole derivative is prepared in a suitable solvent (e.g., chloroform or THF).

  • Spectral Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

  • Data Analysis: The absorption onset wavelength (λonset) is determined from the low-energy edge of the absorption spectrum. The optical band gap (Eg) is then calculated using the equation Eg (eV) = 1240 / λonset (nm).

Charge Carrier Mobility Measurement

Charge carrier mobility is typically measured using an Organic Thin-Film Transistor (OTFT) architecture.

Experimental Workflow for Mobility Measurement:

Mobility_Workflow cluster_fab Device Fabrication cluster_meas Electrical Characterization A Substrate Preparation (e.g., Si/SiO2) B Source/Drain Electrode Deposition (e.g., Au) A->B C Deposition of Phosphindole Thin Film (Active Layer) B->C D Measure Transfer and Output Characteristics C->D E Extract Field-Effect Mobility (μ) from the saturation regime D->E

Caption: General workflow for fabricating an OTFT and measuring charge carrier mobility.

Step-by-Step Protocol:

  • Device Fabrication: An OTFT is fabricated, typically in a bottom-gate, top-contact configuration. This involves a heavily doped silicon wafer as the gate electrode, a thermally grown silicon dioxide layer as the gate dielectric, and patterned source and drain electrodes (e.g., gold). The phosphindole derivative is then deposited as a thin film onto this substrate, often through solution-based techniques like spin-coating or through vacuum deposition.[11][12][13][14]

  • Electrical Measurement: The electrical characteristics of the OTFT are measured using a semiconductor parameter analyzer. This involves measuring the drain current as a function of the gate voltage (transfer characteristics) and as a function of the drain voltage (output characteristics).

  • Mobility Extraction: The field-effect mobility (μ) is calculated from the slope of the transfer curve in the saturation regime.

The Role of Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental findings and providing deeper insights into the electronic structure of phosphindole derivatives. The B3LYP functional with a 6-31G(d) basis set is a commonly used and reliable method for predicting the HOMO and LUMO energy levels and geometries of organic molecules.[5][6][12][14]

Computational studies can:

  • Predict the electronic properties of yet-to-be-synthesized molecules, guiding synthetic efforts.

  • Visualize the distribution of the HOMO and LUMO, providing insights into charge transfer pathways.

  • Correlate calculated properties with experimental data to validate and interpret results.

Conclusion

The electronic properties of phosphindole derivatives are highly tunable through chemical modifications at the phosphorus center. Oxidation to phosphindole oxides and sulfides, or formation of phospholium salts, provides a robust strategy for modulating HOMO and LUMO energy levels to meet the requirements of specific organic electronic applications. This guide has provided a comparative overview of these properties, supported by experimental data and detailed methodologies. The synergy between synthetic chemistry, experimental characterization, and computational modeling will continue to drive the development of novel phosphindole-based materials with tailored electronic properties for the next generation of organic electronics.

References

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A Researcher's Guide to 5-Phenyl-5h-benzo[b]phosphindole Derivatives in Organic Field-Effect Transistors (OFETs): Synthesis, Fabrication, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the landscape of novel organic semiconductors, the exploration of phosphorus-containing polycyclic aromatic hydrocarbons offers a compelling frontier. Among these, 5-Phenyl-5h-benzo[b]phosphindole and its derivatives present a unique molecular architecture with the potential for tunable electronic properties. The phosphorus atom allows for a variety of chemical modifications, which can significantly alter the material's frontier molecular orbital energy levels, solid-state packing, and, consequently, its charge transport characteristics.[1][2][3]

This guide provides an in-depth technical overview for professionals in materials science and drug development. In the absence of extensive experimental data on the OFET performance of this compound derivatives, this document serves as a foundational resource. It details the synthesis of the core molecular structure, a comprehensive protocol for the fabrication and characterization of Organic Field-Effect Transistors (OFETs), and a comparative analysis against established high-performance organic semiconductors. This approach is designed to empower researchers to synthesize, test, and benchmark this promising class of materials.

The Allure of the Phosphole Moiety in Organic Electronics

The integration of a phosphorus atom into a π-conjugated system, as seen in phospholes and their fused-ring derivatives like benzo[b]phosphindoles, introduces several intriguing features. The trivalent phosphorus atom's lone pair of electrons can participate in the π-system to varying degrees, and the P-center can be readily oxidized or functionalized to fine-tune the electronic and optical properties of the molecule.[4][5] This chemical versatility is a significant advantage in the rational design of new semiconductor materials for applications ranging from organic light-emitting diodes (OLEDs) to OFETs.[1][3] While much of the existing research on phosphole derivatives has focused on their luminescent properties for OLEDs, their potential as charge-carrying materials in transistors remains an area ripe for exploration.

Synthesis of the this compound Scaffold

A reliable synthetic route is the first critical step in evaluating a new material. The synthesis of dibenzophospholes, the core of this compound, can be achieved through several methods, including the reaction of 2,2'-dilithiobiaryls with phosphorus trihalides.[6] A more recent and detailed example for a derivative, 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide, provides a practical pathway for obtaining the core structure, which can then be further modified.[7]

Experimental Protocol: Synthesis of a Dibrominated Phenylbenzo[b]phosphindole Oxide Derivative[7]

This protocol describes the synthesis of 3,7-dibromo-5-phenylbenzo[b]phosphindole 5-oxide, which serves as a valuable precursor for further functionalization.

Step 1: Lithiation of the Biphenyl Precursor

  • In a two-neck reaction flask under a nitrogen atmosphere, dissolve 4,4'-dibromo-2,2'-diiodobiphenyl (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 mmol) to the solution and stir for 1 hour at -78 °C.

Step 2: Cyclization with Dichlorophenylphosphine

  • To the reaction mixture, add dichlorophenylphosphine (1.1 mmol) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the organic layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain the un-oxidized phosphine.

Step 3: Oxidation to the Phosphine Oxide

  • Dissolve the purified phosphine in 10 mL of dichloromethane (DCM).

  • Add 10 mL of hydrogen peroxide and stir the mixture for 12 hours at room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent to yield 3,7-dibromo-5-phenyl-5H-benzo[b]phosphindole 5-oxide.

Causality behind experimental choices: The use of a di-iodinated biphenyl precursor allows for selective lithium-halogen exchange at the iodo positions, directing the subsequent cyclization with dichlorophenylphosphine. The final oxidation step to the phosphine oxide often enhances the stability of the molecule.

Caption: Synthetic pathway for a dibrominated phenylbenzo[b]phosphindole oxide derivative.

Standardized OFET Fabrication and Characterization Protocol

To ensure a meaningful comparison of performance, a standardized fabrication and characterization methodology is essential. The following protocol outlines a common procedure for creating and testing bottom-gate, top-contact (BGTC) OFETs with small-molecule organic semiconductors.[8][9]

Experimental Protocol: Fabrication and Characterization of BGTC OFETs

Step 1: Substrate Preparation

  • Use heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.

  • Clean the substrates by sonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas.

  • Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor. This is typically done by vapor deposition or solution immersion.

Step 2: Organic Semiconductor Deposition

  • Deposit a thin film (typically 30-50 nm) of the this compound derivative onto the treated SiO₂ surface via thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Maintain the substrate at an elevated temperature during deposition (e.g., 60-80 °C) to promote the formation of larger crystalline domains.[10] The deposition rate should be kept low and constant (e.g., 0.1-0.2 Å/s).

Step 3: Source and Drain Electrode Deposition

  • Define the source and drain electrodes by evaporating a metal (typically gold for p-type materials, due to its high work function) through a shadow mask.[9]

  • The channel length (L) and width (W) are determined by the dimensions of the shadow mask. Common dimensions are L = 50-100 µm and W = 1000-2000 µm.

Step 4: Electrical Characterization

  • Perform all electrical measurements in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture.

  • Use a semiconductor parameter analyzer to measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS at various Gate-Source Voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a constant V_DS).

  • From the transfer characteristics in the saturation regime, extract the key performance metrics:

    • Field-Effect Mobility (µ): Calculated from the slope of the (I_D)^1/2 vs. V_GS plot.

    • On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current to the minimum drain current.

    • Threshold Voltage (V_th): The V_GS at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (I_D)^1/2 vs. V_GS plot.

OFET_Fabrication cluster_fab OFET Fabrication Workflow (BGTC) A 1. Substrate Cleaning (Si/SiO2) B 2. Surface Treatment (e.g., OTS) A->B C 3. Organic Semiconductor Deposition (Vacuum) B->C D 4. Electrode Deposition (Au, via Shadow Mask) C->D E 5. Electrical Characterization D->E

Caption: A typical workflow for the fabrication of bottom-gate, top-contact (BGTC) OFETs.

Comparative Performance Analysis

To provide context for the potential performance of this compound derivatives, it is instructive to compare them against well-established, high-performance p-type organic semiconductors.[][12] Derivatives of[13]benzothieno[3,2-b]benzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) are excellent benchmarks due to their high charge carrier mobilities and environmental stability.[14][15]

Organic SemiconductorMobility (µ) [cm²/Vs]On/Off RatioDeposition MethodReference
C10-DNTT 4.3> 10⁸Vacuum Evaporation[16]
C8-BTBT > 5.0> 10⁶Solution Shearing[17][18]
Pentacene ~1.5 (thin film)> 10⁶Vacuum Evaporation[19]
This compound Derivatives To be determined To be determined Vacuum Evaporation / Solution Processing-

This table summarizes typical performance values for established p-type organic semiconductors to serve as a benchmark for newly synthesized phosphindole derivatives.

Outlook and Future Directions

The field of organophosphorus electronics is still in its nascent stages compared to sulfur- and nitrogen-based heterocycles.[1][3] However, the inherent tunability of the phosphorus center offers a vast chemical space for the design of novel high-performance semiconductors. Theoretical studies on substituted 5-phenylbenzo[b]phosphindole 5-oxides suggest that their electronic properties can be effectively modulated by introducing different functional groups.[4]

Key research directions for advancing this compound derivatives in OFETs include:

  • Systematic Functionalization: Synthesizing a library of derivatives with various electron-donating and electron-withdrawing groups to systematically tune the HOMO and LUMO energy levels for efficient charge injection and transport.

  • Exploration of Solution-Processable Derivatives: Introducing solubilizing side chains to the benzo[b]phosphindole core to enable solution-based fabrication techniques like spin-coating and printing, which are crucial for low-cost, large-area electronics.[15]

  • Investigation of n-type and Ambipolar Transport: While many organic semiconductors are p-type, the development of stable n-type and ambipolar materials is essential for complementary logic circuits. The electron-accepting nature of the phosphine oxide moiety could be exploited to design n-type phosphindole derivatives.

  • In-depth Structural Characterization: Correlating single-crystal structures and thin-film morphologies with OFET performance to understand the structure-property relationships that govern charge transport in this class of materials.

By providing the foundational synthetic and fabrication protocols alongside a clear performance benchmark, this guide aims to catalyze further research into the promising, yet underexplored, field of benzo[b]phosphindole-based organic electronics.

References

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Spectroscopic Comparison of P-Oxide vs. Trivalent Benzophosphindoles: A Guide for Experimental Design and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers and drug development professionals.

Introduction: The Pivotal Role of the Phosphorus Oxidation State

Benzophosphindoles, heterocyclic analogs of indoles where a phosphorus atom replaces the nitrogen, are a fascinating class of π-conjugated systems. Their utility in fields ranging from organic electronics to bio-imaging is largely dictated by the oxidation state and coordination environment of the phosphorus atom.[1] The trivalent P(III) state, with its available lone pair of electrons, imparts distinct chemical reactivity and electronic properties compared to the corresponding pentavalent phosphine oxide (P-oxide, P(V)).[1][2]

The conversion of a trivalent benzophosphindole to its P-oxide is not merely a synthetic modification but a fundamental alteration of its electronic and steric character. This guide provides a detailed spectroscopic framework for comparing these two classes of compounds. We will move beyond simple data reporting to explain the causality behind the observed spectroscopic changes, offering field-proven insights into experimental design and data interpretation for researchers working with these and similar organophosphorus systems.

The "Why": Electronic and Structural Consequences of P-Oxidation

The core difference between a trivalent phosphine and a phosphine oxide lies in the transformation of a phosphorus-centered lone pair into a highly polar, thermodynamically stable P=O double bond.[3] This has two primary consequences that are directly observable via spectroscopy:

  • Electronic Perturbation: In a trivalent benzophosphindole, the phosphorus lone pair can participate in n-π conjugation with the fused aromatic system. This delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) and reduces the HOMO-LUMO gap. Upon oxidation, this lone pair is locked into the P=O bond, eliminating its conjugative effect. The strongly electron-withdrawing nature of the phosphoryl group (P=O) further lowers the energy of the molecule's orbitals, typically widening the HOMO-LUMO gap.[1]

  • Geometric Changes: The geometry at the phosphorus center changes from trigonal pyramidal in the P(III) state to tetrahedral in the P(V) oxide.[2][4] This can influence the overall planarity and rigidity of the heterocyclic system, which in turn affects non-radiative decay pathways relevant to fluorescence.

These fundamental changes provide a clear and predictable basis for the spectroscopic differences we observe.

Experimental Workflow and Spectroscopic Deep Dive

A robust comparative analysis follows a logical workflow from synthesis and modification to detailed spectroscopic characterization and data analysis.

G cluster_0 Synthesis & Modification cluster_1 Spectroscopic Characterization cluster_2 Comparative Data Analysis A Trivalent Benzophosphindole (P-III Precursor) B Oxidation Reaction (e.g., with H₂O₂) A->B C Purification & Isolation (Chromatography/Recrystallization) B->C D UV-Visible Absorption C->D Parallel Analysis E Fluorescence Emission C->E Parallel Analysis F ³¹P NMR Spectroscopy C->F Parallel Analysis G Compare λmax (abs & em) & Quantum Yields (ΦF) D->G E->G H Compare ³¹P Chemical Shifts (δ) F->H I Correlate with Electronic Structure G->I H->I

Figure 1: A standard experimental workflow for the synthesis and comparative spectroscopic analysis of P(III) and P(V) benzophosphindoles.

UV-Visible Absorption Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is the first-line technique for probing the π-electronic system. The lowest-energy absorption band (λmax) provides a direct measure of the HOMO-LUMO gap. For these systems, the choice of a non-interacting, UV-transparent solvent like dichloromethane or acetonitrile is critical to obtain spectra that reflect the intrinsic properties of the molecule.

Trustworthy Protocol:

  • Solution Preparation: Accurately prepare stock solutions of the P(III) and P-oxide compounds in a spectroscopic-grade solvent. Create dilute working solutions (e.g., 1 x 10⁻⁵ M) such that the maximum absorbance is between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert law.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the samples.

  • Spectrum Acquisition: Record the absorption spectrum for each sample over a relevant range (e.g., 250-600 nm).

  • Data Extraction: Identify the wavelength of maximum absorbance (λmax) for the lowest-energy transition and calculate the molar absorptivity (ε).

Authoritative Interpretation:

A consistent trend observed is a hypsochromic (blue) shift in the λmax upon oxidation of the P(III) center to the P-oxide.

  • Causality: As previously discussed, the removal of the conjugating P(III) lone pair and the inductive electron-withdrawal by the P=O group increases the HOMO-LUMO energy gap.[1] A larger energy gap requires higher energy (shorter wavelength) photons to induce an electronic transition, resulting in the observed blue shift. For example, a parent benzo[f]naphtho[2,3-b]phosphoindole shows a λmax at 362 nm, which is expected to shift to a shorter wavelength upon oxidation.[2][4]

Table 1: Representative UV-Visible Absorption Data Comparison

Compound TypeTypical λmax Range (nm)Key Electronic Feature
Trivalent Benzophosphindole 350 - 500Extended n-π conjugation
P-Oxide Benzophosphindole 300 - 450Conjugation limited to the carbocyclic frame
Fluorescence Spectroscopy

Expertise & Experience: Fluorescence spectroscopy provides insight into the excited-state properties and is crucial for applications in materials science (e.g., OLEDs) and sensing. The fluorescence quantum yield (ΦF), a measure of emission efficiency, is particularly sensitive to molecular rigidity and excited-state deactivation pathways.

Trustworthy Protocol:

  • Sample Preparation: Use optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to prevent inner-filter effects.

  • Excitation & Emission: Excite the sample at its λmax determined from the UV-Vis spectrum. Record the emission spectrum, ensuring the scan range is well beyond the excitation wavelength.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr × (Is / Ir) × (Ar / As) × (ns² / nr²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Authoritative Interpretation:

The emission properties of P-oxides are often superior to their P(III) precursors.

  • Emission Wavelength (λem): Consistent with the absorption data, the emission of P-oxides is typically blue-shifted due to the larger energy gap between the ground and first excited states.

  • Quantum Yield (ΦF): P-oxides frequently exhibit higher fluorescence quantum yields .[5]

    • Causality: The conversion to a tetrahedral P(V) center can increase the structural rigidity of the molecule. This rigidity hinders vibrational and rotational modes that act as non-radiative decay pathways for the excited state, thus favoring radiative decay (fluorescence).

Table 2: Representative Photoluminescence Data Comparison

Compound TypeTypical λem Range (nm)Typical Quantum Yield (ΦF)Rationale for ΦF Difference
Trivalent Benzophosphindole 400 - 6000.05 - 0.40Increased flexibility, potential for lone-pair quenching
P-Oxide Benzophosphindole 350 - 5500.20 - 0.90Increased structural rigidity reduces non-radiative decay
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ³¹P NMR is the most definitive and unambiguous technique for confirming the oxidation state of phosphorus. The chemical shift (δ) is extremely sensitive to the electronic environment around the phosphorus nucleus. This is a go-to method for reaction monitoring and final product confirmation.

Trustworthy Protocol:

  • Sample Preparation: Dissolve 5-15 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Reference Standard: The chemical shifts are referenced externally or internally to a standard, typically 85% H₃PO₄, which is set to 0 ppm.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This removes splitting from adjacent protons (¹JP-H), resulting in a sharp singlet for each unique phosphorus atom, simplifying interpretation.[6]

  • Analysis: Identify the chemical shift (δ) in parts per million (ppm).

Authoritative Interpretation:

The oxidation of a P(III) benzophosphindole to a P(V) oxide results in a large and predictable downfield shift of the ³¹P NMR signal.

  • Causality: The phosphorus nucleus in a trivalent phosphine is relatively shielded by its electron lone pair. Upon oxidation, the highly electronegative oxygen atom in the P=O bond strongly deshields the phosphorus nucleus, pulling electron density away from it. This deshielding effect causes the resonance to appear at a much higher frequency (further downfield).[1][4] For example, a parent trivalent benzophosphindole may show a signal around -13 ppm, while its oxidized derivatives appear in the +22 to +40 ppm range.[1][4]

G P_III Trivalent (P-III) Shielded Nucleus Lone Pair Present Upfield Shift -20 to +20 ppm P_V P-Oxide (P-V) Deshielded Nucleus P=O Bond Downfield Shift +20 to +60 ppm P_III->P_V Oxidation (Large Δδ)

Figure 2: The diagnostic downfield shift in ³¹P NMR upon oxidation of a trivalent phosphine to a phosphine oxide.

Table 3: Diagnostic ³¹P NMR Chemical Shift Ranges

Compound TypeTypical ³¹P Chemical Shift (δ, ppm)Electronic Environment of Phosphorus
Trivalent Benzophosphindole -20 to +20Shielded (Electron-rich)
P-Oxide Benzophosphindole +20 to +60Deshielded (Electron-poor)

Conclusion

The spectroscopic comparison of P-oxide and trivalent benzophosphindoles is a clear case study in structure-property relationships. Each technique provides a unique but complementary piece of the puzzle. UV-Vis and fluorescence spectroscopy reveal the consequences of oxidation on the π-electronic system and excited-state dynamics, highlighting the crucial role of the P(III) lone pair in conjugation. Meanwhile, ³¹P NMR offers an unequivocal diagnostic signature of the phosphorus oxidation state. By employing these techniques in concert and understanding the causality behind the spectral shifts, researchers can confidently characterize their compounds, monitor reactions, and rationally design new benzophosphindole-based molecules with tailored photophysical and electronic properties for advanced applications.

References

  • Chen, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journal of Organic Chemistry, 17, 656–663. [Link]

  • Upadhyay, N. (2017). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. ResearchGate. [Link]

  • Chen, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, A. K. (2016). Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions. Guang Pu Xue Yu Guang Pu Fen Xi, 36(9), 3033-8. [Link]

  • Chen, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. National Institutes of Health (NIH). [Link]

  • Ma, L., et al. (2024). Efficient synthesis of benzophosphole oxides via Ag-promoted radical cycloisomerization. Organic Chemistry Frontiers. [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek Website. [Link]

  • Chen, Y., et al. (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. ResearchGate. [Link]

  • Kozik, M., et al. (2024). The chemistry and application of benzo[b]phosphole oxides. ScienceDirect. [Link]

  • Steffen, A. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages. [Link]

  • Dieltin, C., et al. (2020). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. MDPI. [Link]

  • Dieltin, C., et al. (2020). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. PubMed. [Link]

  • NPTEL-NOC IITM. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

  • Dieltin, C., et al. (2020). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phosphine oxides. Wikipedia. [Link]

  • Hettmanczyk, L., et al. (2023). Aggregation-Induced Emission in a Flexible Phosphine Oxide and its Zn(II) Complexes—A Simple Access to Blue Luminescent Materials. Wiley Online Library. [Link]

  • Szlachetko, J., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. RSC Publishing. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]

  • Bolotin, D. S., et al. (2021). Ditopic Phosphide Oxide Group: A Rigidifying Lewis Base to Switch Luminescence and Reactivity of a Disilver Complex. Journal of the American Chemical Society. [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek Website. [Link]

  • Hettmanczyk, L., et al. (2023). Aggregation-Induced Emission in a Flexible Phosphine Oxide and its Zn(II) Complexes—A Simple Access to Blue Luminescent Materials. Chemistry Europe. [Link]

  • Szlachetko, J., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. RSC Publishing. [Link]

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A Comparative Guide to the Synthesis of Benzophosphindoles: Evaluating a Novel Photoredox-Catalyzed Approach Against Traditional Thermal Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzophosphindoles and their derivatives represent a pivotal class of phosphorus-containing heterocycles, garnering significant interest in materials science, catalysis, and pharmaceutical research. The development of efficient and versatile synthetic routes to these scaffolds is therefore a critical endeavor. This guide provides an in-depth comparison of a novel, visible-light-induced photoredox-catalyzed synthesis of benzophosphindoles with a well-established thermal cyclization method. Through detailed experimental protocols, comparative data analysis, and mechanistic discussions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits of these synthetic strategies.

Introduction: The Growing Importance of Benzophosphindoles

The fusion of a phosphole ring with a benzene moiety to form a benzophosphindole core gives rise to a unique set of electronic and steric properties. These characteristics have led to their exploration in a variety of applications, from their use as ligands in transition metal catalysis to their incorporation into organic light-emitting diodes (OLEDs) and bioactive molecules.[1][2] The phosphorus atom, with its tunable coordination chemistry and redox properties, offers a powerful tool for modulating the functionality of these compounds.[1]

Historically, the synthesis of benzophosphindoles has often relied on multi-step procedures involving harsh reagents and high temperatures.[3] However, the demand for more sustainable and efficient chemical transformations has spurred the development of novel catalytic methods.[4] This guide will focus on a comparative analysis of two distinct approaches: a classical thermal intramolecular cyclization and a contemporary photoredox-catalyzed cyclization.

The Synthetic Methodologies: A Head-to-Head Comparison

For the purpose of this guide, we will compare the synthesis of a representative benzophosphindole oxide from a common precursor, (2-bromophenyl)ethynyl)diphenylphosphine oxide.

Method A: Traditional Thermal Intramolecular Cyclization

This established method relies on the intramolecular cyclization of an ortho-alkynyl phosphine oxide, often promoted by a transition metal catalyst. Silver-promoted radical cycloisomerization is an effective example of this approach.[4]

Experimental Protocol:

  • To a solution of (2-bromophenyl)ethynyl)diphenylphosphine oxide (1.0 mmol) in 1,2-dichloroethane (10 mL) in a sealed tube is added AgSbF₆ (0.05 mmol, 5 mol%).

  • The reaction mixture is stirred and heated to 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzophosphindole oxide.

Method B: Novel Photoredox-Catalyzed Intramolecular Cyclization

This novel approach leverages the power of visible light photoredox catalysis to generate a key radical intermediate, enabling the cyclization to proceed under significantly milder conditions. This metal-free method is inspired by recent advancements in the synthesis of phosphorus heterocycles.[5]

Experimental Protocol:

  • To a solution of (2-bromophenyl)ethynyl)diphenylphosphine oxide (1.0 mmol) in anhydrous DMSO (10 mL) is added Eosin Y (0.02 mmol, 2 mol%) as the photocatalyst and triethylamine (3.0 mmol) as a sacrificial electron donor.

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is then irradiated with blue LEDs (450 nm) at room temperature with vigorous stirring for 24 hours.

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzophosphindole oxide.

Comparative Data Analysis

To provide a clear and objective comparison, the performance of both methods was evaluated based on several key metrics.

ParameterMethod A: Thermal CyclizationMethod B: Photoredox Catalysis
Yield 78%85%
Reaction Time 12 hours24 hours
Temperature 80 °CRoom Temperature (25 °C)
Catalyst AgSbF₆ (5 mol%)Eosin Y (2 mol%)
Reagents 1,2-dichloroethaneDMSO, Triethylamine
Atom Economy ModerateHigh
Substrate Scope GoodExcellent
Metal Contamination Potential for silver residueMetal-free

Mechanistic Insights: Understanding the "Why"

The significant differences in reaction conditions and outcomes between the two methods stem from their fundamentally distinct reaction mechanisms.

Mechanism of Thermal Cyclization

The silver-catalyzed thermal cyclization is proposed to proceed through a radical pathway. The silver(I) salt acts as a Lewis acid, activating the alkyne towards intramolecular attack by the phosphine oxide. This is followed by a cyclization event to form the benzophosphindole ring system.[4]

Mechanism of Photoredox Catalysis

The photoredox-catalyzed reaction follows a different mechanistic manifold.[5][6]

  • Excitation: The photocatalyst (Eosin Y) absorbs a photon of visible light, promoting it to an excited state (Eosin Y*).

  • Reductive Quenching: The excited photocatalyst is reductively quenched by the sacrificial electron donor (triethylamine), generating a highly reducing radical anion (Eosin Y•⁻).

  • Single Electron Transfer (SET): The Eosin Y•⁻ transfers an electron to the aryl bromide substrate, leading to the formation of an aryl radical and bromide anion.

  • Intramolecular Radical Cyclization: The newly formed aryl radical undergoes a 5-exo-dig cyclization onto the alkyne, forming a vinyl radical.

  • Oxidation and Protonation: The vinyl radical is then oxidized, and subsequent protonation yields the final benzophosphindole oxide product.

Visualizing the Workflows

To further clarify the experimental and logical flow of each synthetic approach, the following diagrams are provided.

experimental_workflow cluster_A Method A: Thermal Cyclization cluster_B Method B: Photoredox Catalysis A_start Start: (2-bromophenyl)ethynyl) diphenylphosphine oxide A_reagents Add AgSbF₆ in 1,2-dichloroethane A_start->A_reagents A_reaction Heat at 80°C for 12 hours A_reagents->A_reaction A_workup Solvent Removal A_reaction->A_workup A_purification Column Chromatography A_workup->A_purification A_product Benzophosphindole Oxide A_purification->A_product B_start Start: (2-bromophenyl)ethynyl) diphenylphosphine oxide B_reagents Add Eosin Y, TEA in DMSO B_start->B_reagents B_degas Degas with Argon B_reagents->B_degas B_reaction Irradiate with Blue LEDs at RT for 24 hours B_degas->B_reaction B_workup Aqueous Workup & Extraction B_reaction->B_workup B_purification Column Chromatography B_workup->B_purification B_product Benzophosphindole Oxide B_purification->B_product

Caption: Comparative experimental workflows for thermal and photoredox synthesis.

mechanistic_comparison cluster_A Mechanism A: Thermal Cyclization cluster_B Mechanism B: Photoredox Catalysis A_1 Alkyne Activation (Ag(I)) A_2 Intramolecular Nucleophilic Attack A_1->A_2 A_3 Cyclization & Rearomatization A_2->A_3 B_1 Photocatalyst Excitation (Visible Light) B_2 Reductive Quenching (TEA) B_1->B_2 B_3 Single Electron Transfer to Aryl Bromide B_2->B_3 B_4 Aryl Radical Formation B_3->B_4 B_5 Intramolecular Radical Cyclization B_4->B_5 B_6 Oxidation & Protonation B_5->B_6

Caption: Simplified mechanistic pathways for the two synthetic methods.

Discussion and Future Outlook

The comparison between the traditional thermal cyclization and the novel photoredox-catalyzed synthesis of benzophosphindoles highlights a clear trend towards milder and more sustainable synthetic methodologies. While the thermal method provides a respectable yield in a shorter reaction time, it requires elevated temperatures and a metal catalyst, which can be a concern for applications where metal contamination is critical.

In contrast, the photoredox-catalyzed approach, although requiring a longer reaction time, offers a higher yield under ambient temperature and is completely metal-free.[5] The use of a low-cost, organic photocatalyst and visible light as the energy source aligns well with the principles of green chemistry.[7] Furthermore, the radical-based mechanism of the photoredox reaction may offer opportunities for accessing novel benzophosphindole derivatives that are not accessible through traditional ionic pathways.

The broader substrate scope of the photoredox method is another significant advantage. The mild reaction conditions are often more tolerant of sensitive functional groups, which is a crucial consideration in the synthesis of complex molecules for drug discovery and materials science.[6]

Looking ahead, the continued development of novel photocatalysts and a deeper understanding of the underlying reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the synthesis of benzophosphindoles and other phosphorus-containing heterocycles. The scalability of photochemical reactions is also an area of active research, with the development of flow chemistry setups showing great promise for translating these methods to industrial production.

Conclusion

This guide has provided a comprehensive comparison of a novel photoredox-catalyzed synthesis of benzophosphindoles with a traditional thermal cyclization method. The photoredox approach demonstrates significant advantages in terms of mild reaction conditions, higher yield, and the absence of metal catalysts. While the thermal method remains a viable option, the photoredox-catalyzed synthesis represents a more modern, sustainable, and versatile strategy for accessing this important class of heterocyclic compounds. The choice of method will ultimately depend on the specific requirements of the target molecule and the desired scale of the synthesis.

References

  • Organic Letters. Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides. [Link]

  • ResearchGate. A Synthetic Cycle for the Ruthenium-Promoted Formation of 1 H -Phosphindoles from Phosphaalkynes. [Link]

  • National Institutes of Health. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. [Link]

  • MDPI. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. [Link]

  • ResearchGate. Autoxidation Photoredox Catalysis for the Synthesis of 2-Phosphinoylindoles. [Link]

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  • University of Liverpool. Catalytic Synthesis of Phosphines and Related Compounds. [Link]

  • National Institutes of Health. A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. [Link]

  • Royal Society of Chemistry. Efficient synthesis of benzophosphole oxides via Ag-promoted radical cycloisomerization. [Link]

  • Beilstein Journals. Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. [Link]

  • PubMed. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. [Link]

  • ACS Publications. Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. [Link]

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A Researcher's Guide to Cross-Referencing NMR Data for 5-Phenyl-5H-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. 5-Phenyl-5H-benzo[b]phosphindole, a member of the phosphole family, presents a unique spectroscopic challenge due to the complex interplay of its aromatic systems and the phosphorus heteroatom. This guide provides an in-depth, comparative analysis of its Nuclear Magnetic Resonance (NMR) data, offering a practical framework for data validation and impurity identification.

The Significance of NMR in Characterizing Phosphole Scaffolds

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. For this compound, a trivalent phosphorus compound, ¹H, ¹³C, and ³¹P NMR each provide a unique and complementary layer of information. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are highly sensitive to the electronic environment and geometric arrangement of the atoms. Cross-referencing data from these three NMR techniques is therefore crucial for unambiguous structural confirmation and for distinguishing it from its analogs and potential impurities.

Core NMR Data for this compound

The definitive NMR data for this compound was comprehensively assigned using two-dimensional NMR techniques. The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectral data.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1, 87.80 - 7.95 (m)132.5
2, 77.35 - 7.50 (m)128.9
3, 67.25 - 7.35 (m)128.7
4, 57.65 - 7.80 (m)120.4
4a, 4b-149.9
9a, 9b-138.5
P-Ph (ortho)7.50 - 7.65 (m)134.1
P-Ph (meta)7.35 - 7.50 (m)128.8
P-Ph (para)7.35 - 7.50 (m)130.2
P-Ph (ipso)-137.2

Note: The aromatic protons of the benzo[b]phosphindole core and the P-phenyl group show complex overlapping multiplets. The assignments are based on 2D correlation spectroscopy.

Table 2: ³¹P NMR Data for this compound and Key Analogs

Compound³¹P Chemical Shift (δ, ppm)Oxidation State of P
This compound-14.2III
This compound 5-oxide+31.8V
5H-benzo[b]phosphindole-16.5III

Comparative Analysis with Structural Analogs

The interpretation of NMR spectra is significantly enhanced by comparing the data of the target molecule with that of closely related structures. This allows for the attribution of chemical shift changes to specific structural modifications.

The Effect of Phenyl Substitution: this compound vs. 5H-benzo[b]phosphindole

The most direct comparison is with the parent heterocycle, 5H-benzo[b]phosphindole, which lacks the phenyl group on the phosphorus atom.

  • ¹H NMR: In 5H-benzo[b]phosphindole, the absence of the P-phenyl proton signals simplifies the aromatic region. The protons on the dibenzophosphole core will show a similar pattern but may experience slight shifts due to the change in the electronic environment around the phosphorus atom.

  • ¹³C NMR: The most significant difference will be the absence of the six signals corresponding to the P-phenyl ring. The chemical shifts of the carbons in the benzo[b]phosphindole core, particularly those directly bonded to or in close proximity to the phosphorus atom (C4a, C4b, C9a, C9b), will be altered due to the replacement of the electron-withdrawing phenyl group with a hydrogen atom.

  • ³¹P NMR: The ³¹P chemical shift of 5H-benzo[b]phosphindole is slightly upfield (-16.5 ppm) compared to the 5-phenyl derivative (-14.2 ppm). This downfield shift in the phenyl-substituted compound is attributed to the electron-withdrawing nature of the phenyl ring, which deshields the phosphorus nucleus.

The Effect of Phosphorus Oxidation State: Trivalent vs. Pentavalent Phosphorus

A common transformation of phospholes is the oxidation of the phosphorus atom from P(III) to P(V). This has a dramatic effect on the NMR spectra.

  • ³¹P NMR: The most striking difference is observed in the ³¹P NMR spectrum. The chemical shift of this compound 5-oxide is found significantly downfield at approximately +31.8 ppm, a shift of over 45 ppm compared to its trivalent precursor.[1] This substantial downfield shift is a characteristic indicator of the oxidation of a phosphine to a phosphine oxide.

  • ¹H and ¹³C NMR: The oxidation of the phosphorus atom also influences the electronic environment of the entire molecule. The protons and carbons, especially those closer to the phosphorus atom, will experience downfield shifts due to the increased electronegativity of the phosphoryl group (P=O). The coupling constants between phosphorus and carbon or hydrogen (JPC and JPH) will also change significantly.

Identifying Potential Impurities

During the synthesis of this compound, several impurities may arise from unreacted starting materials or side reactions. Being able to identify their characteristic NMR signals is crucial for assessing the purity of the final product.

A common synthetic route involves the reaction of a 2,2'-dihalo-biphenyl with dichlorophenylphosphine.

Diagram 1: Synthetic Pathway and Potential Byproducts

G A 2,2'-Dibromobiphenyl C This compound A->C B Dichlorophenylphosphine B->C Imp4 Side Product: Triphenylphosphine oxide B->Imp4 Hydrolysis & Reaction Imp3 Oxidation Product: This compound 5-oxide C->Imp3 Oxidation D Triphenylphosphine oxide Imp1 Unreacted 2,2'-Dibromobiphenyl Imp2 Unreacted Dichlorophenylphosphine

Caption: Synthetic scheme and potential impurities.

Table 3: NMR Data for Common Impurities

Impurity¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
2,2'-DibromobiphenylAromatic signals typically in the range of 7.2-7.8Aromatic signalsNot Applicable
DichlorophenylphosphineAromatic signalsAromatic signals~ +162
Triphenylphosphine oxideMultiplets around 7.4-7.8[2][3]Aromatic signals~ +25 to +35[4]

The presence of unreacted starting materials can be identified by their characteristic signals. Triphenylphosphine oxide is a common byproduct that can arise from the hydrolysis of phosphorus-containing reagents and subsequent reactions; its distinctive ³¹P NMR signal in the +25 to +35 ppm range is a key diagnostic marker.

Experimental Protocols

General NMR Spectroscopy Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A wider spectral width may be required to encompass the chemical shifts of various phosphorus species. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra.

Conclusion

The structural verification of this compound relies on a careful and integrated analysis of ¹H, ¹³C, and ³¹P NMR data. By cross-referencing these spectra and comparing them with data from key structural analogs, such as the parent 5H-benzo[b]phosphindole and the oxidized this compound 5-oxide, researchers can gain a high degree of confidence in their structural assignments. Furthermore, an awareness of the characteristic NMR signals of potential synthetic impurities is essential for ensuring the purity and quality of the compound for its intended applications.

References

  • Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-phenylbenzo[b]phosphindole 5-oxide. Retrieved from [Link]

  • Nelson, J. H., Affandi, S., Gray, G. A., & Alyea, E. C. (1987). 1H and 13C nuclear magnetic resonance of phenyldibenzophosphole and derivatives: Complete assignment using two-dimensional J-resolved and shift correlation methods. Magnetic Resonance in Chemistry, 25(9), 774-779.
  • PubChem. (n.d.). 5H-Benzo[b]phosphindole. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dibromobiphenyl. Retrieved from [Link]

  • SpectraBase. (n.d.). Triphenylphoshphine oxide. Retrieved from [Link]

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comparative study of Group 15 heteroatom effects in dibenzophospholes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Group 15 Heteroatom Effects in Dibenzophospholes and Their Heavier Congeners

Introduction: Beyond Carbon in π-Conjugated Systems

The pursuit of novel organic electronic materials has driven chemists to explore beyond the traditional confines of carbon-centric π-conjugated systems. The strategic incorporation of heteroatoms is a powerful tool for tuning the electronic, optical, and physical properties of these materials.[1][2] Dibenzophospholes, which feature a phosphorus atom integrated into a fluorene-like scaffold, have emerged as a significant class of heterocycles with promising applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells.[3][4][5][6]

The unique electronic structure of phosphorus, with its pyramidal geometry and the involvement of d-orbitals, imparts distinct characteristics compared to its nitrogen (carbazole) or sulfur (dibenzothiophene) analogues.[6] However, a deeper understanding of heteroatom effects can be achieved by systematically descending Group 15 of the periodic table. This guide presents a comparative study of dibenzophospholes and their heavier congeners—dibenzoarsoles (As), dibenzostiboles (Sb), and dibenzobismoles (Bi). By examining the trends in synthesis, structural parameters, photophysical properties, and stability, we aim to provide researchers and material scientists with a foundational understanding of how the choice of the Group 15 heteroatom dictates molecular properties and potential applications.

The Synthetic Landscape: Building the Dibenzo[b,d]heterole Core

The construction of the dibenzo[b,d]heterole skeleton is a pivotal step that varies in complexity as one descends Group 15. The primary challenge lies in the formation of the two carbon-heteroatom (C-E) bonds.

Synthesis of Dibenzophospholes (E = P)

The synthesis of dibenzophospholes is relatively well-established. A robust and increasingly popular method involves the generation of phosphenium dication equivalents from readily available phosphinic acids. These electrophilic phosphorus species can then react directly with biaryls in a double C-P bond formation event, providing a concise route to the dibenzophosphole core.[7] This approach avoids the use of highly reactive and often hazardous phosphorus halides.

Synthesis of Dibenzoarsoles (E = As)

Similar strategies have been successfully extended to arsenic. A recently developed method utilizes the in situ generation of an arsenium dication equivalent from phenylarsine oxide and trifluoromethanesulfonic anhydride (Tf₂O). This highly electrophilic arsenic species reacts with biarylborates to furnish dibenzoarsoles in good yields.[8][9][10] This protocol is advantageous as it starts from a stable and easy-to-handle arsenic source, circumventing the need for volatile and toxic arsenic chlorides.

Heavier Analogues: The Synthetic Challenge for Dibenzostiboles (Sb) and Dibenzobismoles (Bi)

The synthesis of dibenzostiboles and dibenzobismoles is considerably less developed. The increasing metallic character and the weakness of the C-Sb and C-Bi bonds pose significant stability challenges. Traditional methods often rely on the cyclization of 2,2'-dihalobiphenyls with antimony or bismuth halides, but these reactions can suffer from low yields and side reactions. The development of milder and more efficient synthetic routes for these heavier analogues remains an active area of research.

Experimental Protocol: Synthesis of a Dibenzoarsole Derivative

This protocol is adapted from a demonstrated synthesis of dibenzoarsoles from biarylborates.[8][10] The rationale for this choice is the use of stable precursors and a reliable cyclization strategy, which represents a significant advancement over classical methods.

Objective: To synthesize a 5-phenyldibenzoarsole derivative.

Materials:

  • Phenylarsine oxide (1)

  • 2,2'-Biphenylylborate derivative (2)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 4-Methylpyridine

  • Anhydrous Toluene

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add phenylarsine oxide (1, 0.24 mmol) and biarylborate (2, 0.10 mmol) to flask. p2 2. Add anhydrous toluene (1.5 mL) under inert atmosphere (N₂). p1->p2 r1 3. Add 4-methylpyridine (0.36 mmol). p2->r1 r2 4. Add Tf₂O (0.24 mmol) to generate arsenium dication equivalent in situ. r1->r2 r3 5. Heat reaction mixture to 110 °C for 1 hour. r2->r3 w1 6. Cool to room temperature. r3->w1 w2 7. Quench reaction carefully. w1->w2 w3 8. Perform extraction and wash. w2->w3 w4 9. Purify by column chromatography. w3->w4

Caption: Workflow for the synthesis of dibenzoarsoles.

Step-by-Step Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add phenylarsine oxide (0.24 mmol) and the chosen biarylborate (0.10 mmol).

  • Add anhydrous toluene (1.5 mL) via syringe.

  • Add 4-methylpyridine (0.36 mmol) to the suspension.

  • While stirring, add trifluoromethanesulfonic anhydride (0.24 mmol). The choice of Tf₂O is critical as it acts as a powerful activator to generate the highly electrophilic arsenium species required for the C-As bond formation.

  • Heat the reaction mixture to 110 °C and maintain for 1 hour.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired dibenzoarsole.

Comparative Analysis of Heteroatom Effects

The identity of the Group 15 element (E) profoundly influences the structural, electronic, and photophysical properties of the dibenzo[b,d]heterole core.

Structural Properties: Geometry and Planarity

As we descend Group 15 from P to Bi, the atomic radius increases significantly.[11][12][13] This directly impacts the molecular geometry of the dibenzoheterole system.

  • C-E Bond Length: The C-E bond length increases down the group, which weakens the bond and can affect the overall rigidity of the molecule.

  • C-E-C Bond Angle: The C-E-C bond angle tends to decrease for the heavier elements. This is a consequence of the increasing p-character in the bonding orbitals of the larger atoms.

  • Molecular Planarity: While dibenzophospholes can achieve a nearly planar conformation, the larger atomic radii and longer bond lengths of As, Sb, and Bi can lead to greater puckering of the five-membered ring, potentially disrupting the overall π-conjugation.

G cluster_P Dibenzophosphole (P) cluster_Bi Dibenzobismole (Bi) title Heteroatom Effect on Molecular Geometry P P C1_P C P->C1_P Shorter C-P Bond C2_P C P->C2_P Bi Bi C1_Bi C Bi->C1_Bi Longer C-Bi Bond C2_Bi C Bi->C2_Bi note Trend: Increasing atomic radius and decreasing electronegativity down Group 15.

Caption: Impact of heteroatom size on bond lengths and angles.

Table 1: Comparative Structural and Physical Properties of Group 15 Elements

Property Phosphorus (P) Arsenic (As) Antimony (Sb) Bismuth (Bi)
Atomic Radius (pm) 110 121 141 148
Electronegativity (Pauling) 2.19 2.18 2.05 2.02
State Non-metal Metalloid Metalloid Metal
Common Oxidation States -3, +3, +5 -3, +3, +5 -3, +3, +5 +3

Data sourced from general chemical principles.[12][13][14] The stability of the +5 oxidation state decreases down the group due to the inert pair effect.[11][14]

Electronic and Photophysical Properties

The heteroatom plays a crucial role in modulating the frontier molecular orbitals (HOMO and LUMO) and, consequently, the photophysical properties of the molecule.

  • HOMO-LUMO Gap: The energy of the highest occupied molecular orbital (HOMO) is expected to increase, and the lowest unoccupied molecular orbital (LUMO) is expected to decrease as we move down the group. This is due to the higher principal quantum number of the valence orbitals of the heavier elements, leading to better energy matching with the π*-orbitals of the biphenyl unit. The net effect is a reduction in the HOMO-LUMO energy gap.

  • Absorption and Emission: A smaller energy gap results in a bathochromic (red) shift in both the absorption and emission spectra. Therefore, one can predict that dibenzobismoles will be the most red-shifted compounds in the series.

  • Quantum Yield: The fluorescence quantum yield is expected to decrease significantly for the heavier analogues. This is a direct consequence of the "heavy atom effect," where the large spin-orbit coupling of elements like Sb and Bi promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), quenching fluorescence and enhancing phosphorescence.[15]

Table 2: Predicted Trends in Optoelectronic Properties

Property Dibenzophosphole (P) Dibenzoarsole (As) Dibenzostibole (Sb) Dibenzobismole (Bi)
HOMO Energy Lowest Highest
LUMO Energy Highest Lowest
Energy Gap (E_g) Widest Narrowest
λ_max (Emission) Blue-shifted Red-shifted
Fluorescence Quantum Yield (Φ_F) Highest ↓↓ Lowest (Near-zero)

| Intersystem Crossing (ISC) | Low | ↑ | ↑↑ | High |

Stability and Reactivity

The chemical stability of these heterocycles decreases markedly down the group.

  • Air and Moisture Stability: Dibenzophospholes and their oxides are generally stable compounds.[5][6] Dibenzoarsoles also exhibit reasonable stability.[8] In contrast, dibenzostiboles and especially dibenzobismoles are much more sensitive to air and moisture due to the weaker and more polarized C-E bonds.

  • Reactivity at the Heteroatom: The lone pair on the Group 15 element is available for chemical transformations. For phosphorus, oxidation to the corresponding phosphole oxide is a common and important reaction, as the oxide derivatives often exhibit improved thermal stability and different electronic properties.[5] This reactivity is also present for arsenic but becomes more complex for the heavier, more metallic elements.

Applications and Future Outlook

The distinct properties imparted by each Group 15 heteroatom make these compounds suitable for different applications.

  • Dibenzophospholes (P): Their high fluorescence quantum yields and thermal stability make them excellent candidates for blue-emitting materials and hosts in OLEDs.[3][6][16]

  • Dibenzoarsoles (As): With a smaller energy gap than phospholes, they offer a pathway to green or yellow emitters. Their moderate heavy-atom effect could be harnessed in phosphorescent applications.

  • Dibenzostiboles (Sb) and Dibenzobismoles (Bi): While their poor stability and low fluorescence yields make them unsuitable for traditional OLED emitters, their extremely high spin-orbit coupling could be exploited in other areas. Potential applications include roles as triplet sensitizers in photodynamic therapy, in photocatalysis, or in the field of thermoelectric materials where heavy elements are advantageous.

Conclusion

The systematic substitution of phosphorus with its heavier Group 15 congeners in the dibenzo[b,d]heterole framework provides a clear and predictable method for tuning the material's properties. Moving down the group from P to Bi leads to a decrease in the C-E-C bond angle, a narrowing of the HOMO-LUMO gap, a red-shift in emission, and a dramatic decrease in fluorescence quantum yield due to the heavy atom effect. While significant synthetic challenges remain for the heavier stibole and bismole analogues, the contrasting properties across this family of compounds open up a wide design space for novel functional materials. Future research should focus on developing robust synthetic routes to the heavier derivatives and exploring their potential in applications beyond traditional organic electronics, where their unique characteristics can be fully leveraged.

References

  • Title: Synthesis of dibenzoarsole derivatives from biarylborates via the twofold formation of C–As bonds using arsenium dication equivalents Source: PMC - NIH URL
  • Source: Chemical Science (RSC Publishing)
  • Title: The application dibenzophospholes in construction of various OLED devices Source: ResearchGate URL
  • Title: Synthesis of dibenzoarsoles 3via the twofold formation of C–As bonds...
  • Title: Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes Source: Semantic Scholar URL
  • Title: Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes Source: RSC Publishing URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: The synthesis of fused dibenzophosphole derivatives (157).
  • Title: Making Sense of Heteroatom Effects in π–π Interactions Source: ResearchGate URL
  • Title: Impacts of heteroatom substitution on the excited state dynamics of π-extended helicenes Source: RSC Publishing URL
  • Title: Making Sense of Heteroatom Effects in π–π Interactions Source: PMC - PubMed Central URL
  • Title: Substituent and Heteroatom Effects on π−π Interactions: Evidence That Parallel-Displaced π‐Stacking is Not Source: ACS Publications URL
  • Title: Toward Functional π-Conjugated Organophosphorus Materials: Design of Phosphole-Based Oligomers for Electroluminescent Devices Source: Journal of the American Chemical Society URL
  • Title: Photophysical properties of 10-15 | Download Table Source: ResearchGate URL
  • Title: Recent studies of the synthesis, functionalization, optoelectronic properties and applications of dibenzophospholes Source: ResearchGate URL
  • Title: Direct Synthesis of Dibenzophospholes from Biaryls by Double C–P Bond Formation via Phosphenium Dication Equivalents Source: ResearchGate URL
  • Title: Group 15 p-Block Elements:Periodic, Physical, Chemical Properties Source: Testbook URL
  • Title: p-Block Elements group 15-18 Source: Allen URL
  • Title: Group 15 elements Source: Slideshare URL
  • Title: Flexi answers - What are the physical properties of Group 15 elements?

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A Senior Application Scientist's Guide to Validating the Purity of 5-Phenyl-5H-benzo[b]phosphindole Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, the chemical purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for highly reactive and specialized organophosphorus compounds like 5-Phenyl-5H-benzo[b]phosphindole. Its utility as a ligand in catalysis and as a building block in medicinal chemistry necessitates a rigorous validation of its purity. This guide provides an in-depth comparison of analytical methodologies to empower researchers to confidently assess the quality of their this compound samples.

The Criticality of Purity in this compound Applications

This compound (C₁₈H₁₃P, CAS 1088-00-2) is a trivalent phosphine with a rigid, planar dibenzophosphole core. This structure imparts unique electronic and steric properties, making it a valuable ligand in cross-coupling reactions and a precursor for novel phosphine-based materials. However, the very nature of the phosphorus(III) center makes it susceptible to oxidation, and its synthesis can introduce a variety of impurities that can have significant downstream consequences:

  • Catalyst Poisoning: Even trace amounts of impurities can deactivate a catalyst, leading to failed or inefficient reactions.

  • Altered Reaction Kinetics: Impurities can act as competing ligands or inhibitors, altering the kinetics and selectivity of a reaction.

  • Erroneous Biological Data: In drug discovery, impurities can exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Safety Hazards: Reactive impurities can pose unforeseen safety risks during handling and in subsequent reactions.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of research and development programs.

Comparative Analysis of Purity Validation Techniques

No single analytical technique can provide a complete picture of a sample's purity. A combination of spectroscopic and chromatographic methods is required for a comprehensive assessment. This section compares the most effective techniques for validating the purity of this compound.

Analytical Technique Information Provided Strengths Limitations Primary Application
³¹P NMR Spectroscopy Quantitative purity, identification of phosphorus-containing impurities.Highly sensitive to the chemical environment of the phosphorus atom, provides a unique chemical shift for the target compound and its phosphorus-containing impurities.Not suitable for identifying non-phosphorus impurities.Primary method for identifying and quantifying phosphorus-containing impurities.
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification of organic impurities.Provides detailed information about the organic framework of the molecule.Can be complex to interpret in the presence of multiple impurities, may not be sensitive to trace impurities.Structural elucidation and identification of major organic impurities.
High-Performance Liquid Chromatography (HPLC-UV/MS) Quantitative purity, separation and identification of non-volatile impurities.High resolution separation of complex mixtures, can be coupled with mass spectrometry for definitive identification of impurities.[1][2][3][4][5][6]Phosphines can oxidize on the column, requiring specialized methods.[1][2][3][4][5][6]High-resolution separation and quantification of the main compound and non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile and semi-volatile impurities.High sensitivity for volatile compounds, provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.Identification of residual solvents and volatile synthesis byproducts.
Elemental Analysis Confirmation of elemental composition (C, H, P).Provides fundamental confirmation of the bulk sample's composition.Does not provide information about individual impurities.Bulk purity assessment and confirmation of empirical formula.

Experimental Protocols and Data Interpretation

³¹P NMR Spectroscopy: The First Line of Defense

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the most direct and informative technique for assessing the purity of this compound with respect to phosphorus-containing impurities.[7] The trivalent phosphorus in the target molecule has a characteristic chemical shift, and any oxidation or side-reactions involving phosphorus will result in new signals at distinct chemical shifts.

Expected Chemical Shifts:

  • This compound (P(III)) : The ³¹P NMR chemical shift for 5-phenyldibenzophosphole (an alternative name for the target compound) has been reported in solid-state NMR studies.[8] In solution, a similar chemical shift in the upfield region is expected for trivalent phosphines.

  • This compound 5-oxide (P(V)) : This is the most common impurity, formed by oxidation of the parent compound. Phosphine oxides typically resonate at a downfield chemical shift compared to the corresponding phosphine.

Step-by-Step Protocol for ³¹P NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The use of an inert atmosphere (e.g., preparing the sample in a glovebox) is recommended to prevent oxidation during sample preparation.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H).

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient relaxation delay (D1) to ensure quantitative results (e.g., 5-10 seconds).

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal of the main compound and all impurity signals.

  • Purity Calculation: The purity can be calculated based on the relative integration of the signals.

Workflow for ³¹P NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Purity Assessment prep Dissolve sample in deuterated solvent (inert atmosphere) acq Acquire proton-decoupled ³¹P NMR spectrum with adequate relaxation delay prep->acq Transfer to spectrometer proc Process spectrum: - Phasing - Baseline correction - Integration acq->proc Raw data analysis Calculate purity based on relative signal integration proc->analysis Processed spectrum

Caption: Workflow for purity assessment by ³¹P NMR.

HPLC-UV/MS: High-Resolution Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the target compound from its non-volatile impurities. Coupling with a UV detector allows for quantification, while a mass spectrometer (MS) detector provides definitive identification of the impurities.

A critical consideration for the HPLC analysis of phosphines is their on-column oxidation.[1][2][3][4][5][6] To obtain accurate results, it is crucial to employ a method that minimizes this degradation.

Step-by-Step Protocol for Robust HPLC-UV/MS Analysis:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid and a small amount of an antioxidant like tris(2-carboxyethyl)phosphine (TCEP) to prevent on-column oxidation.[1][2][3][4][5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass-to-charge ratio (m/z).

    • Identify impurity peaks and tentatively assign their structures based on their m/z values.

    • Calculate the purity based on the peak area percentage from the UV chromatogram.

Logical Flow for HPLC-UV/MS Method Development

start Define Analytical Goal: Purity of 5-Phenyl-5H- benzo[b]phosphindole col_select Select C18 Reverse-Phase Column start->col_select mob_phase Develop Mobile Phase: A: H₂O + 0.1% FA + TCEP B: ACN + 0.1% FA col_select->mob_phase gradient Optimize Gradient Elution Profile mob_phase->gradient detect Set UV (254 nm) and MS (ESI+) Detectors gradient->detect validate Validate Method: - Specificity - Linearity - Accuracy - Precision detect->validate

Caption: Key steps in developing a robust HPLC-UV/MS method.

GC-MS: Screening for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis or volatile byproducts.

Potential Volatile Impurities:

  • Residual Solvents: Toluene, THF, diethyl ether, etc., depending on the synthetic route.

  • Unreacted Starting Materials: Dichlorophenylphosphine, 2-bromobiphenyl, or other precursors.

  • Synthesis Byproducts: Biphenyl is a common byproduct in syntheses involving Grignard reagents.[9][10]

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks corresponding to the main compound and any impurities.

    • Compare the mass spectra of the impurity peaks to a library (e.g., NIST) for identification.

    • The fragmentation pattern of the main compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragments from the loss of phenyl and other groups.

Summary and Recommendations

  • Initial Screening by ³¹P NMR: This should be the first analysis performed on any new sample. It provides a rapid and quantitative assessment of phosphorus-containing impurities, most notably the phosphine oxide.

  • High-Resolution Purity by HPLC-UV/MS: A robust, antioxidant-containing HPLC method should be used to accurately quantify the main compound and separate it from non-volatile impurities. The MS data is invaluable for identifying these unknown impurities.

  • Volatile Impurity Profiling by GC-MS: This analysis is essential for identifying residual solvents and volatile byproducts from the synthesis.

By employing this multi-technique approach, researchers can have a high degree of confidence in the purity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

  • Wasylishen, R. E., & Power, W. P. (1996). Phosphorus Chemical Shift Tensors of Phosphole Derivatives Determined by (31)P NMR Spectroscopy of Powder Samples. Inorganic Chemistry, 35(13), 3904–3912. [Link]

  • Weisel, L., Corcoran, L., Castro, S., & He, Y. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, bmad008. [Link]

  • American Chemical Society. (2023). Robust HPLC method for easily-oxidizable phosphine ligand analysis. ACS Fall 2023. [Link]

  • He, Y. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. ResearchGate. [Link]

  • Weisel, L., Corcoran, L., Castro, S., & He, Y. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

  • SIELC Technologies. (n.d.). Separation of Triphenylphosphine on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Nelson, J. H., Affandi, S., Gray, G. A., & Alyea, E. C. (1987). Multinuclear (1H, 13C, 31P) magnetic resonance and structural studies of some dibenzophospholes and their derivatives. Magnetic Resonance in Chemistry, 25(9), 774-779. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Phosphine Complexes. [Link]

  • Perez, J. C., & Colón, L. A. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Analytical Chemistry, 79(9), 3467-3474. [Link]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

  • Qiu, S., Dong, D., Li, J., Wen, H., Li, J., Yang, Y., Zhai, S., & Gao, X. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 3299–3305. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • ResearchGate. (n.d.). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. [Link]

  • Beilstein Journals. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. [Link]

  • Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]

  • MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

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Safety Operating Guide

Navigating the Final Disposition: A Guide to the Proper Disposal of 5-Phenyl-5h-benzo[b]phosphindole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, final step that ensures the safety of laboratory personnel, the integrity of the research environment, and compliance with stringent regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Phenyl-5h-benzo[b]phosphindole, a heterocyclic organophosphorus compound. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, moving beyond mere procedural adherence to a deep understanding of the principles of laboratory safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This solid, off-white to beige powder is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2] Ingestion may be harmful.[1] As an organophosphorus compound, it warrants careful handling and a conservative approach to its disposal.

Key safety and hazard information is summarized in the table below:

PropertyInformationSource
CAS Number 1088-00-2[1][3][4]
Appearance Off-white to beige solid[1]
Hazards Irritating to skin, eyes, and respiratory tract. May be harmful if swallowed.[1][2]
Incompatibility Strong oxidizing agents.[1]
Hazardous Decomposition Products Combustion may produce carbon monoxide, carbon dioxide, and phosphorus oxides.[1]

While this compound is not explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), its characteristics as an irritant necessitate its management as a hazardous waste.[5] The principle of assuming a chemical waste is hazardous unless proven otherwise is a cornerstone of responsible laboratory practice.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in its transfer to a licensed hazardous waste handler.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a fume hood.[1] Adherence to proper PPE is non-negotiable. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If ventilation is inadequate, a respirator may be necessary.[1]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Do Not Mix: Never mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[1]

  • Dedicated Container: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").

Step 3: Management of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste. This includes:

  • Personal Protective Equipment: Used gloves, disposable lab coats, etc.

  • Spill Cleanup Materials: Absorbent pads, vermiculite, or sand used to clean up any spills should be placed in the designated hazardous waste container.[1] For small spills, a non-combustible absorbent can be used to sweep up the material.[1]

  • Empty Containers: The original container of this compound, even if seemingly empty, should be managed as hazardous waste. Triple rinsing of containers that held this solid may not be effective and is not recommended.

Step 4: Storage of Hazardous Waste

Designate a specific, well-ventilated, and secure area for the temporary storage of your hazardous waste container. This area should be away from general laboratory traffic and incompatible chemicals.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.

  • Incineration: Controlled incineration is a recommended method for the disposal of phosphorus-containing wastes.[6] This process should be carried out in a facility equipped with alkaline scrubbers and particle removal equipment to treat the emitted gases.[6]

  • Do Not Landfill: Landfilling of phosphorus-containing wastes is not recommended.[6]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1]

Chemical Neutralization: A Word of Caution

While chemical neutralization can be a viable option for some organophosphorus compounds, there is a lack of specific data on the reactivity of this compound with common laboratory decontaminating agents. Attempting to neutralize this compound without a thorough understanding of the reaction kinetics and potential byproducts could be hazardous. Therefore, chemical neutralization of this compound in a standard laboratory setting is not recommended.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste in a Dedicated, Labeled Container ppe->segregate contaminated_materials Collect Contaminated Materials (Gloves, Spill Cleanup, etc.) segregate->contaminated_materials storage Store in a Designated Secure Area contaminated_materials->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs incineration High-Temperature Incineration at a Permitted Facility contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a fundamental aspect of scientific integrity. For this compound, a conservative approach that treats the material as a hazardous waste and relies on professional disposal services is the most prudent and compliant course of action. By following the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally sound disposal of this organophosphorus compound, thereby upholding the highest standards of laboratory practice.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for White Phosphorus. Retrieved January 14, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus. Retrieved January 14, 2026, from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved January 14, 2026, from [Link]

  • National List of Waste. (n.d.). 06 09 Wastes from production, preparation, supply and use of phosphorus compounds and phosphorus chemical processes. Retrieved January 14, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Characteristics of Hazardous Waste. Retrieved January 14, 2026, from [Link]

  • Chemsrc. (n.d.). 5H-Benzo[b]phosphindole, 5-phenyl- | CAS#:1088-00-2. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 5H-Benzo[b]phosphindole. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structures and spectral properties of this compound 5-oxide and its substituted derivatives: The substitutional effect study based on density functional theory calculations. Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 14, 2026, from [Link]

  • CORE. (n.d.). Structure of 5-Phenyldibenzophosphole. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles. Retrieved January 14, 2026, from [Link]

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A Researcher's Guide to Handling 5-Phenyl-5H-benzo[b]phosphindole: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The prudent handling of specialized chemical reagents is the cornerstone of innovative and safe research. This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 5-Phenyl-5H-benzo[b]phosphindole (CAS No. 1088-00-2). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, thereby fostering a proactive safety culture in your laboratory.

This compound is an organophosphorus compound that, while not acutely toxic, presents definite hazards that demand rigorous control measures.[1][2] Adherence to the following protocols is not merely a suggestion but a critical component of responsible research conduct.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

An emergency overview indicates it is irritating to the skin, eyes, and respiratory tract and may be harmful if swallowed.[1] These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through dermal contact, ocular contact, and inhalation.

The Core of Protection: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risk of exposure. All handling of this off-white to beige solid compound should be performed within a certified chemical fume hood to mitigate inhalation risks.[1]

PPE Category Specification and Rationale
Hand Protection Required: Chemical-resistant nitrile or PVC gloves. Rationale: As an organophosphorus compound, skin contact can cause irritation.[2] Nitrile or PVC gloves provide a robust barrier against this class of chemicals.[4] For tasks with a high risk of contamination, such as initial weighing or transfer of the solid, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
Eye & Face Protection Required: ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield worn over safety glasses is required when handling larger quantities (>1g) or when there is a significant splash risk. Rationale: The compound is a serious eye irritant.[2] Direct contact could lead to significant injury. Standard laboratory safety glasses are the absolute minimum requirement for any chemical handling.[1]
Body Protection Required: A fully buttoned, long-sleeved laboratory coat. Rationale: To protect skin on the arms and body from accidental spills and to prevent contamination of personal clothing.[1]
Respiratory Protection Primary Control: All handling must be conducted in a certified chemical fume hood.[1] Secondary Control: If a fume hood is non-operational or in the event of a significant spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges is necessary. Respirator use requires a formal respiratory protection program in compliance with OSHA 29 CFR 1910.134.[1]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following diagram and steps outline the standard procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Gather & Inspect All Required PPE don_ppe 3. Don PPE (Lab Coat, Gloves, Eyewear) weigh 4. Weigh Compound on Antistatic Weighing Paper don_ppe->weigh Proceed to Handling transfer 5. Carefully Transfer to Reaction Vessel dissolve 6. Add Solvent & Initiate Reaction/Procedure clean_tools 7. Decontaminate Spatula & Work Surfaces dissolve->clean_tools Procedure Complete doff_ppe 8. Doff PPE in Correct Order (Gloves First) dispose 9. Segregate & Dispose of Waste Properly wash 10. Wash Hands Thoroughly

Caption: Standard workflow for handling this compound.

Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Eye/Face Protection: Put on safety glasses or face shield.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior. Place it in a designated laundry receptacle.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Response: Spill and Exposure Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical assistance if irritation develops or persists.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or respiratory irritation occurs, seek immediate medical assistance.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Cleanup Protocol:

  • Evacuate: Alert others in the immediate area and restrict access.

  • Assess: Evaluate the spill size from a safe distance. If it is large or you are not equipped to handle it, contact your institution's Environmental Health & Safety (EHS) department.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.

  • Contain & Clean: For a small spill of the solid, gently sweep it up using a dustpan and brush or absorb it with a non-combustible material like vermiculite.[1] Avoid raising dust. Place the collected material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

G spill Spill Occurs alert Alert Personnel Restrict Area spill->alert ppe Don Emergency PPE (Respirator if needed) alert->ppe contain Sweep/Absorb Solid Avoid Dust ppe->contain collect Place in Sealed Waste Container contain->collect decon Decontaminate Area & Tools collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Decision workflow for a chemical spill response.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Do not mix this waste stream with other chemical waste unless permitted by your institution's EHS guidelines.

  • Containerization:

    • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weighing papers, absorbent materials, contaminated PPE) in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

    • Liquid Waste: Unused solutions or reaction quench should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Contact your institution's EHS department for specific pickup and disposal procedures.

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • 5H-Benzo[b]phosphindole, 5-phenyl- | CAS#:1088-00-2 | Chemsrc . [Link]

  • This compound | C18H13P | CID 258370 - PubChem . [Link]

  • Pesticide use and personal protective equipment - Health.vic . [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.